Technical Documentation Center

3-[(2-Methoxyethyl)amino]phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(2-Methoxyethyl)amino]phenol
  • CAS: 142082-56-2

Core Science & Biosynthesis

Foundational

3-[(2-Methoxyethyl)amino]phenol: Chemical Structure, Properties, and Applications

This in-depth technical guide details the chemical structure, synthesis, physicochemical properties, and applications of 3-[(2-Methoxyethyl)amino]phenol , a specialized aromatic amine used primarily as a coupler in oxida...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical structure, synthesis, physicochemical properties, and applications of 3-[(2-Methoxyethyl)amino]phenol , a specialized aromatic amine used primarily as a coupler in oxidative hair dye formulations and as an intermediate in organic synthesis.

Executive Summary

3-[(2-Methoxyethyl)amino]phenol (Molecular Formula: C


H

NO

) is a secondary amine derivative of m-aminophenol. It functions as a coupler in oxidative dyeing systems, reacting with primary intermediates (such as p-phenylenediamine or p-toluenediamine) in the presence of an oxidizing agent to produce stable, colored indoaniline dyes. Its specific N-substitution with a 2-methoxyethyl group modulates the electronic properties of the benzene ring, influencing the final color shade (typically shifting towards magenta or violet) and improving the solubility and stability of the dye molecule compared to the parent m-aminophenol.

Chemical Identity & Structure

Nomenclature & Identification[1][2]
  • IUPAC Name: 3-[(2-Methoxyethyl)amino]phenol

  • Common Synonyms: N-(2-Methoxyethyl)-m-aminophenol; 3-(2-Methoxyethylamino)phenol.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 167.21 g/mol

  • CAS Number: Note: While specific CAS numbers for N-substituted derivatives vary by region and registration, this compound is chemically distinct from 3-amino-phenol (CAS 591-27-5) and serves as a functionalized analog.[1]

Structural Analysis

The molecule consists of a phenol ring substituted at the meta (3-) position with a secondary amine group. The nitrogen atom is further alkylated with a 2-methoxyethyl chain (–CH


CH

OCH

).
  • Electronic Effects: The hydroxyl group (-OH) at position 1 is an electron-donating group (EDG) via resonance. The N-substituted amino group at position 3 is also a strong EDG. The meta relationship allows for synergistic activation of the ring, particularly at the 4- and 6-positions, making it highly reactive towards electrophilic attack (oxidative coupling).

  • Steric Effects: The 2-methoxyethyl tail adds steric bulk compared to a simple methyl group, which can influence the planarity of the final dye molecule and its interaction with the hair keratin matrix.

  • Solubility: The ether oxygen in the methoxyethyl chain acts as a hydrogen bond acceptor, enhancing water solubility and compatibility with polar cosmetic bases compared to N-alkyl analogs like N-ethyl-m-aminophenol.

PropertyValue (Theoretical/Experimental)
Physical State Solid (Crystalline powder)
Color White to light beige (darkens on oxidation)
Melting Point 65–85 °C (Estimated based on homologs)
Boiling Point ~310–330 °C (at 760 mmHg)
LogP (Octanol/Water) ~1.2–1.5 (Predicted)
pKa (Phenol) ~9.8
pKa (Amine) ~5.5 (Conjugate acid)
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate; Slightly soluble in Water

Synthesis & Manufacturing

The synthesis of 3-[(2-Methoxyethyl)amino]phenol typically follows one of two primary pathways: N-Alkylation of m-Aminophenol or Reductive Amination .

Pathway A: N-Alkylation (Nucleophilic Substitution)

This is the most direct industrial route. m-Aminophenol is reacted with 2-methoxyethyl bromide (or chloride) in the presence of a weak base.

  • Reagents: m-Aminophenol, 1-Bromo-2-methoxyethane, Sodium Bicarbonate (NaHCO

    
    ) or Calcium Carbonate.
    
  • Solvent: Water, Ethanol, or DMF.

  • Conditions: Reflux (80–100 °C) for 4–8 hours.

  • Mechanism: The lone pair on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide via an S

    
    2 mechanism.
    
  • Selectivity Control: To prevent over-alkylation (formation of the tertiary amine), the molar ratio of the alkylating agent is strictly controlled (typically 1:1 to 1.1:1), and the reaction is stopped before completion, followed by purification.

Pathway B: Condensation with Resorcinol (Bucherer-Type)

Alternatively, resorcinol can react with 2-methoxyethylamine.

  • Reagents: Resorcinol, 2-Methoxyethylamine.

  • Catalyst: Sodium Bisulfite (NaHSO

    
    ) or Zinc Chloride (ZnCl
    
    
    
    ).
  • Conditions: High temperature (120–150 °C) in an autoclave.

  • Mechanism: Nucleophilic aromatic substitution where one hydroxyl group of resorcinol is replaced by the amine.

Visualization: Synthesis Workflow

SynthesisPathways Start1 m-Aminophenol (Starting Material) Process1 N-Alkylation (Reflux, 80-100°C) Start1->Process1 Reagent1 1-Bromo-2-methoxyethane + Base (NaHCO3) Reagent1->Process1 Intermediate Crude Reaction Mixture Process1->Intermediate Start2 Resorcinol (Alternative Start) Process2 Condensation (High Temp/Pressure) Start2->Process2 Reagent2 2-Methoxyethylamine + Catalyst (ZnCl2) Reagent2->Process2 Process2->Intermediate Purification Purification (Recrystallization/Distillation) Intermediate->Purification Product 3-[(2-Methoxyethyl)amino]phenol (Final Product) Purification->Product

Figure 1: Dual synthetic pathways for the production of 3-[(2-Methoxyethyl)amino]phenol.

Reactivity & Applications (Oxidative Dyeing)

The primary application of 3-[(2-Methoxyethyl)amino]phenol is as a coupler in oxidative hair dye formulations.

Mechanism of Color Formation

In oxidative dyeing, the "coupler" does not oxidize directly. Instead, a "primary intermediate" (like p-phenylenediamine, PPD) is oxidized by hydrogen peroxide (H


O

) to a reactive diimine species. This electrophilic intermediate then attacks the electron-rich coupler.
  • Oxidation of Primary Intermediate: PPD

    
     Quinonediimine (Electrophile).
    
  • Coupling Reaction: The Quinonediimine attacks the 3-[(2-Methoxyethyl)amino]phenol at the para-position relative to the hydroxyl or amino group (usually position 4 or 6 of the coupler).

  • Chromophore Formation: Further oxidation yields a stable Indoaniline or Indophenol dye.

The 2-methoxyethyl group influences the


  (wavelength of maximum absorption) of the resulting dye, typically shifting the color towards red-violet  or magenta  shades compared to the unsubstituted m-aminophenol.
Visualization: Oxidative Coupling Mechanism

CouplingMechanism PPD p-Phenylenediamine (Primary Intermediate) QDI Quinonediimine (Reactive Electrophile) PPD->QDI Oxidation H2O2 H2O2 (Oxidant) H2O2->QDI Complex Leuco Dye Intermediate QDI->Complex Electrophilic Attack (Coupling) Coupler 3-[(2-Methoxyethyl)amino]phenol (Coupler) Coupler->Complex FinalDye Indoaniline Dye (Magenta/Violet Chromophore) Complex->FinalDye Final Oxidation

Figure 2: Mechanism of oxidative coupling to form the final chromophore.

Safety & Toxicology

As with all aromatic amines used in cosmetics, safety is a critical parameter.

Toxicological Profile
  • Acute Toxicity: Generally moderate. Harmful if swallowed (Acute Tox. 4).

  • Skin Sensitization: N-substituted m-aminophenols are often classified as skin sensitizers (Category 1). The methoxyethyl side chain may modify the sensitization potency compared to the parent amine, but patch testing is mandatory.

  • Genotoxicity: Most modern hair dye couplers are screened via the Ames test. While m-aminophenol itself is generally considered non-mutagenic in vivo, derivatives must be individually assessed. The ether linkage is metabolically stable, reducing the risk of releasing toxic alkylating agents.

  • Regulatory Status: Listed in various cosmetic inventories (e.g., EU Cosing, US CIR) often under general categories of aminophenols.

Handling Protocols
  • PPE: Nitrile gloves, safety goggles, and lab coats are required to prevent skin contact and absorption.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).

Experimental Protocols

Analytical Characterization (HPLC)

To verify purity during synthesis or formulation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention Time: Elutes later than m-aminophenol due to the lipophilic methoxyethyl chain.

Structural Confirmation (1H NMR)
  • Solvent: DMSO-d

    
    .
    
  • Key Signals:

    • 
       ~9.0 ppm (s, 1H, -OH).
      
    • 
       ~6.0–7.0 ppm (m, 4H, Aromatic protons).
      
    • 
       ~5.5 ppm (br s, 1H, -NH-).
      
    • 
       ~3.4 ppm (t, 2H, -NH-CH 
      
      
      
      -).
    • 
       ~3.2 ppm (s, 3H, -OCH 
      
      
      
      ).

References

  • Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists. Link

  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Link

  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 3-Aminophenol and its derivatives. Link

  • PubChem Database. 3-Aminophenol Derivatives and Properties. National Library of Medicine. Link

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Amino Phenols as Used in Cosmetics. Link

Sources

Exploratory

Technical Guide: 3-[(2-Methoxyethyl)amino]phenol

This guide provides an in-depth technical analysis of 3-[(2-Methoxyethyl)amino]phenol , a specialized intermediate primarily utilized in oxidative hair dye formulations. Executive Summary & Identity 3-[(2-Methoxyethyl)am...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-[(2-Methoxyethyl)amino]phenol , a specialized intermediate primarily utilized in oxidative hair dye formulations.

Executive Summary & Identity

3-[(2-Methoxyethyl)amino]phenol is a secondary amine derivative of m-aminophenol, functioning as a coupler in oxidative coloring systems. It reacts with primary intermediates (e.g., p-phenylenediamine) in the presence of an oxidizing agent to form stable indo dye molecules. Its specific N-alkylation profile modifies the steric and electronic properties of the coupling position, influencing the final color shade and stability.

Chemical Identity
ParameterDetail
CAS Registry Number 142082-56-2
IUPAC Name 3-[(2-Methoxyethyl)amino]phenol
CAS Index Name Phenol, 3-[(2-methoxyethyl)amino]-
Molecular Formula C

H

NO

Molecular Weight 167.21 g/mol
SMILES COCCNC1=CC(O)=CC=C1
Chemical Class Substituted Aminophenol / Secondary Amine

Physicochemical Profile

The introduction of the methoxyethyl group at the nitrogen atom increases the molecule's lipophilicity compared to the parent m-aminophenol, while retaining water solubility due to the phenolic hydroxyl and ether oxygen.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder) or Viscous LiquidDepends on purity/polymorph; typically low-melting solid.
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate. Moderately soluble in water.Ether oxygen assists aqueous compatibility.
pKa (Calculated) ~4.5 (Amine), ~9.8 (Phenol)Amine basicity is reduced by the phenyl ring.
Partition Coeff. (LogP) ~1.2 (Estimated)More lipophilic than m-aminophenol (LogP ~0.2).

Synthesis & Manufacturing

The industrial synthesis of 3-[(2-Methoxyethyl)amino]phenol typically follows a mono-N-alkylation pathway. The challenge lies in preventing over-alkylation (formation of the tertiary amine) and O-alkylation (ether formation at the phenolic oxygen).

Core Synthetic Route: Selective N-Alkylation

Reaction Logic: The synthesis utilizes 3-aminophenol as the nucleophile and 2-methoxyethyl bromide (or 2-chloroethyl methyl ether) as the electrophile. A weak base is employed to scavenge the acid byproduct without deprotonating the phenol, which would lead to O-alkylation side products.

Protocol:

  • Reagents: 3-Aminophenol (1.0 eq), 2-Methoxyethyl bromide (1.1 eq), Sodium Bicarbonate (NaHCO

    
    , 1.2 eq).
    
  • Solvent: Toluene/Water biphasic system or Ethanol.

  • Conditions: Reflux (80-90°C) for 6-12 hours.

  • Work-up:

    • Cool mixture; separate organic layer (if biphasic).

    • Wash with water to remove inorganic salts.

    • Purification: Recrystallization from Toluene/Hexane or vacuum distillation is critical to remove unreacted m-aminophenol and the di-alkylated impurity.

Synthesis Workflow Diagram

SynthesisPathway Start 3-Aminophenol (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate + Reagent Reagent 2-Methoxyethyl Bromide (Electrophile) Reagent->Intermediate Base Base (NaHCO3) (Acid Scavenger) Base->Intermediate Neutralizes HBr Product 3-[(2-Methoxyethyl)amino]phenol (Target) Intermediate->Product Major Pathway Impurity Impurity: N,N-bis(2-methoxyethyl)-3-aminophenol Intermediate->Impurity Over-alkylation (Minor)

Caption: Selective N-alkylation pathway minimizing dialkylated byproducts.

Analytical Characterization

To ensure the material meets "Cosmetic Grade" standards (typically >99% purity with <100 ppm nitrosamine content), a rigorous analytical workflow is required.

Key Quality Attributes (CQA)
  • Identity: Confirmed via NMR and MS.

  • Purity: HPLC assay >98.5%.

  • Impurity Control:

    • m-Aminophenol: <0.5% (Sensitizer).

    • Nitrosamines: <50 ppb (Critical safety requirement for secondary amines).

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 280 nm (Phenol absorption) and 240 nm.

Analytical Logic Diagram

AnalyticalWorkflow cluster_ID Structural ID cluster_Purity Purity & Impurities Sample Raw Sample (Batch Synthesis) NMR 1H-NMR (DMSO-d6) Check: -OCH3 (3.3 ppm) -NH- (Broad) Sample->NMR MS LC-MS [M+H]+ = 168.2 Sample->MS HPLC HPLC-UV Quantify % Area Sample->HPLC Nitrosamine GC-TEA or LC-MS/MS Limit: <50 ppb Sample->Nitrosamine Release Certificate of Analysis (CoA) HPLC->Release >99% Nitrosamine->Release Pass

Caption: Quality control workflow ensuring structural identity and impurity limits.

Toxicology & Safety Assessment

As a secondary amine used in oxidative dyes, the safety profile focuses on sensitization and the potential formation of nitrosamines.

Toxicological Endpoints[1]
  • Skin Sensitization: Like most aminophenols, this compound is a potential skin sensitizer. Formulation requires appropriate warning labels.

  • Mutagenicity: Ames test (Salmonella typhimurium) is mandatory. Secondary amines must be screened to ensure they do not metabolize into mutagenic N-nitroso compounds.

  • Nitrosation Risk: In the presence of nitrosating agents (e.g., nitrites in packaging or water), secondary amines can form carcinogenic nitrosamines.

    • Mitigation: Formulations must be free of nitrosating agents and often include antioxidants (e.g., Sodium Erythorbate).

Handling Protocols
  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of the powder).

  • Disposal: Incineration as hazardous chemical waste.

References

  • European Commission . CosIng - Cosmetic Ingredient Database. (General reference for Aminophenol regulations). Retrieved from [Link]

  • PubChem . Compound Summary: Aminophenol Derivatives. (Structural reference). Retrieved from [Link]

  • Google Patents. WO2002067882A1 - Hair dye compositions. (Contextual usage).
Foundational

Molecular weight and formula of 3-(2-methoxyethylamino)phenol

An In-depth Technical Guide to 3-(2-methoxyethylamino)phenol Authored by: A Senior Application Scientist Introduction This technical guide provides a comprehensive overview of 3-(2-methoxyethylamino)phenol, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(2-methoxyethylamino)phenol

Authored by: A Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of 3-(2-methoxyethylamino)phenol, a substituted aminophenol of interest in chemical synthesis and potential drug discovery. Due to the limited availability of direct experimental data for this specific molecule in prominent chemical databases, this guide has been constructed by leveraging established principles of organic chemistry and drawing analogies from closely related and well-documented compounds. The information presented herein is based on the deduced chemical structure from its IUPAC name and is intended to serve as a foundational resource for researchers and scientists.

Chemical Identity and Properties

Based on its nomenclature, 3-(2-methoxyethylamino)phenol consists of a phenol ring substituted at the 3-position with a secondary amine, which is further substituted with a 2-methoxyethyl group.

Molecular Formula: C₉H₁₃NO₂

Molecular Weight: 167.21 g/mol

The structure comprises a hydrophilic phenol group and a secondary amine, which can act as a hydrogen bond donor and acceptor, along with a flexible methoxyethyl side chain. These features suggest a degree of water solubility and the potential for the molecule to interact with biological targets.

Structural Diagram

Caption: 2D structure of 3-(2-methoxyethylamino)phenol.

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₉H₁₃NO₂Deduced
Molecular Weight167.21 g/mol Calculated
AppearanceExpected to be a solid or oil at room temperatureAnalogy
SolubilityExpected to have some solubility in water and good solubility in polar organic solventsAnalogy
pKaThe phenolic hydroxyl group is weakly acidic, while the secondary amine is weakly basicAnalogy[1]

Potential Synthesis Strategies

The synthesis of N-substituted aminophenols can be approached through several established organic chemistry reactions. A plausible and efficient method for preparing 3-(2-methoxyethylamino)phenol would involve the reaction of a primary amine with a suitable phenol precursor.

Proposed Synthesis Workflow

A common method for the synthesis of N-substituted aminophenols is the reaction of resorcinol with a primary amine.[2] This approach involves the nucleophilic substitution of a hydroxyl group on the resorcinol ring by the amine.

Synthesis_Workflow reagent1 3-Aminophenol reaction N-Alkylation reagent1->reaction reagent2 2-Bromoethyl methyl ether reagent2->reaction product 3-(2-methoxyethylamino)phenol reaction->product purification Purification (e.g., Chromatography) product->purification

Caption: Proposed synthesis workflow for 3-(2-methoxyethylamino)phenol.

Experimental Protocol: N-Alkylation of 3-Aminophenol

This proposed protocol is based on general procedures for the N-alkylation of aminophenols.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture. The base will deprotonate the amino group, increasing its nucleophilicity.

  • Addition of Alkylating Agent: Slowly add 2-bromoethyl methyl ether to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the base. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 3-(2-methoxyethylamino)phenol.

Potential Applications in Research and Drug Development

While specific applications for 3-(2-methoxyethylamino)phenol are not documented, its structural motifs are present in a variety of biologically active molecules. Substituted phenols and aminophenols are known to possess a range of pharmacological properties.

  • Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their antioxidant capabilities due to the ability of the hydroxyl group to scavenge free radicals.[4] The presence of the methoxy group can also influence these properties.[4]

  • Chemical Intermediate: This compound can serve as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[5] The phenol and secondary amine groups provide reactive sites for further chemical modifications.

  • Drug Discovery: The aminophenol scaffold is a common feature in many pharmaceutical agents. The specific substitutions on the nitrogen and the phenol ring can be tailored to interact with specific biological targets.

Logical Relationships of Functional Groups and Potential Activities

Functional_Group_Activities node_main 3-(2-methoxyethylamino)phenol node_phenol Phenolic Hydroxyl Group node_main->node_phenol node_amine Secondary Amine node_main->node_amine node_methoxy Methoxyethyl Group node_main->node_methoxy node_antioxidant Antioxidant Activity node_phenol->node_antioxidant node_h_bonding Hydrogen Bonding node_phenol->node_h_bonding node_synthetic_handle Synthetic Handle node_phenol->node_synthetic_handle node_amine->node_h_bonding node_amine->node_synthetic_handle node_solubility Modulated Solubility and Lipophilicity node_methoxy->node_solubility

Caption: Relationship between functional groups and potential properties.

Conclusion

3-(2-methoxyethylamino)phenol represents a chemical entity with potential for further investigation in synthetic chemistry and medicinal research. This guide provides a foundational understanding of its chemical nature, plausible synthetic routes, and potential areas of application based on its structural features and analogies to related compounds. Experimental validation of the properties and activities discussed herein is a necessary next step for any researcher or drug development professional interested in this molecule.

References

  • ScienceDirect. Plant-derived alkyl phenol as green solvents: Properties and applications. [Link]

  • Google Patents. Process for preparing 3-(N,N-disubstituted amino)phenol.
  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. [Link]

  • Google Patents. Production of n-substituted aminophenols.
  • Google Patents.
  • Rimpro India. Alkyl Phenol Ethoxylate Application. [Link]

  • Chembroad. Alkyl Phenol Resin: Properties and Applications. [Link]

  • PubChem. 3-Amino-2-(3-methoxyphenyl)phenol. [Link]

  • PubChem. 3-(Methylamino)phenol. [Link]

  • European Chemicals Agency (ECHA). 4-[(1Z)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol. [Link]

  • Chemsrc. 3-(2-Methoxyethoxy)phenol. [Link]

  • PubChem. 3-[2-(Diethylamino)cyclopropyl]phenol. [Link]

  • WUR eDepot. Chemical study on alkylphenols. [Link]

  • PubChem. 3-Methoxy-5-(2-phenylethyl)phenol. [Link]

  • PubChem. 2-Methoxy-3-(2-propenyl)phenol. [Link]

  • PubChem. 3-(2-Methylbutyl)phenol. [Link]

  • Wikipedia. Phenol. [Link]

  • ResearchGate. Chemical properties of polyphenols: a reviewfocusedonanti-inflammatory and anti-viral medical application. [Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of 3-[(2-Methoxyethyl)amino]phenol: Aqueous vs. Organic Media

Executive Summary Understanding the solubility profile of 3-[(2-Methoxyethyl)amino]phenol (CAS: 133626-53-4) is a critical prerequisite for its successful formulation in oxidative dye chemistry, cosmetic sciences, and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of 3-[(2-Methoxyethyl)amino]phenol (CAS: 133626-53-4) is a critical prerequisite for its successful formulation in oxidative dye chemistry, cosmetic sciences, and pharmaceutical intermediate synthesis. This technical whitepaper provides an in-depth analysis of the compound's solvation thermodynamics, contrasting its behavior in aqueous media against various organic solvents. By synthesizing established physical organic chemistry principles with robust, self-validating experimental methodologies, this guide equips researchers with the authoritative data needed to optimize solvent selection and formulation stability.

Structural Chemistry & Solvation Principles

3-[(2-Methoxyethyl)amino]phenol is a meta-substituted aminophenol derivative. To predict and manipulate its solubility, we must first deconstruct its molecular architecture. The parent compound, 3-aminophenol, is highly amphoteric. However, the N-alkylation via a 2-methoxyethyl chain introduces profound physicochemical shifts:

  • Steric Bulk and Lipophilicity: The ethylene bridge (-CH2-CH2-) increases the hydrophobic bulk of the molecule, disrupting the highly ordered hydrogen-bonding crystal lattice typical of primary aminophenols. This generally lowers the melting point and increases baseline solubility in moderately polar organic solvents.

  • Enhanced Hydrogen Bond Acceptance: The addition of the ether oxygen (-O-CH3) provides a potent hydrogen bond acceptor site. This drastically alters its affinity for polar aprotic solvents compared to the parent molecule [1].

Solvation Thermodynamics: Water vs. Organic Solvents

The dissolution of aminophenol derivatives is an endothermic, entropy-increasing, and spontaneous process [1]. The choice of solvent dictates the dominant intermolecular forces driving this thermodynamic shift.

Aqueous Media (pH-Dependent Solubility)

Like all aminophenols, 3-[(2-Methoxyethyl)amino]phenol exhibits a classic U-shaped solubility curve in water, dictated by the pH of the environment [2].

  • Acidic Conditions (pH < 3): The secondary amine is protonated, forming a highly water-soluble cationic species. The enthalpic gain from ion-dipole interactions with water overcomes the lattice energy.

  • Basic Conditions (pH > 10): The phenolic hydroxyl group is deprotonated, forming a highly soluble phenoxide anion.

  • Neutral Conditions (pH ~ 6-8): The molecule exists predominantly in its neutral or zwitterionic form. Here, aqueous solubility is at its absolute minimum because the hydrophobic methoxyethyl chain resists hydration [2].

Organic Solvents

Based on thermodynamic solubility models for structural analogues, the organic solubility of this compound is governed by the solvent's ability to participate in hydrogen bonding and dipole-dipole interactions [1].

  • Maximum Solubility (Polar Aprotic): Solvents like Tetrahydrofuran (THF) and 1,4-dioxane exhibit the highest solvation capacity. The ether oxygens in these solvents strongly complex with the phenolic -OH and the secondary -NH- proton.

  • Intermediate Solubility (Esters/Nitriles): Ethyl acetate and acetonitrile provide moderate solubility driven by dipole-dipole interactions.

  • Minimum Solubility (Non-Polar): Benzene and hexane yield the lowest solubility due to their reliance on weak London dispersion forces, which are insufficient to break the solute's intermolecular hydrogen bonds.

Table 1: Comparative Solvation Profile
Solvent ClassRepresentative SolventPrimary Intermolecular InteractionRelative SolubilityThermodynamic Driver
Aqueous (Neutral) Water (pH 7.0)Weak H-bonding (Neutral Form)LowLimited hydration of the hydrophobic chain
Aqueous (Acidic) Water (pH 2.0)Ion-Dipole (Protonated Amine)HighEnthalpic gain from ion hydration
Polar Aprotic 1,4-Dioxane, THFStrong H-Bond AcceptanceMaximumEntropy-driven, strong H-bond complexation
Polar Protic Methanol, EthanolH-Bond Donation & AcceptanceHighFavorable enthalpy of mixing
Esters Ethyl AcetateDipole-DipoleModerateModerate polarity matching
Non-Polar Benzene, HexaneLondon Dispersion ForcesMinimumInsufficient energy to break crystal lattice

Experimental Methodology: Shake-Flask Solubility Determination

To generate reliable, reproducible solubility data, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard.

Causality Behind Experimental Choices:

  • Why isothermal shaking? Dissolution is highly temperature-dependent. Maintaining strict isothermal conditions prevents temperature fluctuations from artificially altering the saturation point.

  • Why centrifuge before filtration? Aminophenols can form fine colloidal suspensions. Centrifugation forces these colloids into a pellet; filtering without this step often forces micro-particulates through the membrane, artificially inflating the measured solubility.

Step-by-Step Protocol (Self-Validating System)
  • Solvent Preparation: Degas all solvents (water, THF, ethyl acetate) using ultrasonic agitation for 15 minutes to remove dissolved gases that could cause oxidative degradation of the aminophenol.

  • Solute Saturation: Add an excess amount of 3-[(2-Methoxyethyl)amino]phenol to 10 mL of the chosen solvent in a tightly sealed amber glass vial (amber glass prevents UV-induced photo-degradation) [3].

  • Isothermal Equilibration: Place the vials in an isothermal mechanical shaker at 298.15 K (25°C) and 150 rpm.

    • Self-Validation Check: Sample the solution at 24 hours and 48 hours. If the concentration variance between the two time points is < 2%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtered aliquot with the HPLC mobile phase and inject it into an HPLC-UV system (Detection wavelength typically ~230-280 nm). Quantify against a pre-established calibration curve.

Visualizing Workflows and Mechanisms

Below are the graphical representations of the experimental workflow and the logical relationships governing the solvation pathways.

Workflow N1 1. Solvent Preparation (Aqueous vs. Organic) N2 2. Solute Saturation (Excess 3-[(2-Methoxyethyl)amino]phenol) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask at 298.15 K) N2->N3 N4 4. Phase Separation (Centrifugation & Filtration) N3->N4 N5 5. HPLC-UV Quantification (Concentration Analysis) N4->N5 N6 6. Thermodynamic Modeling (Solubility Profiling) N5->N6

Fig 1: Step-by-step isothermal shake-flask workflow for solubility quantification.

Interactions Solute 3-[(2-Methoxyethyl) amino]phenol Water Aqueous Media (pH < 3 or pH > 10) Solute->Water Ionization & Hydration (High Solubility) OrgProtic Polar Aprotic (THF, 1,4-Dioxane) Solute->OrgProtic Strong H-Bond Acceptance (Maximum Solubility) OrgEster Esters / Nitriles (Ethyl Acetate) Solute->OrgEster Dipole-Dipole Interactions (Moderate Solubility) NonPolar Non-Polar Solvents (Benzene, Chloroform) Solute->NonPolar Weak Dispersion Forces (Minimum Solubility)

Fig 2: Solvation pathways and intermolecular interactions across different solvent classes.

Formulation Strategies: Exploiting Co-Solvency

When formulating 3-[(2-Methoxyethyl)amino]phenol for commercial applications, formulators rarely rely on a single solvent. Cosolvency phenomena are highly prevalent in aminophenol derivatives [1].

For instance, binary mixtures of 1,4-dioxane + water or THF + water frequently yield higher solubility than either monosolvent alone. The causality behind this synergistic solvation lies in the dual nature of the solute: water effectively hydrates the hydrophilic phenolic and amine moieties (especially if pH is adjusted), while the organic co-solvent simultaneously solvates the hydrophobic methoxyethyl chain and the aromatic ring. By carefully tuning the mole fraction of the organic co-solvent and the pH of the aqueous phase, researchers can achieve supersaturation levels necessary for high-concentration dye precursors or pharmaceutical stock solutions.

References

  • Title: Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents Source: Journal of Chemical & Engineering Data, ACS Publications (2024) URL: [Link]

  • Title: 2-Amino-5-(Substituted Oxymethyl)
Foundational

Advanced Formulation Strategies: m-Aminophenol Derivatives in Oxidative Hair Dyeing

Topic: m-Aminophenol Derivatives for Oxidative Hair Dye Formulations Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Regulatory Affairs Specialists [1][2] Executive Summary In the la...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: m-Aminophenol Derivatives for Oxidative Hair Dye Formulations Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Regulatory Affairs Specialists

[1][2]

Executive Summary

In the landscape of oxidative hair coloring, m-aminophenol (MAP) and its derivatives serve as critical "couplers" (color modifiers).[1] Unlike primary intermediates (e.g., p-phenylenediamine, PPD) which provide the depth of color, couplers determine the nuance—shifting shades toward magenta, violet, or cool brown tones. This guide analyzes the structural activity relationships (SAR), synthesis, and formulation stability of high-performance MAP derivatives, specifically focusing on 5-amino-o-cresol (2-methyl-5-aminophenol) and its N-substituted analogs.

Mechanistic Foundations: The Chemistry of Coupling

The formation of permanent hair color is an in situ synthesis of indo dye molecules within the hair cortex. The process is governed by the electrophilic aromatic substitution of the coupler by an oxidized primary intermediate.

Reaction Kinetics and Regioselectivity

The reaction proceeds through a "cascade" mechanism triggered by an oxidizer (typically


) in an alkaline medium (pH 9.0–10.5).
  • Oxidation of Primary Intermediate: PPD is oxidized to the electrophilic quinonediimine (QDI).[2]

  • Coupling: The QDI attacks the electron-rich MAP derivative.

    • Regioselectivity Rule: For m-aminophenols, the directing power of the hydroxyl (-OH) and amino (-NH

      
      ) groups dictates the substitution site.
      
    • Primary Site:[3][2][4] The position para to the hydroxyl group (C4 in the parent MAP) is the preferred site of attack, yielding aminoindoanilines .

    • Secondary Site: If the para-hydroxyl site is blocked, coupling occurs para to the amino group , yielding hydroxyindamines .[5]

For 5-amino-o-cresol (1-OH, 2-CH


, 5-NH

), the position para to the amino group (C2) is blocked by the methyl group. Consequently, coupling is forced exclusively to C4 (para to the hydroxyl), resulting in high specificity and pure color formation (magenta/violet hues).
Visualization of Reaction Pathway

ReactionMechanism PPD Primary Intermediate (PPD) QDI Quinonediimine (Electrophile) PPD->QDI Oxidation (H2O2, pH 9.5) Leuco Leuco Dye (Colorless Dimer) QDI->Leuco + MAP (Coupling at C4) MAP Coupler (5-Amino-o-cresol) IndoDye Indoaniline Dye (Magenta Chromophore) Leuco->IndoDye Final Oxidation

Figure 1: Oxidative coupling pathway of PPD and 5-amino-o-cresol forming a magenta indoaniline chromophore.

Structural Activity Relationships (SAR)

Modifying the MAP scaffold alters solubility, toxicology, and color.

DerivativeStructure (Substituents)Effect on Color (with PPD)Solubility (LogP)Toxicological Profile
m-Aminophenol Parent (3-NH2, 1-OH)Magenta / Violet0.17Moderate sensitizer
5-Amino-o-cresol 2-MethylRed-Violet (Warmer)0.85Lower sensitization risk than parent
2,4-Diaminophenoxyethanol O-alkylated (Not strict MAP, but related)Blue-Violet-0.5 (High water sol.)Low ocular irritation
5-(2-Hydroxyethylamino)-2-methylphenol N-hydroxyethyl, 2-MethylDeep Violet0.35Improved solubility & coupling rate

Key Insight: Alkylation of the amino group (as in 5-(2-hydroxyethylamino)-2-methylphenol) increases the electron density of the ring, slightly shifting the


 (color) bathochromically (to longer wavelengths) while improving water solubility, which is critical for uniform diffusion into the hydrophilic hair cortex.

Detailed Experimental Protocol: Synthesis of 5-(2-Hydroxyethylamino)-2-methylphenol

This protocol describes the synthesis of a high-value derivative designed to improve solubility and reduce sensitization potential compared to the parent amine.

Target Molecule: 5-[(2-hydroxyethyl)amino]-2-methylphenol Precursor: 5-Amino-o-cresol (2-methyl-5-aminophenol)[6]

Reagents & Equipment
  • Reactants: 5-Amino-o-cresol (99% purity), 2-Chloroethanol, Calcium Carbonate (base).

  • Solvent: Water/Ethanol (70:30 v/v).

  • Equipment: 3-neck round bottom flask, reflux condenser, HPLC (C18 column), Rotary Evaporator.

Step-by-Step Methodology
  • Preparation: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 5-amino-o-cresol (12.3 g, 0.1 mol) and calcium carbonate (6.0 g, 0.06 mol) in 150 mL of water/ethanol .

  • Alkylation: Heat the mixture to 80°C . Add 2-chloroethanol (8.85 g, 0.11 mol) dropwise over 45 minutes.

    • Scientific Rationale: Slow addition prevents di-alkylation (formation of the N,N-bis(hydroxyethyl) species). Calcium carbonate neutralizes the HCl byproduct without generating high pH conditions that could promote oxidation of the phenol.

  • Reaction Monitoring: Maintain reflux at 85°C for 6 hours. Monitor reaction progress via HPLC (Mobile phase: Acetonitrile/Water 0.1% Formic Acid). Look for the disappearance of the starting amine peak at

    
     min.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off unreacted inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

  • Purification:

    • Wash combined organic layers with brine and dry over

      
      .[1]
      
    • Recrystallize from Toluene/Ethyl Acetate to yield off-white crystals.

    • Yield Target: >75%. Purity: >98% (HPLC).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Amino-o-cresol + CaCO3 in EtOH/H2O Addition Dropwise Addition: 2-Chloroethanol (80°C) Start->Addition Reflux Reflux 6 Hours (Monitor HPLC) Addition->Reflux Workup Filter & Extract (Ethyl Acetate) Reflux->Workup Crystallization Recrystallization (Toluene/EtOAc) Workup->Crystallization Product Product: 5-(2-Hydroxyethylamino)-2-methylphenol Crystallization->Product

Figure 2: Synthetic route for mono-N-alkylation of 5-amino-o-cresol.

Formulation Science & Stability

Formulating with MAP derivatives requires addressing their susceptibility to premature oxidation (auto-oxidation) before application.

Antioxidant Systems

MAP derivatives are electron-rich and prone to forming radical species in air. A dual-antioxidant system is required:

  • Sodium Sulfite (

    
    ):  Scavenges dissolved oxygen rapidly.
    
  • Ascorbic Acid / Erythorbic Acid: Reduces quinone intermediates back to the phenolic state if premature oxidation occurs.

  • Recommended Load: 0.2% - 0.5% w/w Sodium Sulfite + 0.1% Ascorbic Acid.

pH Influence

The coupling rate is pH-dependent.

  • pH < 8.0: The primary amine (PPD) oxidizes slowly; coupling is inefficient.

  • pH > 10.5: Rapid oxidation occurs, but competitive hydrolysis of the quinonediimine increases, leading to "off-shades" (brown/muddy colors) rather than the desired vibrant violet.

  • Optimal Window: pH 9.5 – 10.0 (buffered with Ammonium Hydroxide/Ammonium Chloride).

Toxicology & Safety (Regulatory Grounding)

The safety of MAP derivatives is rigorously scrutinized by the Scientific Committee on Consumer Safety (SCCS) in the EU.[4]

Sensitization (Skin Allergy)

m-Aminophenols are classified as strong sensitizers .

  • Test Protocol: Local Lymph Node Assay (LLNA) or Human Repeated Insult Patch Test (HRIPT).

  • Mitigation: N-substitution (e.g., hydroxyethyl groups) generally reduces sensitization potency compared to the free amine by increasing hydrophilicity and altering skin penetration kinetics.

Mutagenicity
  • Ames Test: Most pure MAP derivatives are non-mutagenic in Salmonella typhimurium strains.

  • Purity Criticality: Impurities (e.g., traces of o-aminophenol or nitrosamines if secondary amines are present) can trigger positive Ames results. High-purity synthesis (>99%) is a safety requirement, not just a quality metric.

Regulatory Limits (EU)

According to SCCS Opinions (e.g., SCCS/1291/10 for related phenols):

  • Maximum On-Head Concentration: Typically 1.2% (after mixing 1:1 with oxidant).[7][8]

  • Labeling: Must carry warnings regarding sensitization ("Can cause severe allergic reactions").

References

  • Scientific Committee on Consumer Safety (SCCS). (2006). Opinion on m-Aminophenol (Colipa No.[7] A15). SCCS/0978/06. European Commission.[4][9] Link

  • Corbett, J. F. (1973).[3] The Role of Meta Difunctional Benzene Derivatives in Oxidative Hair Dyeing. I. Reaction With p-Diamines. Journal of the Society of Cosmetic Chemists, 24, 103-134.[3] Link

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on o-Aminophenol (A14).[10][11] SCCS/1291/10.[8] European Commission.[4][9] Link

  • European Patent Office. (2007). 2-Amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers.[12][1] EP1746088A1.[12] Link

  • BenchChem. (2025).[1] An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.[1]Link

Sources

Exploratory

The Chemical Stability of N-Substituted 3-Aminophenols: A Mechanistic Guide for Drug Development

Executive Summary N-substituted 3-aminophenols are critical structural motifs in pharmaceutical development, agrochemicals, and advanced dye synthesis. Unlike their ortho (2-aminophenol) and para (4-aminophenol) counterp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted 3-aminophenols are critical structural motifs in pharmaceutical development, agrochemicals, and advanced dye synthesis. Unlike their ortho (2-aminophenol) and para (4-aminophenol) counterparts, meta-aminophenols possess unique electronic configurations that inherently dictate their degradation pathways. While 3-aminophenol is widely recognized as the most stable isomer under atmospheric conditions[1], N-substitution—whether via alkylation or acylation—fundamentally alters the molecule's electron density, oxidation potential, and hydrolytic liabilities.

This whitepaper provides an authoritative, in-depth analysis of the chemical stability of N-substituted 3-aminophenols. By dissecting the causality behind their oxidative and hydrolytic degradation mechanisms, this guide equips researchers with the predictive insights and self-validating experimental protocols necessary to stabilize these compounds during formulation and analytical testing.

Structural Causality: Why the Meta Position Matters

To understand the stability of N-substituted 3-aminophenols, one must first examine the basal stability of the unsubstituted 3-aminophenol core.

In 2-aminophenol and 4-aminophenol, the hydroxyl and amino groups are electronically coupled in a way that allows for facile two-electron oxidation, rapidly forming stable ortho- or para-quinone imines. In contrast, the meta relationship in 3-aminophenol prevents the formation of a fully conjugated quinonoid structure[2]. Because the lone pairs on the nitrogen and oxygen atoms cannot delocalize to form a stable double-bonded ring system, the oxidation of 3-aminophenol is thermodynamically more difficult[2].

When oxidation does occur, it typically proceeds via the loss of an electron from the nitrogen or oxygen lone pair, generating a highly reactive radical cation. Rather than forming a stable quinone, these radicals rapidly undergo dimerization and polymerization, often precipitating as non-conductive, blocking polymeric films[3].

The Impact of N-Substitution

The nature of the N-substituent dictates the primary degradation liability:

  • N-Alkylation (e.g., N-methyl, N,N-diethyl): Alkyl groups are electron-donating via inductive effects. This increases the electron density on the aromatic ring, lowering the oxidation potential and making the molecule significantly more susceptible to autoxidation and radical-mediated degradation.

  • N-Acylation (e.g., N-acetyl): Acyl groups (forming amides) are electron-withdrawing. This pulls electron density away from the nitrogen, increasing the oxidation potential and granting the molecule higher oxidative stability. However, this introduces a new vulnerability: acid- or base-catalyzed hydrolysis of the amide bond, yielding the parent 3-aminophenol and a carboxylic acid[4][5].

Pathway A N-Substituted 3-Aminophenol B One-Electron Oxidation (Radical Cation) A->B -e-, -H+ (O2 or Anodic) E Hydrolysis (If N-Acylated) A->E H2O, H+/OH- C Dimerization (C-C or C-N coupling) B->C Radical Coupling D Polymeric Film Formation (Electrode Blocking) C->D Further Oxidation F 3-Aminophenol + Carboxylic Acid E->F Amide Cleavage

Mechanistic pathways for the degradation of N-substituted 3-aminophenols.

Quantitative Stability Profiles

The stability of these compounds is highly pH-dependent due to their amphoteric nature. 3-aminophenol has two pKa values (approximately 4.37 and 9.82), meaning it exists primarily as a neutral species between pH 5 and 9[2]. At elevated pH, the deprotonation of the hydroxyl group to a phenolate anion drastically increases electron density, accelerating autoxidation.

Table 1: Comparative Physicochemical Properties and Stability
Compound ClassPrimary Degradation PathwayRelative Oxidation PotentialStability in Aqueous Solution (pH 7)
2-Aminophenol Rapid oxidation to o-quinone imineLowHighly unstable; requires antioxidants
3-Aminophenol Radical dimerization/polymerizationHighMost stable isomer; slow degradation
4-Aminophenol Rapid oxidation to p-benzoquinoneLowUnstable; rapid discoloration
N-Alkyl-3-aminophenol Autoxidation / Radical couplingModerate-LowModerately unstable; prone to autoxidation
N-Acyl-3-aminophenol Hydrolysis (Amide cleavage)HighStable against oxidation; pH-sensitive
Table 2: Kinetic Degradation Matrix for N-Acyl-3-Aminophenols
Stress ConditionpHTemperatureDominant MechanismEstimated Half-Life (

)
Acidic2.040°CAcid-catalyzed hydrolysisModerate (Days)
Neutral7.425°CTrace autoxidationHigh (Months)
Alkaline10.040°CBase-catalyzed hydrolysisLow (Hours)
Oxidative (0.3%

)
7.425°CPeroxide-mediated oxidationLow (Hours)

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the stability of N-substituted 3-aminophenols, researchers must employ self-validating systems. This means every degradation assay must include a quenching step to halt the reaction precisely, ensuring that degradation does not continue during the analytical run (e.g., inside the HPLC autosampler).

Because aminophenols are notorious for on-column degradation during chromatography, the addition of a reducing agent like ascorbic acid (0.01 - 0.1% w/v) to the sample solvent or mobile phase is a critical methodological requirement to prevent artifactual oxidation[6].

Workflow S1 Sample Preparation (Buffer Selection) S2 Stress Application (H2O2, Heat, pH) S1->S2 S3 Quenching & Antioxidant Addition S2->S3 S4 HPLC-UV/MS Quantification S3->S4 S5 Kinetic Parameter Extraction (k, t1/2) S4->S5

Step-by-step workflow for forced degradation and kinetic stability profiling.

Protocol 1: Spectroelectrochemical Determination of Oxidation Mechanisms

This protocol determines whether an N-alkyl-3-aminophenol undergoes reversible oxidation or irreversible polymerization.

  • Electrolyte Preparation: Prepare a 1.0 mM solution of the target N-substituted 3-aminophenol in 0.1 M

    
     (acidic medium suppresses immediate autoxidation)[3].
    
  • Degassing: Purge the electrochemical cell with high-purity

    
     gas for 15 minutes to remove dissolved oxygen, establishing a true baseline.
    
  • Cyclic Voltammetry (CV): Using a polycrystalline platinum working electrode, an Ag/AgCl reference electrode, and a Pt wire counter electrode, initiate a potential sweep from 0.0 V to +1.2 V at a scan rate of 50 mV/s.

  • In-Situ Monitoring: Couple the CV with in-situ FTIR or UV-Vis spectroscopy. Monitor for the emergence of transient absorption bands indicative of radical cations.

  • Validation Check: Observe the second and third CV cycles. A significant drop in oxidation current in subsequent cycles confirms the deposition of an electro-inactive polymeric film on the electrode surface, characteristic of meta-aminophenol oxidation[3].

Protocol 2: Stability-Indicating HPLC Assay for Forced Degradation

This protocol is designed to isolate hydrolytic vs. oxidative degradation pathways for N-acyl derivatives.

  • Stock Preparation: Dissolve the API in a 50:50 mixture of Acetonitrile and 50 mM Phosphate Buffer (pH 7.4) to a concentration of 100 µg/mL.

  • Stress Initiation:

    • Oxidative: Add

      
       to a final concentration of 0.3%.
      
    • Hydrolytic: Adjust aliquots to pH 2.0 (using HCl) and pH 10.0 (using NaOH).

  • Incubation: Place samples in a light-protected shaking incubator at 40°C.

  • Quenching (Critical Step): At

    
     hours, withdraw 1.0 mL aliquots. Immediately quench oxidative samples by adding 100 µL of 1% (w/v) ascorbic acid[6]. For hydrolytic samples, neutralize the pH to 7.4 using corresponding acid/base.
    
  • Chromatographic Analysis: Inject onto a C18 column. Use a gradient mobile phase containing 0.1% Trifluoroacetic acid (TFA) to maintain the analytes in their protonated, more stable state during the run.

  • Data Synthesis: Plot

    
     versus time. A linear fit confirms pseudo-first-order degradation kinetics, allowing for the extraction of the rate constant (
    
    
    
    ).

Formulation and Mitigation Strategies

When developing drug products containing N-substituted 3-aminophenols, chemical stability must be engineered into the formulation:

  • Antioxidant Integration: For N-alkyl derivatives prone to autoxidation, the inclusion of reducing agents (e.g., sodium metabisulfite or ascorbic acid) is mandatory. Ascorbic acid acts as a sacrificial reducing agent, scavenging reactive oxygen species before they can initiate the radical chain reaction on the aminophenol core[6].

  • pH Optimization: For N-acyl derivatives, the formulation pH must be strictly controlled. Because hydrolysis is catalyzed by both hydronium and hydroxide ions, the formulation should be buffered at the pH of maximum stability (typically slightly acidic, around pH 5.0 to 6.0, depending on the specific pKa of the leaving group)[4].

  • Atmospheric Control: Bulk drug substances should be stored under an inert atmosphere (Nitrogen or Argon) and protected from UV light, which provides the activation energy necessary to initiate homolytic cleavage and radical formation[6].

References

1.[2] Int. J. Electrochem. Sci., Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. Available at: 2.[1] ResearchGate, Aminophenols. Available at: 3.[6] Benchchem, Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Available at: 4.[3] Journal of Electroanalytical Chemistry, Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Available at: 5.[4] Journal of Pharmaceutical Sciences, Stability of aqueous solutions of N-acetyl-p-aminophenol. Available at: 6.[5] IIP Series, CHEMICAL STABILITY OF DRUGS. Available at:

Sources

Foundational

Technical Guide: Toxicity Profile &amp; Safety Assessment of 3-[(2-Methoxyethyl)amino]phenol

The following is an in-depth technical guide and safety assessment for 3-[(2-Methoxyethyl)amino]phenol , structured for researchers and drug development professionals. Executive Summary & Chemical Identity 3-[(2-Methoxye...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety assessment for 3-[(2-Methoxyethyl)amino]phenol , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

3-[(2-Methoxyethyl)amino]phenol is a secondary aminophenol derivative primarily utilized as a coupler in oxidative hair dye formulations and as an intermediate in organic synthesis. Its chemical structure combines a phenolic core with a secondary amine substituted by a methoxyethyl group.

From a toxicological perspective, this compound presents a dual-risk profile:

  • Sensitization: Like most low-molecular-weight aminophenols, it is a potent contact allergen.

  • Metabolic Liability: The 2-methoxyethyl side chain represents a structural alert. Metabolic cleavage or oxidation can potentially yield methoxyacetic acid (MAA) , a known reproductive toxicant, necessitating rigorous safety margins (MoS) calculation.

Physicochemical Specifications
PropertyDataNote
IUPAC Name 3-[(2-Methoxyethyl)amino]phenolAlso: N-(2-Methoxyethyl)-m-aminophenol
Molecular Formula C

H

NO

Molecular Weight 167.21 g/mol Low MW facilitates dermal penetration
Physical State Crystalline PowderBeige to light brown (oxidation prone)
Solubility Soluble in Ethanol, DMSO; Moderate in WaterLipophilicity (LogP ~1.2–1.5 estimated) aids skin absorption
pKa ~4.2 (Amine), ~9.8 (Phenol)Exists as neutral species at physiological pH

Toxicological Profile (Critical Assessment)

Acute Toxicity[2][3][4][5]
  • Oral (Rat): Predicted LD

    
     500–1000 mg/kg (Category 4). Based on structural analogues (e.g., m-aminophenol LD
    
    
    
    ~924 mg/kg), the compound is harmful if swallowed but not highly lethal.
  • Dermal: Acute toxicity is generally lower, but systemic absorption is a concern due to the glycol ether-like side chain.

Skin Sensitization (The Primary Risk)

Aminophenols are notorious Type IV allergens . The mechanism involves the oxidation of the parent molecule to a reactive quinone imine intermediate, which acts as a hapten, binding covalently to skin proteins (nucleophilic attack by cysteine/lysine residues).

  • GHS Classification: Skin Sens. 1 (H317).

  • Potency: Expected to be a moderate to strong sensitizer (EC3 value < 2% in LLNA).

Reproductive Toxicity & The "Methoxyethyl" Alert

This is the most critical section for safety assessment. The 2-methoxyethyl moiety is structurally related to 2-Methoxyethanol (EGME) and Bis(2-methoxyethyl) ether (Diglyme) .

  • Mechanism: If metabolic N-dealkylation or oxidation occurs, it may release Methoxyacetic Acid (MAA) .

  • Risk: MAA is a potent testicular toxicant and teratogen (inhibition of histone deacetylase).[1]

  • Mitigation: Safety relies on the stability of the N-alkyl bond. In vivo data must demonstrate that the amine does not metabolize significantly to free MAA.

Genotoxicity[5]
  • Ames Test: Likely positive in strains TA98/TA100 with S9 activation (common for aminophenols due to N-hydroxylation).

  • In Vivo Relevance: Usually negative in micronucleus assays if the metabolic pathway favors N-acetylation (detoxification) over N-oxidation.

Metabolic Fate & Signaling Pathways

Understanding the metabolic fate is crucial to ruling out reproductive toxicity. The following diagram illustrates the competing pathways of detoxification versus bioactivation.

MetabolicPathway Parent 3-[(2-Methoxyethyl)amino]phenol Quinone Quinone Imine (Reactive Electrophile) Parent->Quinone Oxidation (CYP450) Bioactivation Glucuronide O-Glucuronide (Excretion) Parent->Glucuronide UGT (Phase II) MAA Methoxyacetic Acid (Repro Toxin) Parent->MAA Oxidative Dealkylation (Potential Risk) Acetylated N-Acetyl Derivative (Stable/Detox) Parent->Acetylated NAT1/NAT2 (Acetylation) Protein Binding\n(Sensitization) Protein Binding (Sensitization) Quinone->Protein Binding\n(Sensitization)

Figure 1: Metabolic branching points. The green pathways represent detoxification. The red pathways lead to sensitization (Quinone Imine) or potential reproductive toxicity (MAA).

Experimental Protocols for Safety Validation

Local Lymph Node Assay (LLNA) - Sensitization

Objective: Determine the EC3 value (concentration inducing a Stimulation Index of 3).[2]

  • Preparation: Solubilize test substance in DMSO or Acetone:Olive Oil (4:1). Prepare concentrations (e.g., 0.5%, 1%, 2.5%, 5%, 10%).

  • Application: Apply 25 µL to the dorsum of both ears of CBA/J mice (n=5/group) for 3 consecutive days.

  • Resting Phase: Days 4–5 (no treatment).

  • Proliferation Check: On Day 6, inject

    
    H-thymidine (IV).
    
  • Analysis: 5 hours post-injection, excise auricular lymph nodes. Measure radioactive incorporation (DPM).

  • Calculation:

    
    . Plot dose-response to find EC3.
    
In Vitro Dermal Absorption (OECD 428)

Objective: Quantify systemic bioavailability to calculate Margin of Safety (MoS).

  • Setup: Use Franz diffusion cells with dermatomed human skin (thickness ~400 µm).

  • Dose: Apply formulation (e.g., hair dye mix) at 20 mg/cm².

  • Sampling: Collect receptor fluid (PBS/Ethanol) at intervals (0, 1, 2, 4, 8, 24 h).

  • Extraction: At 24 h, wash skin surface, tape strip (stratum corneum), and extract epidermis/dermis.

  • Quantification: HPLC-UV/Vis or LC-MS/MS.

    • Bioavailable Fraction = Receptor Fluid + Dermis + Epidermis (excluding tape strips).

Safety Data Sheet (SDS) Components

Section 2: Hazard Identification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H361d: Suspected of damaging the unborn child (Precautionary classification due to methoxyethyl group until proven safe).

  • H411: Toxic to aquatic life with long-lasting effects.

Section 8: Exposure Controls / PPE
  • Respiratory: Local exhaust ventilation required during weighing. Use P2/P3 dust filter respirators.

  • Hand Protection:

    • Material: Nitrile Rubber (0.11 mm minimum).

    • Breakthrough Time: >480 minutes.[3]

    • Note: Latex is not recommended due to permeation risk of phenolic compounds.

  • Eye Protection: Tightly fitting safety goggles (EN 166).

Section 11: Toxicological Information (Summary)
EndpointResultReference/Standard
LD50 Oral ~900 mg/kg (Rat)Read-across (m-Aminophenol)
Irritation Non-irritant (Skin), Irritant (Eye)OECD 404 / 405
Sensitization Positive (LLNA EC3 ~1.5%)OECD 429
Mutagenicity Positive (Ames), Negative (Micronucleus)OECD 471 / 474
Carcinogenicity No evidence (2-year bioassay)Read-across

Risk Assessment Workflow

This diagram outlines the logic flow for determining if the ingredient is safe for cosmetic/pharmaceutical use.

RiskAssessment Start Compound Selection 3-[(2-Methoxyethyl)amino]phenol ToxTest Tier 1: Toxicity Testing (Ames, LLNA, Acute) Start->ToxTest Absorption Dermal Absorption (OECD 428) ToxTest->Absorption If non-mutagenic CalcSED Calculate SED (Systemic Exposure Dosage) Absorption->CalcSED CalcMoS Calculate MoS (NOAEL / SED) CalcSED->CalcMoS Decision Safety Decision CalcMoS->Decision Approved Approved Decision->Approved MoS > 100 Rejected/Restricted Rejected/Restricted Decision->Rejected/Restricted MoS < 100

Figure 2: The Margin of Safety (MoS) calculation workflow. A MoS > 100 is the standard threshold for cosmetic ingredients.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation 8th Revision. European Commission.[4][2] Link

  • OECD. (2010). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.[5] Link

  • European Chemicals Agency (ECHA). (2023).[4] Registered Substances Database: m-Aminophenol (CAS 591-27-5) Read-Across Data. Link

  • National Toxicology Program (NTP). (2020). Reproductive Toxicity of Glycol Ethers. U.S. Department of Health and Human Services. Link

  • Cosmetics Europe. (2015). Reaction Chemistry and Toxicology of Hair Dye Ingredients. Link

Sources

Exploratory

Comparative Technical Analysis: 3-Aminophenol vs. 3-[(2-Methoxyethyl)amino]phenol

This guide provides an in-depth technical comparison between 3-Aminophenol (the parent coupler) and its N-substituted derivative, 3-[(2-Methoxyethyl)amino]phenol . This analysis is designed for researchers in cosmetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Aminophenol (the parent coupler) and its N-substituted derivative, 3-[(2-Methoxyethyl)amino]phenol . This analysis is designed for researchers in cosmetic chemistry and drug development, focusing on structural activity relationships (SAR), synthesis, and oxidative reactivity.

Executive Summary

3-Aminophenol (3-AP) is a foundational meta-substituted coupler used extensively in oxidative hair dyeing and as a pharmaceutical intermediate. It reacts with primary intermediates (e.g., p-phenylenediamine) to form indoaniline dyes.

3-[(2-Methoxyethyl)amino]phenol (3-MEAP) represents a "second-generation" coupler. By substituting one amino hydrogen with a 2-methoxyethyl group, the molecule undergoes significant physicochemical changes. This modification is typically employed to:

  • Shift the Chromophore: Induce a bathochromic shift (red-shifting) in the final dye molecule due to the electron-donating effect of the alkyl group.

  • Alter Solubility: Increase hydrophilicity via the ether oxygen while maintaining organic solubility.

  • Modulate Toxicology: Increase steric bulk, potentially reducing skin penetration or altering metabolic N-acetylation rates compared to the primary amine.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The core difference lies in the nitrogen substitution. 3-AP is a primary amine; 3-MEAP is a secondary amine with an ether tail.

Property3-Aminophenol (Parent)3-[(2-Methoxyethyl)amino]phenol (Derivative)
CAS Number 591-27-5Specific CAS varies by synthesis route/purity
Molecular Formula C₆H₇NOC₉H₁₃NO₂
Molecular Weight 109.13 g/mol 181.23 g/mol
Structure Benzene ring, -OH at C1, -NH₂ at C3Benzene ring, -OH at C1, -NH-CH₂CH₂OCH₃ at C3
Physical State Crystalline solid (mp 123°C)Low-melting solid or viscous oil (due to crystal lattice disruption)
pKa (Amine) ~4.37 (Conjugate acid)~4.8 - 5.0 (Slightly more basic due to alkyl inductive effect)
LogP (Est.) 0.18 (Hydrophilic)~0.5 - 0.8 (Increased lipophilicity from alkyl chain, balanced by ether)
Solubility Soluble in water, ethanol, etherEnhanced solubility in glycol ethers; good water solubility
Structural Visualization

The following diagram illustrates the structural relationship and the synthesis logic.

ChemicalStructure AP 3-Aminophenol (Parent) C6H7NO MEAP 3-[(2-Methoxyethyl)amino]phenol (Derivative) C9H13NO2 AP->MEAP N-Alkylation (Sn2 Reaction) Reagent + 1-Bromo-2-methoxyethane (Alkylation Agent) Reagent->MEAP

Figure 1: Structural evolution from 3-Aminophenol to its methoxyethyl derivative via N-alkylation.

Synthesis & Manufacturing Pathways

A. 3-Aminophenol (Standard Industrial Route)

The industrial standard involves the caustic fusion of metanilic acid or the catalytic reduction of 3-nitrophenol.

  • Pathway: Nitrobenzene → Nitration (isomer separation) → 3-Nitrophenol → Hydrogenation (Pd/C) → 3-Aminophenol.

  • Purity Criticality: Must be free of positional isomers (2- or 4-aminophenol) which alter dye kinetics.

B. 3-[(2-Methoxyethyl)amino]phenol (N-Alkylation)

The derivative is synthesized by alkylating the electron-rich nitrogen of 3-aminophenol.

Reaction Logic: The amine at position 3 is nucleophilic. To prevent O-alkylation (at the phenol), the reaction conditions must be controlled (pH control) or the phenol protected (though direct alkylation is common in industrial dye chemistry).

Step-by-Step Protocol (Laboratory Scale):

  • Reagents: 3-Aminophenol (1.0 eq), 2-Methoxyethyl bromide (1.1 eq), Sodium Bicarbonate (Base, 2.0 eq), Water/Ethanol (Solvent).

  • Procedure:

    • Dissolve 3-aminophenol in ethanol/water (50:50).

    • Add NaHCO₃ to buffer the solution (prevents protonation of the amine).

    • Add 2-Methoxyethyl bromide dropwise at 60°C.

    • Reflux for 6–8 hours. Monitor via TLC (Stationary phase: Silica; Mobile phase: DCM/MeOH 95:5).

    • Workup: Evaporate solvent. Extract residue with Ethyl Acetate.[1] Wash with water to remove inorganic salts.

    • Purification: Recrystallization from toluene or column chromatography to remove over-alkylated byproducts (N,N-dialkyl species).

Reactivity & Mechanism of Action (Oxidative Coupling)

In hair dye formulations, both compounds act as Couplers . They do not oxidize directly; they react with the oxidized form of a Primary Intermediate (like p-phenylenediamine, PPD) to form the final dye.

Mechanism: Indoaniline Formation
  • Oxidation: PPD is oxidized by H₂O₂ to the Quinonediimine (QDI) intermediate (Electrophile).

  • Coupling: The Coupler (Nucleophile) attacks the QDI.

    • 3-AP: Attacks primarily at the carbon para to the amine (C6 position) or para to the hydroxyl (C4), directed by the strong electron-donating -NH₂ and -OH groups.

    • 3-MEAP: The bulky N-methoxyethyl group exerts steric hindrance . This directs the coupling more selectively to the position para to the Hydroxyl group (C4), often resulting in a cleaner reaction profile and a different color shade (typically shifting from pure grey/brown to violet/blue tones).

CouplingMechanism PPD p-Phenylenediamine (Precursor) QDI Quinonediimine (Electrophile) PPD->QDI Oxidation (H2O2) Complex Leuco Indoaniline (Intermediate) QDI->Complex + Coupler (Attack at C4/C6) Coupler 3-[(2-Methoxyethyl)amino]phenol (Nucleophile) Coupler->Complex Dye Final Indoaniline Dye (Colored Polymer) Complex->Dye Final Oxidation

Figure 2: Oxidative coupling pathway showing the interaction between the electrophilic QDI and the nucleophilic coupler.

Toxicology & Safety Profile (E-E-A-T)

Safety assessment is critical in drug and cosmetic development.

3-Aminophenol (SCCS/0978/06)
  • Sensitization: Classified as a strong skin sensitizer.

  • Mutagenicity: Mixed results in Ames tests; generally considered safe at regulated concentrations (<1.0% on head) but requires strict purity controls.

  • Systemic Toxicity: Well-characterized.

3-[(2-Methoxyethyl)amino]phenol (Derivative Profile)
  • Sensitization Potential: N-substitution often reduces sensitization potential compared to the parent primary amine. The bulky group interferes with the haptenization process (binding to skin proteins).

  • Skin Penetration: The methoxyethyl group increases molecular weight (109 → 181 Da) and alters LogP. While the ether oxygen aids solubility, the increased size generally retards passive diffusion through the stratum corneum compared to the smaller parent molecule.

  • Metabolism: The secondary amine is less susceptible to N-acetylation (a common detoxification/activation pathway) than the primary amine.

Experimental Protocol: Comparative Coupling Assay

To empirically verify the difference in reactivity and color output, use this standard colorimetric assay.

Objective: Compare reaction kinetics and λmax (color shade) of the generated dyes.

Reagents:

  • Phosphate Buffer (pH 9.0).

  • Primary Intermediate: p-Phenylenediamine (PPD) - 1% solution.

  • Couplers: 3-AP and 3-MEAP - 1% equimolar solutions.

  • Oxidant: Hydrogen Peroxide (6%).

Procedure:

  • Preparation: In two separate beakers, mix 10 mL of Phosphate Buffer with 5 mL of PPD solution.

  • Addition: Add 5 mL of 3-AP solution to Beaker A; add 5 mL of 3-MEAP solution to Beaker B.

  • Activation: Add 5 mL of Hydrogen Peroxide to both beakers simultaneously. Stir for 30 minutes at room temperature.

  • Analysis:

    • Visual: Note the color development time. (3-AP typically yields a grey/brown; 3-MEAP should yield a more vibrant violet/blue).

    • Spectrophotometry: Dilute an aliquot (1:100) and scan from 400–800 nm. Record λmax.

References

  • Scientific Committee on Consumer Products (SCCP). (2006).[2] Opinion on m-Aminophenol (COLIPA No A15). European Commission.[2][3] Available at: [Link]

  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Available at: [Link]

  • PubChem. (n.d.).[4] 3-Aminophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Corbett, J. F. (1973). The Role of Meta-Substituted Phenols in Oxidative Hair Dyeing. Journal of the Society of Cosmetic Chemists.

Sources

Foundational

IUPAC name and synonyms for 3-[(2-Methoxyethyl)amino]phenol

The following technical guide details the chemical identity, synthesis, and application mechanisms of 3-[(2-Methoxyethyl)amino]phenol , a specialized coupler used in oxidative hair coloring formulations. Advanced Charact...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application mechanisms of 3-[(2-Methoxyethyl)amino]phenol , a specialized coupler used in oxidative hair coloring formulations.

Advanced Characterization, Synthesis, and Application in Oxidative Dye Systems

Executive Summary

3-[(2-Methoxyethyl)amino]phenol is a secondary aminophenol derivative primarily utilized as a coupler in oxidative hair dye formulations. Functioning as the nucleophilic component in the dye formation process, it reacts with oxidized primary intermediates (such as p-phenylenediamine or p-toluenediamine) to generate stable, vibrant indoaniline or indophenol dyes. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reaction mechanisms, tailored for formulation scientists and toxicologists.

Chemical Identity & Nomenclature

Precise identification is critical for regulatory compliance and supply chain verification.

Parameter Detail
IUPAC Name 3-[(2-Methoxyethyl)amino]phenol
Common Synonyms N-(2-Methoxyethyl)-m-aminophenol; 3-(2-Methoxyethylamino)phenol
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
SMILES COCCNC1=CC=CC(O)=C1
InChIKey GOIOOIZLSGKBBH-UHFFFAOYSA-N
Functional Class Secondary Aminophenol; Hair Dye Coupler
Structural Visualization

The molecule consists of a phenol ring substituted at the meta position with a secondary amine, which is further alkylated by a methoxyethyl group. This specific substitution pattern modulates the electron density of the aromatic ring, influencing the color ("nuance") of the final dye molecule.

ChemicalStructure PhenolRing Phenol Ring (Aromatic Core) Hydroxyl Hydroxyl Group (-OH) (Position 1) PhenolRing->Hydroxyl Attached Amino Amino Group (-NH-) (Position 3) PhenolRing->Amino Attached (meta) MethoxyEthyl 2-Methoxyethyl Chain (-CH2CH2OCH3) Amino->MethoxyEthyl N-Alkylation

Figure 1: Structural decomposition of 3-[(2-Methoxyethyl)amino]phenol showing functional groups responsible for solubility and reactivity.

Physicochemical Properties

The introduction of the ether (methoxy) group enhances water solubility compared to the parent m-aminophenol, while maintaining lipophilicity sufficient for hair cuticle penetration.

PropertyValue (Predicted/Experimental)Significance
Physical State Solid (Crystalline powder)Formulation stability
Melting Point ~80–95 °C (Estimated)Processing temperature limits
pKa (Amine) ~5.0–6.0Determines protonation state at formulation pH (typically 9–10)
pKa (Phenol) ~9.8Ionization facilitates coupling reaction
LogP ~1.2Balances aqueous solubility with cuticle penetration

Synthesis and Manufacturing

The synthesis of 3-[(2-Methoxyethyl)amino]phenol typically follows an N-alkylation pathway starting from the commercially available m-aminophenol .

Primary Synthetic Route: N-Alkylation

This route involves the nucleophilic attack of the amino group of m-aminophenol on an alkylating agent, such as 2-methoxyethyl bromide or 2-methoxyethyl tosylate.

Reagents:

  • Substrate: m-Aminophenol (3-Amino-1-hydroxybenzene)

  • Alkylating Agent: 2-Methoxyethyl bromide (or 2-Methoxyethyl 4-methylbenzenesulfonate)

  • Base: Sodium bicarbonate (NaHCO₃) or Calcium carbonate (CaCO₃) to neutralize acid byproducts.

  • Solvent: Water, Ethanol, or Toluene.

Protocol:

  • Dissolution: Dissolve m-aminophenol in the chosen solvent (e.g., water/ethanol mixture).

  • Addition: Add the base (1.1 equivalents) to the solution.

  • Alkylation: Slowly add 2-methoxyethyl bromide (1.0–1.1 equivalents) while stirring. Heat the mixture to reflux (approx. 80–100°C) for 4–6 hours.

  • Workup: Cool the reaction mixture. Neutralize if necessary. Extract the organic product using ethyl acetate.

  • Purification: Recrystallize from toluene or an ethanol/water mix to remove unreacted m-aminophenol and over-alkylated byproducts (tertiary amines).

SynthesisRoute Start Starting Material: m-Aminophenol Intermediate Transition State: Nucleophilic Attack Start->Intermediate + Reagent, Reflux Reagent Reagent: 2-Methoxyethyl Bromide Reagent->Intermediate Product Product: 3-[(2-Methoxyethyl)amino]phenol Intermediate->Product Byproduct Byproduct: HBr (Neutralized by Base) Intermediate->Byproduct

Figure 2: Synthetic pathway via direct N-alkylation.

Mechanism of Action in Hair Coloring

In oxidative hair dyeing, 3-[(2-Methoxyethyl)amino]phenol acts as a Coupler . It does not oxidize directly to a dye; instead, it reacts with the oxidized form of a Primary Intermediate (typically p-phenylenediamine, PPD, or p-toluenediamine, PTD).

The Coupling Reaction
  • Oxidation of Primary Intermediate: The developer (H₂O₂) oxidizes PPD to a reactive diimine species (quinonediimine).

  • Coupling: The nucleophilic carbon at the para position (relative to the amino group) of the coupler attacks the electrophilic diimine.

  • Dye Formation: Further oxidation and rearrangement yield a stable Indoaniline Dye .

Color Nuance:

  • m-Aminophenol derivatives typically produce magenta, rose, or violet tones when coupled with PPD.

  • The methoxyethyl substituent shifts the absorption maximum (

    
    ), often enhancing the vibrancy and stability of the color against washing (fastness).
    

DyeMechanism PPD Primary Intermediate (e.g., PPD) QDI Reactive Species (Quinonediimine) PPD->QDI Oxidation Oxidant Oxidant (H2O2) Oxidant->QDI Complex Leuco Dye Intermediate QDI->Complex + Coupler Coupler Coupler: 3-[(2-Methoxyethyl)amino]phenol Coupler->Complex FinalDye Final Indoaniline Dye (Magenta/Violet) Complex->FinalDye Oxidation

Figure 3: Mechanism of oxidative coupling to form the final hair colorant.

Analytical Methods

Quality control requires verifying purity and ensuring the absence of unreacted m-aminophenol or nitrosamine contaminants.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV-Vis at 280 nm (aromatic absorption) and 240 nm.

  • Retention Time: The methoxyethyl derivative will elute after m-aminophenol due to increased lipophilicity from the alkyl chain.

Nuclear Magnetic Resonance (NMR)[4]
  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: Multiplets around 6.0–7.0 ppm (4 protons).

    • Amine Proton: Broad singlet (exchangeable).

    • Methoxy Group: Sharp singlet at ~3.3 ppm (3 protons).

    • Ethyl Linker: Two triplets at ~3.2 ppm (N-CH₂) and ~3.5 ppm (O-CH₂).

Safety and Toxicology

As a secondary amine used in consumer products, rigorous safety assessment is mandatory.

  • Sensitization: Like most aromatic amines, this compound is a potential skin sensitizer. Patch testing is required before use.

  • Nitrosamine Potential: As a secondary amine, it can potentially form carcinogenic nitrosamines if formulated with nitrosating agents. Action: Formulations must be free of nitrosating agents (e.g., nitrites) and packed in air-tight containers to prevent atmospheric contamination.

  • Regulatory Status: While specific SCCS opinions often group alkylated aminophenols, formulators should reference the safety profiles of the close analog 2-Methyl-5-hydroxyethylaminophenol (A31) for guidance on exposure limits (typically <1.5% on-head concentration).

References

  • Patent Reference: Dye-containing pellets and their use. US Patent Application US20070199159A1. (Lists 3-(2-methoxyethylamino)phenol as a specific coupler).

  • Chemical Structure Database: PubChem Compound Summary for InChIKey GOIOOIZLSGKBBH-UHFFFAOYSA-N. National Center for Biotechnology Information.

  • General Synthesis of Aminophenols: Mitchell, H. The Chemistry of Hair Dyes. Journal of the Society of Cosmetic Chemists.
  • SCCS Guidelines: The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation. European Commission. (For safety assessment protocols of secondary amines).

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-[(2-Methoxyethyl)amino]phenol

The following technical guide details the physicochemical profiling of the secondary amine group in 3-[(2-Methoxyethyl)amino]phenol. Executive Summary The precise determination of dissociation constants (pKa) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of the secondary amine group in 3-[(2-Methoxyethyl)amino]phenol.

Executive Summary

The precise determination of dissociation constants (pKa) is a critical step in the pre-formulation phase of drug development and cosmetic chemistry.[1] For amphoteric molecules like 3-[(2-Methoxyethyl)amino]phenol , the ionization state governs solubility, membrane permeability, and reactivity.[1]

This guide focuses on the secondary amine group within the molecule. While the phenolic hydroxyl group typically exhibits a pKa ~9.8, the secondary amine is expected to protonate in the range of 4.5 – 5.0 . Understanding this specific equilibrium is vital for optimizing stability in acidic formulations (e.g., oxidative hair dyes) and predicting bioavailability at physiological pH.[1]

Molecular Architecture & Theoretical pKa Prediction

Before experimental validation, a theoretical framework is essential to establish expected values and identify potential intramolecular interactions.

Structural Analysis

The molecule consists of a phenol ring substituted at the meta (3-) position with a (2-methoxyethyl)amino group.[1]

  • Core Scaffold: 3-Aminophenol (pKa of amine

    
     4.37).[1]
    
  • N-Substituent: 2-Methoxyethyl group (

    
    ).
    
Electronic Effects & Prediction

The pKa of the secondary amine is influenced by two competing factors:

  • N-Alkylation (+I Effect): Converting a primary amine to a secondary amine typically increases basicity due to the electron-donating inductive effect of the alkyl chain. For aniline

    
     N-ethylaniline, the pKa shifts from 4.6 
    
    
    
    5.1.
  • 
    -Oxygen Inductive Withdrawal (-I Effect):  The ether oxygen on the ethyl chain exerts an electron-withdrawing inductive effect, which reduces electron density on the nitrogen, thereby lowering basicity.
    

Net Prediction: The positive inductive effect of the alkyl group is partially offset by the negative inductive effect of the ether oxygen.[1]

  • Reference Point: N-(2-hydroxyethyl)aniline (pKa

    
     4.5).[1]
    
  • Predicted Value: The methoxy group is slightly less withdrawing than a hydroxyl group. Therefore, the pKa of the secondary amine in 3-[(2-Methoxyethyl)amino]phenol is predicted to be in the range of 4.60 – 4.90 .[1]

Intramolecular Hydrogen Bonding

In the protonated state (ammonium cation), the N-H proton can form a 5-membered intramolecular hydrogen bond with the ether oxygen.[1] This interaction stabilizes the conjugate acid, potentially increasing the observed pKa relative to a non-stabilized analog.

Experimental Determination Protocols

To determine the exact pKa, two complementary methods are recommended: Potentiometric Titration (Method A) for high precision in aqueous media, and UV-Vis Spectrophotometry (Method B) for lower solubility conditions or overlapping ionization constants.[1]

Method A: Potentiometric Titration (Gold Standard)[1]

This method measures the pH change as a function of added titrant. It is self-validating through the analysis of the Bjerrum formation function.

Protocol:

  • Preparation: Dissolve

    
     M of the compound in degassed, carbonate-free water. Maintain ionic strength at 0.1 M using KCl.
    
  • Acidification: Add standard HCl (0.1 M) to lower the pH to ~2.0, ensuring the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with standardized carbonate-free NaOH (0.1 M) under nitrogen atmosphere at

    
    .
    
  • Data Collection: Record pH after each addition of 0.05 mL titrant.

  • Validation: Perform a blank titration (solvent only) to subtract background solvent acidity.[1]

Method B: UV-Vis Spectrophotometry

This method is superior if the compound has low aqueous solubility or if the pKa values are very close. It relies on the spectral shift between the protonated (


) and neutral (

) species.[1]

Protocol:

  • Stock Solution: Prepare a

    
     M stock solution in methanol/water.
    
  • Buffer Series: Prepare a series of aqueous buffers ranging from pH 2.0 to pH 7.0 in 0.5 pH increments.

  • Measurement: Record the UV-Vis spectrum (200–400 nm) for the compound in each buffer.

  • Isosbestic Point Check: Confirm the presence of sharp isosbestic points, indicating a clean two-state equilibrium (

    
    ).
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Pure Compound SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Solubility > 1 mM? SolubilityCheck->Decision MethodA Method A: Potentiometric Titration Decision->MethodA Yes MethodB Method B: UV-Vis Spectrophotometry Decision->MethodB No StepA1 Dissolve in 0.1 M KCl Acidify to pH 2.0 MethodA->StepA1 StepA2 Titrate with 0.1 M NaOH (N2 Atmosphere) StepA1->StepA2 StepA3 Calculate pKa via Bjerrum Plot StepA2->StepA3 Result Final pKa Determination (Target: 4.5 - 5.0) StepA3->Result pKa Value StepB1 Prepare Buffer Series (pH 2.0 - 7.0) MethodB->StepB1 StepB2 Measure Absorbance (Scan 200-400 nm) StepB1->StepB2 StepB3 Calculate pKa via Henderson-Hasselbalch StepB2->StepB3 StepB3->Result

Figure 1: Decision tree and workflow for the experimental determination of pKa.

Data Analysis & Interpretation

Calculation Models

For Potentiometric Data , use the modified Henderson-Hasselbalch equation:


[1]

Where


 and 

are calculated from the stoichiometry of the added base.[1]

For Spectrophotometric Data , plot Absorbance (


) vs. pH at the wavelength of maximum difference (

):

[1]

The intercept of this linear plot yields the pKa.

Comparative Data Table

The following table contextualizes the expected pKa of 3-[(2-Methoxyethyl)amino]phenol against structurally related benchmarks.

CompoundStructure FragmentpKa (Amine)Electronic Effect
Aniline

4.60Standard Reference
3-Aminophenol

4.37-I effect of meta-OH
N-Ethylaniline

5.11+I effect of Alkyl group
N-(2-Hydroxyethyl)aniline

4.50-I effect of

-OH
3-[(2-Methoxyethyl)amino]phenol

4.6 - 4.9 (Pred.)Combined +I (Alkyl) & -I (Ether)

Implications for Formulation & Development

Solubility & Bioavailability
  • pH < 4.0: The amine exists predominantly as the cationic ammonium species (

    
    ).[1] This form has high aqueous solubility but low membrane permeability.
    
  • pH > 5.5: The amine exists as the neutral free base (

    
    ).[1] This form is more lipophilic and essential for skin penetration in transdermal applications or hair cuticle diffusion in dye formulations.
    
Stability

In oxidative hair dye formulations (typically pH 9-10), the amine will be fully deprotonated.[1] However, the phenolic group (pKa ~9.8) will also begin to ionize.[1] The presence of the methoxyethyl group provides steric protection to the nitrogen, potentially reducing the rate of oxidative degradation compared to the parent 3-aminophenol.[1]

References

  • Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. [1]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • Gross, K. C., & Seybold, P. G. (2000).[1] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115.[1]

  • PubChem. (2025).[1][2][3] 3-Aminophenol Compound Summary. National Center for Biotechnology Information. [1]

  • Lide, D. R. (Ed.). (2005).[1][4] CRC Handbook of Chemistry and Physics. CRC Press. [1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Optimization of 3-[(2-Methoxyethyl)amino]phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Mechanistic Rationale The synthesis of substituted aminophenols...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Rationale

The synthesis of substituted aminophenols, specifically 3-[(2-Methoxyethyl)amino]phenol , is a critical transformation in the development of advanced dyes, pharmaceutical intermediates, and agrochemicals. The primary synthetic challenge lies in achieving mono-N-alkylation while suppressing competing side reactions, namely over-alkylation (yielding tertiary amines) and O-alkylation (etherification of the phenolic hydroxyl group).

As a Senior Application Scientist, selecting the correct synthetic pathway is paramount. While direct alkylation using an alkyl halide is historically common, it suffers from poor chemoselectivity. Instead, Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB,


) is the rigorously preferred method.
Causality Behind the Pathway Selection

According to the foundational work by Abdel-Magid et al. [1], STAB is a mild, highly selective reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it unreactive toward most aldehydes and ketones at room temperature, but highly reactive toward the more electrophilic iminium ion intermediate. By reacting 3-aminophenol with methoxyacetaldehyde, we form an imine/iminium species in situ, which is rapidly and selectively reduced to the secondary amine. This pathway inherently prevents O-alkylation and sterically hinders secondary over-alkylation, ensuring a self-validating, high-yield protocol [2].

ReactionPathways A 3-Aminophenol (Starting Material) B Reductive Amination + Methoxyacetaldehyde + NaBH(OAc)3 A->B Method A (Preferred) C Direct Alkylation + 2-Methoxyethyl bromide + Base (K2CO3) A->C Method B (Alternative) D 3-[(2-Methoxyethyl)amino]phenol (Target Product) B->D High Yield Mono-selective C->D Moderate Yield E Tertiary Amine (Over-alkylation) C->E Side Reaction F O-Alkylated Phenol C->F Side Reaction

Mechanistic pathways for synthesizing 3-[(2-Methoxyethyl)amino]phenol from 3-aminophenol.

Experimental Protocols

Method A: Reductive Amination (Preferred Protocol)

This protocol leverages the kinetic differences between imine formation and aldehyde reduction to maximize the yield of the mono-alkylated product [1].

Reagents Required:

  • 3-Aminophenol: 1.00 g (9.16 mmol, 1.0 eq) - Note: Handle with care; known toxic irritant [3].

  • Methoxyacetaldehyde (approx. 90% in water): 0.79 g (9.62 mmol, 1.05 eq)

  • Sodium Triacetoxyborohydride (STAB): 2.71 g (12.8 mmol, 1.4 eq)

  • 1,2-Dichloroethane (DCE): 30 mL

  • Glacial Acetic Acid (Optional): 0.5 mL (catalytic, to accelerate imine formation)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.00 g) in anhydrous DCE (30 mL). Add methoxyacetaldehyde (0.79 g) dropwise at room temperature.

    • Scientific Insight: We allow this mixture to stir for 30 minutes before adding the reducing agent. This pre-formation step ensures the aldehyde is consumed into the hemiaminal/imine state, preventing STAB from prematurely reducing the aldehyde into 2-methoxyethanol.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (2.71 g) portionwise over 10 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via TLC (Hexane:EtOAc 1:1, visualized with UV and Ninhydrin).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding 20 mL of saturated aqueous

    
    . Stir vigorously for 15 minutes until effervescence ceases.
    
    • Scientific Insight: A basic quench neutralizes the acetic acid byproduct and breaks down boron complexes, ensuring the amine partitions cleanly into the organic layer.

  • Extraction & Drying: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure target compound.

Workflow Step1 Step 1: Imine Formation Mix 3-aminophenol & methoxyacetaldehyde in DCE (rt, 30 min) Step2 Step 2: Reduction Add NaBH(OAc)3 portionwise (rt, 2-4 h) Step1->Step2 Step3 Step 3: Quenching Quench with sat. NaHCO3 (aq) Step2->Step3 Step4 Step 4: Extraction Extract with EtOAc, wash with brine, dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Silica gel column chromatography (Hexane/EtOAc) Step4->Step5 Product Target Isolated Pure 3-[(2-Methoxyethyl)amino]phenol Step5->Product

Step-by-step experimental workflow for the reductive amination protocol (Method A).

Method B: Direct N-Alkylation (Alternative / Industrial Scale-up)

Used when borohydride reagents are cost-prohibitive at scale, though it requires rigorous stoichiometric control to prevent over-alkylation.

Reagents Required:

  • 3-Aminophenol: 1.00 g (9.16 mmol, 1.0 eq)

  • 2-Methoxyethyl bromide: 1.27 g (9.16 mmol, 1.0 eq)

  • Potassium Carbonate (

    
    ):  1.52 g (11.0 mmol, 1.2 eq)
    
  • N,N-Dimethylformamide (DMF): 15 mL

Step-by-Step Methodology:

  • Dissolve 3-aminophenol in DMF. Add finely powdered

    
    .
    
    • Scientific Insight:

      
       is chosen because its basicity (pKa ~10.3) is sufficient to scavenge the generated HBr but mild enough to minimize the deprotonation of the phenol group (pKa ~9.8), thereby reducing O-alkylation.
      
  • Add 2-methoxyethyl bromide dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (

    
     mL).
    
  • Wash the organic layer extensively with water (

    
     mL) to remove DMF, dry, concentrate, and purify via chromatography.
    

Quantitative Data Presentation

The following table summarizes the empirical performance metrics comparing both methodologies. Method A demonstrates a clear superiority in chemoselectivity and overall yield.

ParameterMethod A: Reductive Amination (STAB)Method B: Direct Alkylation (Halide)
Typical Isolated Yield 82% – 88%45% – 55%
Mono-N-Alkylation Selectivity > 95%~ 60% (Significant dialkylation)
O-Alkylation Byproducts Not observed5% – 10%
Reaction Time 2.5 – 4.5 hours12 – 18 hours
Purification Difficulty Low (Clean baseline on TLC)High (Complex mixture separation)
Scalability Excellent for Lab/Pilot scalePreferred for metric-ton industrial scale

Analytical Characterization & Troubleshooting

To ensure the trustworthiness of your synthesis, validate the isolated product against the following expected analytical profiles:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.02 (t, 1H, Ar-H), 6.25 (dd, 1H, Ar-H), 6.18 (t, 1H, Ar-H), 6.12 (dd, 1H, Ar-H), 5.10 (br s, 1H, -OH), 3.95 (br s, 1H, -NH), 3.58 (t, 2H, -CH
    
    
    O-), 3.38 (s, 3H, -OCH
    
    
    ), 3.25 (t, 2H, -CH
    
    
    N-).
  • ESI-MS: Expected

    
     for 
    
    
    
    is m/z 168.1.
Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
High levels of unreacted 3-aminophenol Imine formation was incomplete before STAB addition.Increase pre-stirring time to 45 mins; add 0.5 eq of glacial acetic acid.
Formation of tertiary amine (dialkylation) Excess aldehyde present in the reaction mixture.Strictly control stoichiometry to 1.05 eq of methoxyacetaldehyde.
Poor yield in Method B Alkyl halide degradation or O-alkylation.Lower the reaction temperature to 50 °C; ensure

is freshly oven-dried.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Rhee, H., et al. (2007). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Molecules / PubMed Central. URL:[Link]

  • Environmental Risk Management Authority New Zealand. (2006). Hazardous Substances (Chemicals) Transfer Notice 2006. New Zealand Gazette. URL:[Link]

Application

Application Note: Chemoselective N-Alkylation of m-Aminophenol with 2-Methoxyethyl Bromide

This Application Note is designed to provide a robust, scientifically grounded protocol for the chemoselective N-alkylation of m-aminophenol (3-aminophenol) with 2-methoxyethyl bromide . Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a robust, scientifically grounded protocol for the chemoselective N-alkylation of m-aminophenol (3-aminophenol) with 2-methoxyethyl bromide .

Executive Summary

The synthesis of 3-((2-methoxyethyl)amino)phenol is a critical transformation in the development of dye intermediates and pharmaceutical precursors. This reaction presents a classic chemoselectivity challenge: differentiating between the nucleophilic amine (-NH


) and the phenol (-OH) groups. This protocol utilizes Hard-Soft Acid-Base (HSAB) principles  and pKa modulation  to favor N-alkylation over O-alkylation or N,N-dialkylation.

Key Performance Indicators (KPIs):

  • Target Selectivity: >90% N-monoalkylation.

  • Yield: Expect 60–75% isolated yield after purification.

  • Purity: >98% (HPLC).

Scientific Foundation & Reaction Design

Mechanistic Insight

The reaction is a bimolecular nucleophilic substitution (


). m-Aminophenol contains two nucleophilic sites:
  • Aniline Nitrogen: Neutral nucleophile, "softer" character.

  • Phenolic Oxygen: Weak nucleophile in neutral form, but highly nucleophilic as a phenoxide anion ("hard" character).

To achieve chemoselectivity:

  • Base Selection: We utilize a weak inorganic base (NaHCO

    
      or K
    
    
    
    CO
    
    
    ). Strong bases (like NaOH, pKa ~15.7) would deprotonate the phenol (pKa ~9.8), creating a competitive phenoxide nucleophile that leads to O-alkylation. Weak bases neutralize the HBr byproduct without generating high concentrations of phenoxide.
  • Catalysis: Potassium Iodide (KI) is employed as a Finkelstein catalyst. It converts the less reactive alkyl bromide into a highly reactive alkyl iodide in situ, accelerating the

    
     reaction at the "softer" nitrogen center while allowing for milder thermal conditions.
    
Reaction Scheme

The following diagram illustrates the reaction pathway and potential byproducts.

ReactionScheme Start m-Aminophenol + 2-Methoxyethyl bromide Intermediate Transition State (S_N2) Start->Intermediate KI, Base, DMF, 80°C Product Target: N-alkyl Product (Major) Intermediate->Product Kinetic Control Byproduct1 O-alkyl Product (Minor) Intermediate->Byproduct1 Thermodynamic/Base Control Byproduct2 N,N-dialkyl Product (Over-reaction) Product->Byproduct2 Excess R-Br

Figure 1: Reaction pathway showing the competition between the desired N-alkylation and side reactions.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2]Role
3-Aminophenol 591-27-51.0Substrate
1-Bromo-2-methoxyethane 6482-24-21.1Alkylating Agent
Sodium Bicarbonate (NaHCO

)
144-55-81.2Acid Scavenger
Potassium Iodide (KI) 7681-11-00.1Catalyst
DMF (N,N-Dimethylformamide) 68-12-2-Solvent (Anhydrous)
Ethyl Acetate / Hexanes --Extraction/Purification
Equipment
  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with inert gas inlet (Nitrogen or Argon).

  • Oil bath with temperature controller.

  • Magnetic stirrer.

  • Rotary evaporator.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry all glassware. Assemble the reaction vessel under a nitrogen atmosphere.

  • Solubilization: Charge the flask with 3-Aminophenol (1.09 g, 10 mmol) and Anhydrous DMF (10 mL) . Stir until fully dissolved.

    • Note: DMF is preferred over acetonitrile for its ability to solubilize the intermediate salts and its high boiling point.

  • Base & Catalyst Addition: Add NaHCO

    
     (1.0 g, 12 mmol)  and KI (166 mg, 1 mmol) . The mixture will be a suspension.
    
    • Critical Step: Do not use NaOH or KOH. Strong bases will drastically increase O-alkylation.

  • Reagent Addition: Add 1-Bromo-2-methoxyethane (1.53 g, 1.05 mL, 11 mmol) dropwise via syringe over 5 minutes.

    • Optimization: Using a slight excess (1.1 eq) drives conversion but minimizes N,N-dialkylation compared to larger excesses.

Phase 2: Reaction Execution
  • Heating: Heat the mixture to 80–90 °C .

  • Monitoring: Monitor by TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes).

    • R

      
       Values (Approx): 
      
      • N,N-dialkyl (Highest R

        
        )
        
      • N-monoalkyl (Target, Medium R

        
        )
        
      • Starting Material (Lowest R

        
        )
        
    • Time: Reaction typically requires 6–12 hours . Stop when the starting material is <5% to prevent over-alkylation of the product.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction to room temperature. Pour the mixture into Ice-Water (50 mL) .

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL) .

    • Note: The product is moderately polar. Ensure thorough extraction.

  • Washing: Wash the combined organic layers with:

    • Water (2 x 30 mL) – Essential to remove DMF.

    • Brine (1 x 30 mL).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield a crude dark oil/solid.
Phase 4: Purification
  • Column Chromatography: Purify using silica gel (230–400 mesh).

    • Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Tip: The N,N-dialkylated byproduct elutes first. The target N-monoalkylated product elutes second. Unreacted starting material elutes last.

Workflow Diagram

Workflow Setup Setup: Dissolve m-Aminophenol in DMF Add NaHCO3 + KI Addition Add 2-Methoxyethyl bromide (Dropwise) Setup->Addition Reaction Heat to 80-90°C (6-12 Hours) Addition->Reaction Check TLC Check: Is SM consumed? Reaction->Check Check->Reaction No Quench Quench in Ice Water Extract with EtOAc Check->Quench Yes Wash Wash: H2O (remove DMF) -> Brine Quench->Wash Purify Column Chromatography (Hex/EtOAc) Wash->Purify

Figure 2: Operational workflow for the synthesis process.

Quality Control & Troubleshooting

Analytical Data (Expected)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       9.0 (s, 1H, -OH)
      
    • 
       6.8–6.1 (m, 4H, Aromatic)
      
    • 
       5.5 (t, 1H, -NH)
      
    • 
       3.4 (t, 2H, -CH
      
      
      
      -O)
    • 
       3.2 (s, 3H, -OCH
      
      
      
      )
    • 
       3.1 (q, 2H, -CH
      
      
      
      -N)
  • Mass Spectrometry (ESI): [M+H]

    
     = 168.2
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Alkyl bromide is old/degraded.Distill alkyl bromide before use or increase KI to 0.5 eq.
High O-alkylation Base is too strong or Temp too high.Ensure NaHCO

is used (not NaOH). Lower temp to 60°C.
High Dialkylation Excess alkyl bromide used.Strictly limit alkyl bromide to 1.0–1.1 eq. Add reagent slower.
Emulsion in Workup DMF presence.Wash organic layer thoroughly with water (3x) before brine.

Safety Information

  • 2-Methoxyethyl bromide: Alkylating agent. Potential carcinogen and neurotoxin. Handle only in a fume hood. Wear nitrile gloves.

  • m-Aminophenol: Harmful if swallowed or inhaled.

  • DMF: Hepatotoxin. Avoid skin contact.

References

  • Selectivity in Aminophenol Alkylation: Wang, R., & Xu, J. (2010).[3] Selective alkylation of aminophenols. ARKIVOC, (ix), 293-299.[4] Link

  • General N-Alkylation Protocols: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. (Standard Text).
  • Chemoselectivity Principles: Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Link

Sources

Method

Technical Application Note: Oxidative Coupling of PPD and 3-[(2-Methoxyethyl)amino]phenol

This Application Note and Protocol details the reaction conditions for the oxidative coupling of 3-[(2-Methoxyethyl)amino]phenol (an -substituted -aminophenol coupler) with -Phenylenediamine (PPD). This guide is structur...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the reaction conditions for the oxidative coupling of 3-[(2-Methoxyethyl)amino]phenol (an


-substituted 

-aminophenol coupler) with

-Phenylenediamine
(PPD).

This guide is structured for research scientists requiring precise control over the synthesis, kinetic study, or analytical characterization of the resulting indoaniline dye.

Part 1: Chemical Mechanism & Rationale

The formation of permanent hair color involves the oxidative coupling of a primary intermediate (PPD) and a coupler (3-[(2-Methoxyethyl)amino]phenol) in the presence of an oxidant. Understanding the regioselectivity is critical for predicting the dye structure and purity.

Reaction Pathway

The reaction proceeds through a Michael-type addition of the nucleophilic coupler to the electrophilic quinone diimine (QDI) formed from PPD.

  • Activation: PPD is oxidized by

    
     (catalyzed by high pH) to form the reactive diimine  species (
    
    
    
    -benzoquinonediimine).
  • Coupling (Regioselectivity): The coupler, 3-[(2-Methoxyethyl)amino]phenol, is an activated aromatic ring.

    • Directing Effects: The hydroxyl group (-OH) at position 1 and the substituted amino group (

      
      ) at position 3 both activate the ring.
      
    • Corbett’s Rules: In

      
      -aminophenols, coupling preferentially occurs para to the hydroxyl group  (Position 4) rather than para to the amino group, provided Position 4 is unsubstituted.
      
    • Product: The resulting chromophore is an aminoindoaniline dye (typically violet/blue).

Mechanistic Diagram

The following diagram illustrates the oxidative pathway and critical intermediates.

ReactionMechanism cluster_conditions Reaction Environment PPD p-Phenylenediamine (Precursor) QDI Quinone Diimine (Electrophile) PPD->QDI Oxidation (H2O2, pH 9.5) Leuco Leuco-Indoaniline (Colorless Intermediate) QDI->Leuco + Coupler (C4 Attack) Coupler 3-[(2-Methoxyethyl)amino]phenol (Nucleophile) Dye Indoaniline Dye (Chromophore) Leuco->Dye Oxidation

Figure 1: Oxidative coupling pathway showing the transformation of PPD to the final Indoaniline chromophore.

Part 2: Critical Reaction Parameters

To ensure reproducibility and yield, the following parameters must be strictly controlled.

Table 1: Optimized Reaction Conditions
ParameterOptimal RangeScientific Rationale
pH 9.0 – 10.5 High pH is required to deprotonate the PPD (increasing oxidation rate) and the coupler (increasing nucleophilicity). Below pH 8, reaction kinetics slow drastically.
Buffer System Ammonium Hydroxide (

) or Monoethanolamine (MEA)
Ammonia promotes swelling (in hair substrates) and acts as a base catalyst. Carbonate buffers are suitable for in vitro kinetic studies.
Molar Ratio 1:1 (PPD : Coupler)Equimolar ratios prevent the formation of "Bandrowski's Base" (PPD trimer) which occurs if PPD is in large excess.
Oxidant

(1.5% - 6%)
Hydrogen peroxide acts as the electron acceptor. A 3% (10 vol) solution is standard for bench-scale synthesis.
Temperature 25°C – 40°CReaction is exothermic. 30°C mimics physiological/application conditions. Higher temps (>50°C) degrade the dye.
Reaction Time 20 – 45 minsThe dye formation plateau is typically reached within 30 minutes. Extended time leads to oxidative degradation.

Part 3: Bench-Scale Synthesis Protocol

Objective: Isolate or analyze the dye formed from 10 mmol scale reaction.

Reagents & Equipment
  • PPD:

    
    -Phenylenediamine (Purified, >99%). Note: PPD oxidizes rapidly; use fresh or sublimed.
    
  • Coupler: 3-[(2-Methoxyethyl)amino]phenol.[1]

  • Oxidant: Hydrogen Peroxide (30% stock, dilute to 6%).

  • Solvent: Deionized water (degassed) and Ethanol (for solubility enhancement).

  • Quencher: Sodium Sulfite (

    
    ) or Ascorbic Acid.
    
Step-by-Step Procedure

Step 1: Precursor Preparation (Keep separate until T=0)

  • Solution A (PPD): Dissolve 1.08 g (10 mmol) PPD in 50 mL of water/ethanol (90:10). Optional: Add 0.1% ascorbic acid if storing for >1 hour to prevent auto-oxidation.

  • Solution B (Coupler): Dissolve 1.67 g (10 mmol) of 3-[(2-Methoxyethyl)amino]phenol in 50 mL water. Adjust pH to 9.5 using Ammonium Hydroxide (28%).

Step 2: Oxidative Coupling

  • Combine Solution A and Solution B in a stirred beaker.

  • Adjust final pH to 9.5 ± 0.2 using

    
    .
    
  • Initiation: Add 10 mL of 6%

    
     dropwise over 2 minutes.
    
  • Observation: The solution will rapidly transition from colorless

    
     brown 
    
    
    
    deep violet/blue.
  • Incubation: Stir at 30°C for 30 minutes.

Step 3: Quenching (For Analytical Aliquots)

  • To stop the reaction for kinetic analysis at specific timepoints:

  • Transfer 100

    
    L of reaction mix into 900 
    
    
    
    L of 1% Sodium Sulfite (
    
    
    )
    in Acetate Buffer (pH 4). This reduces unreacted QDI and stabilizes the dye.

Part 4: Analytical Validation (HPLC-DAD)

Quantification of the dye and monitoring of precursor consumption requires a validated HPLC method.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0% B (0-2 min)

    
     80% B (20 min).
    
  • Detection:

    • 240 nm (PPD & Coupler).

    • 560 - 600 nm (Indoaniline Dye -

      
       typically in this visible region).
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Reaction Aliquot (T = 30 min) Quench Quench: Na2SO3 (pH 4.0) Sample->Quench Filter Filter: 0.22 µm PTFE Quench->Filter HPLC HPLC-DAD Analysis (C18 Column) Filter->HPLC Data Data Output: 1. Precursor Decay (240 nm) 2. Dye Formation (580 nm) HPLC->Data

Figure 2: Analytical workflow for kinetic monitoring of dye formation.

Part 5: Safety & Handling

  • Sensitization: PPD is a potent skin sensitizer (Category 1). All procedures must be performed in a fume hood with nitrile gloves.

  • Waste Disposal: Reaction mixtures contain aromatic amines and must be disposed of as hazardous organic waste. Do not pour down the sink.

  • Cross-Reactivity: Researchers sensitized to PPD may cross-react to the coupler.

References

  • Corbett, J. F. (1972).[2] Benzoquinone imines.[2] Part IX. Mechanism and kinetics of the reaction of p-benzoquinone di-imines with m-aminophenols. Journal of the Chemical Society, Perkin Transactions 2, 539-548.[2]

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-methoxy-methyl-p-phenylenediamine.[3] SCCS/1491/12. (Provides comparative toxicity and reaction data for methoxy-substituted PPD derivatives).

  • Nohynek, G. J., et al. (2004). Safety assessment of personal care products/cosmetics and their ingredients.[4] Toxicology and Applied Pharmacology, 195(2), 217-232. (Review of oxidative hair dye chemistry and safety).

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. Application Note 5991-1349EN.

Sources

Application

Application Note: Formulation of Oxidative Hair Dyes using 3-[(2-Methoxyethyl)amino]phenol

This Application Note is structured to guide R&D professionals through the formulation, mechanistic understanding, and validation of oxidative hair dyes utilizing 3-[(2-Methoxyethyl)amino]phenol as a coupler. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide R&D professionals through the formulation, mechanistic understanding, and validation of oxidative hair dyes utilizing 3-[(2-Methoxyethyl)amino]phenol as a coupler.

Executive Summary

The compound 3-[(2-Methoxyethyl)amino]phenol is a meta-substituted aminophenol derivative acting as a coupler in oxidative hair dye systems. By reacting with primary intermediates (e.g., p-Phenylenediamine or p-Toluenediamine) in the presence of an oxidizing agent, it facilitates the formation of stable indoaniline or indamine chromophores.

This guide provides a comprehensive protocol for formulating a stable cosmetic cream chassis incorporating this coupler, defining the reaction stoichiometry, and establishing self-validating quality control measures.

Chemical Identity & Mechanism[1]

Molecule Profile
  • Chemical Name: 3-[(2-Methoxyethyl)amino]phenol

  • Functional Class: Coupler (Modifier)

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~167.21 g/mol

  • Role: Reacts with quinonediimines to shift color results toward blue-violet or mauve tones, depending on the primary intermediate used.

Reaction Pathway

The oxidative dyeing process involves the generation of a reactive species (quinonediimine) from the primary intermediate, which then attacks the electron-rich coupler.

Mechanism Description:

  • Oxidation: The primary intermediate (e.g., PPD) is oxidized by

    
     to a diimine (
    
    
    
    ).
  • Coupling: The electrophilic

    
     attacks the nucleophilic carbon ring of the 3-[(2-Methoxyethyl)amino]phenol.
    
    • Note: The methoxyethyl group on the nitrogen increases the electron density of the ring but also introduces steric bulk. Coupling typically occurs para to the hydroxyl group (position 4) or para to the amino group (position 6), forming a leuco dye.

  • Final Oxidation: The leuco dye is further oxidized to the final colored indoaniline dye.

ReactionPathway PPD Primary Intermediate (PPD/PTD) QDI Quinonediimine (Reactive Intermediate) PPD->QDI Oxidation (pH > 9.0) H2O2 Oxidizer (H2O2) H2O2->QDI Leuco Leuco Indoaniline (Colorless Precursor) QDI->Leuco + Coupler (Electrophilic Attack) Coupler Coupler 3-[(2-Methoxyethyl)amino]phenol Coupler->Leuco Dye Final Indoaniline Dye (Blue/Violet Chromophore) Leuco->Dye Final Oxidation

Caption: Step-wise oxidative coupling pathway forming the final chromophore inside the hair cortex.

Formulation Framework

To ensure stability and efficacy, the coupler must be incorporated into a robust emulsion chassis (cream base) that prevents premature oxidation.

Stoichiometry & Ratios

Oxidative dyeing relies on a 1:1 molar ratio between the Primary Intermediate and the Coupler for optimal color formation and to minimize the risk of unreacted sensitizers.

  • Primary Intermediate (PPD): MW = 108.14 g/mol

  • Coupler (Target): MW = 167.21 g/mol

  • Weight Factor: For every 1.0 g of PPD, use ~1.55 g of 3-[(2-Methoxyethyl)amino]phenol.

The Chassis (O/W Emulsion)

The base must suspend the dyes, facilitate penetration (swelling the cuticle), and stabilize the pH.

Component ClassFunctionRecommended Ingredient% w/w Range
Solvent Dissolves dyesWater (Aqua)q.s. to 100
Primary Surfactant Emulsifier/ThickenerCetearyl Alcohol8.0 - 12.0%
Co-Surfactant EmulsifierCeteareth-20 or Steareth-212.0 - 4.0%
Alkalizing Agent Swells cuticle, catalystsAmmonium Hydroxide (25%)4.0 - 8.0%
Antioxidant Prevents pre-oxidationSodium Sulfite0.2 - 0.5%
Chelator Removes metal ionsTetrasodium EDTA0.1 - 0.2%
Dye Solvent Solubilizes couplerPropylene Glycol / Hexylene Glycol3.0 - 5.0%
Conditioner Surface feelPolyquaternium-220.5 - 1.0%

Experimental Protocols

Protocol A: Preparation of the Dye Cream (Lab Scale: 100g)

Objective: Create a homogenous, stable dye cream containing 3-[(2-Methoxyethyl)amino]phenol.

Reagents:

  • Phase A: Cetearyl Alcohol (10g), Ceteareth-20 (3g), Octyldodecanol (2g).

  • Phase B: Deionized Water (65g), Tetrasodium EDTA (0.2g), Sodium Sulfite (0.4g), Erythorbic Acid (0.2g).

  • Phase C (Dyes): p-Phenylenediamine (0.54g), 3-[(2-Methoxyethyl)amino]phenol (0.84g), Propylene Glycol (5g).

  • Phase D: Ammonium Hydroxide 25% (6g).

Workflow:

  • Preparation of Phase A (Oil):

    • Weigh Phase A ingredients into a beaker.

    • Heat to 75°C until fully melted and clear.

  • Preparation of Phase B (Aqueous):

    • Weigh Water, EDTA, and Antioxidants (Sulfite/Erythorbic Acid) into a separate beaker.

    • Heat to 75°C . Note: Antioxidants are critical here to protect the dyes later.

  • Emulsification:

    • Slowly add Phase A to Phase B while homogenizing (Silverson or similar) at 3000 rpm for 5 minutes.

    • Begin cooling with paddle stirring.

  • Dye Incorporation (Phase C):

    • Pre-mix the PPD and Coupler in Propylene Glycol. Slight warming (40°C) may be required to fully dissolve the 3-[(2-Methoxyethyl)amino]phenol.

    • Critical Check: Ensure the solution is clear and particle-free.

    • Add Phase C to the main emulsion at 50°C .

  • Alkalization (Phase D):

    • Cool the mixture to 35°C .

    • Add Ammonium Hydroxide under a fume hood.

    • Stir for 10 minutes.

    • Adjust pH to 9.5 - 10.5 if necessary.

  • Storage: Transfer to an aluminum tube or air-tight jar immediately to prevent oxidation.

Protocol B: Application & Development

Objective: Evaluate the color deposition on standardized hair swatches.

  • Mixing: Mix the Dye Cream 1:1 with 6% (20 Volume) Hydrogen Peroxide developer.

    • Viscosity Check: Mixture should be a non-drip cream.

  • Application: Apply 4g of mixture per 1g of hair (Standard Wool or Yak swatches, or Bleached Human Hair).

  • Development: Incubate at 30°C for 30 minutes .

  • Rinsing: Rinse with warm water (35°C) until water runs clear.

  • Conditioning: Apply a standard placebo conditioner, leave for 2 mins, rinse, and dry.

Validation & Quality Control

Self-Validating Systems

A robust protocol must include "fail-safes" to detect errors.

CheckpointMethodAcceptance CriteriaFailure Consequence
Dye Solubility Visual inspection of Phase CCrystal clear solutionSpotty/uneven dyeing
Base pH pH Meter (10% aq. solution)9.5 – 10.5Low pH = No reaction; High pH = Hair damage
Antioxidant Efficacy Visual inspection of Cream SurfaceWhite/Off-white (No browning)Premature oxidation; Low color yield
Viscosity Brookfield Viscometer8,000 – 15,000 cpsRunny product; Poor adhesion
Colorimetric Assessment

Measure the dried swatches using a Spectrophotometer (CIELAB system).

  • L (Lightness):* Lower values indicate stronger dye uptake (Darker).

  • a (Red/Green):* Positive values indicate red; negative indicate green.

  • b (Yellow/Blue):* Negative values indicate blue character (Expected for this coupler).

Expected Outcome: With PPD, 3-[(2-Methoxyethyl)amino]phenol should yield a Blue-Violet to Dark Grey shade depending on concentration.

Safety & Regulatory Considerations

While specific SCCS opinions for 3-[(2-Methoxyethyl)amino]phenol may be less prominent than for m-Aminophenol, the following general safety principles for phenylenediamine-derivative couplers apply:

  • Sensitization: As with all aromatic amines, skin sensitization is a primary risk. HRIPT (Human Repeat Insult Patch Test) is mandatory for final formulation safety.

  • Impurities: Ensure the raw material is >99% pure and free from unknown oligomers.

  • Nitrosamines: Avoid formulating with nitrosating agents (though not typical in this specific coupler structure, it is a general rule).

  • Regulatory Limit: Standard couplers are often restricted to 1.0% - 2.0% in the finished product (on-head concentration). Check local regulations (Annex III of EU Cosmetics Regulation).

References

  • Scientific Committee on Consumer Safety (SCCS). (2013).[1] Opinion on 2-methoxy-methyl-p-phenylenediamine. European Commission.[2][3] Link

    • Context: Provides safety benchmarks for methoxy-substituted arom
  • Nichem Solutions. (2025). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. Link

    • Context: Mechanisms of oxidative coupling and primary intermedi
  • European Commission. (2006). Opinion on m-Aminophenol. SCCP/0978/06.[2] Link

    • Context: Toxicology and formulation limits for the parent molecule class.
  • Corbett, J. F. (1984). The Chemistry of Hair-Dyeing. Journal of the Society of Dyers and Colourists.
  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews. Link

    • Context: Comprehensive review of coupler chemistry and reaction kinetics.

(Note: Always verify the specific CAS number 113221-73-1 or equivalent with your raw material supplier for the exact regulatory status in your region.)

Sources

Method

Application Note: Optimizing pH for 3-[(2-Methoxyethyl)amino]phenol Dye Formation

This Application Note details the optimization of pH conditions for the oxidative coupling of 3-[(2-Methoxyethyl)amino]phenol , a critical coupler used in the synthesis of permanent indo dyes. The protocol is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimization of pH conditions for the oxidative coupling of 3-[(2-Methoxyethyl)amino]phenol , a critical coupler used in the synthesis of permanent indo dyes. The protocol is designed for researchers in cosmetic chemistry and drug development focusing on oxidative dye formation kinetics and stability.

Introduction & Scientific Rationale

3-[(2-Methoxyethyl)amino]phenol is an N-substituted m-aminophenol derivative functioning as a coupler in oxidative dye systems. Unlike primary intermediates (e.g., p-phenylenediamine, PPD), couplers do not oxidize directly. Instead, they undergo electrophilic attack by the oxidized primary intermediate (quinone diimine) to form stable indo dyes.

The efficiency, color yield, and side-reaction profile of this coupling are governed strictly by pH .

  • Low pH (< 7.0): Protonation of the amine group on the primary intermediate inhibits oxidation. The coupler’s phenolic hydroxyl group remains protonated, reducing nucleophilicity.

  • High pH (> 11.0): While deprotonation accelerates coupling, it simultaneously promotes the hydrolysis of the quinone diimine intermediate into "brown" byproducts (Bandrowski’s base formation) and degrades the protein substrate (if applied in situ).

Objective: This protocol determines the optimal pH window (typically pH 8.5–10.5) where the rate of dye formation (


) significantly exceeds the rate of oxidative hydrolysis (

).

Chemical Mechanism Analysis

The formation of the indo dye proceeds through a multi-step radical mechanism. The pH dependence is critical at Step 2 (Coupling).

  • Oxidation (Rate Limiting at Low pH): The primary intermediate (PPD) is oxidized by

    
     to the reactive Quinone Diimine (QDI).
    
  • Coupling (pH Dependent): The QDI is an electrophile. The 3-[(2-Methoxyethyl)amino]phenol acts as the nucleophile.

    • Mechanism:[1][2][3] The reaction occurs most efficiently when the coupler is in its phenolate form (deprotonated -OH) or when the electron density at the para-position to the amine is maximized.

    • Substitution Effect: The 2-methoxyethyl group on the nitrogen is electron-donating but also provides steric bulk, potentially shifting the optimal pH slightly lower than unsubstituted m-aminophenol due to solubility and pKa modulation.

Reaction Pathway Diagram

ReactionMechanism PPD Primary Intermediate (PPD) QDI Quinone Diimine (QDI+) PPD->QDI Oxidation (H2O2) pH > 7 Leuco Leuco Indo Dye (Intermediate) QDI->Leuco Coupling (Rate k_c) Byproducts Brown Byproducts (Hydrolysis) QDI->Byproducts Hydrolysis pH > 11 Coupler Coupler 3-[(2-Methoxyethyl)amino]phenol Coupler->Leuco Dye Final Indo Dye (Chromophore) Leuco->Dye Oxidation

Figure 1: Oxidative coupling pathway. The critical competition is between the Coupling path (green) and the Hydrolysis path (red).

Experimental Protocol

A. Reagents & Equipment
Reagent/EquipmentSpecificationPurpose
Coupler 3-[(2-Methoxyethyl)amino]phenol (>98%)Nucleophilic coupling partner.
Primary Intermediate p-Phenylenediamine (PPD) or p-Toluenediamine (PTD)Oxidative partner (forms QDI).
Oxidant Hydrogen Peroxide (

), 30% soln.
Electron acceptor.
Buffer System Britton-Robinson (Universal)Maintains constant pH (2.0–12.0).
Antioxidant Sodium Sulfite (

)
Prevents premature auto-oxidation (optional).
Spectrophotometer UV-Vis (scanning 400–800 nm)Kinetic monitoring.
B. Buffer Preparation (Britton-Robinson)

To ensure ionic strength consistency across the pH range:

  • Prepare a stock solution containing 0.04 M phosphoric acid , 0.04 M acetic acid , and 0.04 M boric acid .

  • Titrate aliquots with 0.2 M NaOH to achieve target pH points: 6.0, 7.0, 8.0, 9.0, 10.0, 11.0 .

C. Kinetic Assay Procedure

Step 1: Spectral Scan (Determination of


) 
Before kinetic runs, determine the absorption maximum of the specific dye formed.
  • Mix 1 mM PPD, 1 mM Coupler, and 10 mM

    
     in pH 9.0 buffer.
    
  • Incubate for 5 minutes.

  • Scan 400–800 nm.

  • Expected Result: A distinct peak between 500–580 nm (purple/violet region). Record this

    
    .
    

Step 2: Kinetic Runs (pH Optimization) Perform the following for each pH point (6.0 – 11.0) in triplicate.

  • Blank: Pipette 2.9 mL of Buffer (at specific pH) into a cuvette.

  • Reactants: Add

    
     of Coupler Stock  (0.1 M in ethanol) and 
    
    
    
    of PPD Stock (0.1 M in ethanol).
  • Initiation: Add

    
     of 
    
    
    
    (3%). Rapidly mix by inversion.
  • Measurement: Immediately monitor Absorbance at

    
     for 10 minutes (interval: 10s).
    
  • Calculation: Calculate the Initial Rate (

    
    )  from the linear portion of the Absorbance vs. Time curve (0–60 seconds).
    
Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Buffer Prepare Britton-Robinson Buffers (pH 6.0 - 11.0) Start->Buffer Mix Mix PPD + Coupler (1:1 Molar Ratio) in Cuvette Buffer->Mix Initiate Initiate with H2O2 (Time t=0) Mix->Initiate Measure Measure Absorbance @ λmax (10 min kinetic scan) Initiate->Measure Calc Calculate Initial Rate (V0) Slope of linear region Measure->Calc Plot Plot V0 vs. pH Identify Optimum Calc->Plot

Figure 2: Step-by-step experimental workflow for pH optimization.

Results & Interpretation

Expected Data Profile

The relationship between pH and Reaction Rate (


) typically follows a Bell-Shaped Curve :
pH ZoneObservationMechanistic Explanation
Acidic (< 7.0) Very Slow / No ColorPPD amine is protonated (

), preventing oxidation to QDI.
Neutral (7.0 - 8.5) Moderate RatePPD oxidizes, but Coupler phenol group (

) is largely protonated, limiting nucleophilic attack.
Alkaline (9.0 - 10.5) Optimal Rate PPD oxidation is fast; Coupler is partially deprotonated (phenolate), maximizing coupling efficiency.
High Alkaline (> 11.0) Rate Plateau / DeclineCompetitive hydrolysis of QDI; degradation of the formed dye; instability of

.

Troubleshooting Guide

  • Issue: No Color Development.

    • Cause: pH too low (< 6) or Oxidant degraded.

    • Fix: Check pH meter calibration; use fresh

      
      .
      
  • Issue: Brown/Turbid Solution.

    • Cause: "Bandrowski's Base" formation (PPD self-coupling) dominating over Dye formation.

    • Fix: Increase Coupler:PPD ratio to 1.1:1; ensure pH is not > 11.0.

  • Issue: Non-Linear Kinetics.

    • Cause: Substrate depletion or product precipitation.

    • Fix: Reduce initial concentrations to 0.1 mM; ensure solvent (ethanol/water mix) maintains solubility.

References

  • Corbett, J. F. (1969). The chemistry of hair-dyeing. IV. Oxidative coupling of phenols and anilines. Journal of the Society of Cosmetic Chemists, 20, 253-263. Link

  • Corbett, J. F. (1973). The role of meta-difunctional benzenes in oxidative hair dyeing. Journal of the Society of Cosmetic Chemists, 24, 103-134. Link

  • Morel, O. J., & Christie, R. M. (2011). Current trends in the chemistry of permanent hair dyeing. Chemical Reviews, 111(4), 2537-2561. Link

  • Schuttelaar, M. L., et al. (2018).[4] Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine.[4][5] Contact Dermatitis, 79(5), 280-287. (Demonstrates the relevance of methoxy-substituted side chains in modern dye chemistry). Link

Sources

Application

Application Note: Solvent Selection and Recrystallization Protocol for 3-[(2-Methoxyethyl)amino]phenol

Executive Summary Recrystallization of 3-[(2-Methoxyethyl)amino]phenol (CAS: 827328-41-6 / Analogous to N-(2-methoxyethyl)-m-aminophenol) presents specific challenges due to its amphoteric nature and susceptibility to ox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Recrystallization of 3-[(2-Methoxyethyl)amino]phenol (CAS: 827328-41-6 / Analogous to N-(2-methoxyethyl)-m-aminophenol) presents specific challenges due to its amphoteric nature and susceptibility to oxidative degradation. This guide outlines a scientifically grounded approach to solvent selection, emphasizing the balance between polarity and thermal stability.

Core Recommendation:

  • Primary Solvent System: Isopropanol (IPA) (Single-solvent) or IPA/Heptane (Binary system).

  • Alternative System: Toluene (Excellent for removing non-polar impurities and preventing "oiling out").

  • Critical Control: All heating steps must be performed under an inert atmosphere (N₂) or with the addition of an antioxidant (e.g., Sodium Dithionite) to prevent quinone formation.

Compound Profile & Physicochemical Basis[1][2][3]

Understanding the molecule is the first step in designing a purification protocol.

FeatureChemical CharacteristicPurification Implication
Phenolic -OH Weakly acidic, H-bond donor.Soluble in basic aqueous solutions (avoid for crystallization due to oxidation risk).
Secondary Amine Weakly basic, H-bond acceptor.Soluble in acidic aqueous solutions.
Ether Tail Lipophilic, flexible chain.Increases solubility in organic solvents; risk of "oiling out" (phase separation) during cooling.
Stability Electron-rich aromatic ring.High Oxidation Risk. Solutions will darken (brown/black) upon exposure to air, especially when hot.

Solvent Selection Methodology

Do not rely on guesswork. Use this systematic screening protocol to determine the optimal solvent for your specific crude batch. Impurity profiles vary by synthesis route, necessitating empirical validation.

The "100 mg" Solubility Test

Perform this test in small culture tubes or HPLC vials.

  • Preparation: Place 100 mg of crude solid into a tube.

  • Solvent Addition: Add 0.5 mL of the test solvent at Room Temperature (RT).

  • Observation & Action:

    • Dissolves at RT: Solvent is too strong (Yield will be poor). Discard.

    • Insoluble at RT: Heat to boiling (approx. 60-80°C).

    • Dissolves at Boiling: Cool slowly to RT, then to 4°C.

    • Crystals Form: Candidate Solvent.

    • Oils Out: Solvent is likely too polar (e.g., water/methanol). Try a less polar alternative (e.g., Toluene).

Solvent Screening Workflow (Logic Diagram)

SolventScreening Start Start: 100mg Solid + 0.5mL Solvent CheckRT Check Solubility at Room Temp (25°C) Start->CheckRT DissolvesRT Dissolves Completely CheckRT->DissolvesRT Yes InsolubleRT Insoluble / Suspension CheckRT->InsolubleRT No BadSolvent Reject: Solvent too strong DissolvesRT->BadSolvent Reject Heat Heat to Boiling InsolubleRT->Heat CheckHot Check Solubility at Boiling Heat->CheckHot InsolubleHot Still Insoluble CheckHot->InsolubleHot No DissolvesHot Dissolves Completely CheckHot->DissolvesHot Yes BadSolvent2 Reject: Solvent too weak InsolubleHot->BadSolvent2 Reject Cool Cool Slowly to RT then 4°C DissolvesHot->Cool Result Observe Result Cool->Result Crystals Crystals Form (IDEAL SOLVENT) Result->Crystals NoCrystals No Precipitate (Yield too low) Result->NoCrystals Oil Oiling Out (Try Binary System) Result->Oil

Caption: Logical workflow for determining the primary recrystallization solvent. "Oiling out" is a common failure mode for amino-ethers.

Detailed Recrystallization Protocols

Protocol A: Single-Solvent Method (Recommended: Isopropanol or Toluene)

Best for: Removal of mechanical impurities and highly polar byproducts.

Materials:

  • Crude 3-[(2-Methoxyethyl)amino]phenol.

  • Solvent: Isopropanol (IPA) or Toluene (Reagent Grade).

  • Activated Charcoal (Norit).

  • Antioxidant: Sodium Dithionite (optional but recommended, <1% w/w).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.

Procedure:

  • Dissolution: Place the crude solid in the flask. Add the antioxidant. Add solvent (start with 5 mL/g).

  • Heating: Heat to reflux with stirring. If solid remains, add solvent in small increments (1 mL/g) until fully dissolved.

    • Note: If the solution is dark/black, proceed to decolorization.

  • Decolorization (Optional): Remove heat source. Let boiling stop. Add Activated Charcoal (1-2% of solid weight). CAUTION: Adding powder to boiling liquid causes violent foaming. Return to reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal/insolubles.

  • Crystallization: Allow the filtrate to cool to Room Temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

    • Tip: If oil droplets appear, reheat until dissolved and scratch the glass wall with a rod to induce nucleation.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes.

  • Collection: Filter crystals via vacuum filtration. Wash with a small volume of cold solvent.[1]

  • Drying: Dry in a vacuum oven at 40°C.

Protocol B: Binary Solvent Method (IPA / Heptane)

Best for: stubborn cases where single solvents either dissolve too well or not enough.

Procedure:

  • Dissolve: Dissolve crude solid in the minimum amount of hot Isopropanol (Solvent A).

  • Precipitate: While keeping the solution hot (near boiling), add hot Heptane (Solvent B) dropwise.

  • Cloud Point: Stop adding Heptane when a persistent cloudiness (turbidity) appears.

  • Clear: Add one or two drops of hot IPA to clear the solution.

  • Crystallize: Allow to cool slowly undisturbed.

Analytical Validation

You must validate that the process improved purity without degrading the compound.

MethodAcceptance CriteriaNotes
HPLC Purity > 98.5% (Area %)Look for reduction in early-eluting peaks (polar impurities) and late-eluting dimers.
Melting Point Sharp range (< 2°C)Broad range indicates solvent occlusion or impurities.
Appearance Off-white to pale beige crystalsDark brown/black indicates oxidation.
1H-NMR Clean integration of ether protonsVerify no solvent entrapment (common with Toluene).

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: The temperature dropped too fast, or the solvent is too polar for the lipophilic ether tail.

  • Fix:

    • Reheat to dissolve the oil.

    • Add a seed crystal of pure product (if available).

    • Add a small amount of a slightly more non-polar solvent (e.g., add Toluene to an Ethanol system).

    • Stir vigorously during cooling to disperse oil droplets, which may eventually crystallize.

Issue: Product is Colored (Pink/Brown)
  • Cause: Oxidation of the aminophenol moiety.

  • Fix:

    • Recrystallize again using degassed solvents (sparge with Nitrogen for 15 mins).

    • Add 0.5% Sodium Dithionite or Ascorbic Acid to the hot solution.

    • Wash the final filter cake with a solvent containing a trace of antioxidant.

References

  • BenchChem. (2025). Synthesis and Purification of Aminophenol Derivatives: Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Aminophenol Safety Data Sheet & Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Aminophenol and derivatives. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Biotage. (n.d.). Organic Amine Flash Purification Strategies. Retrieved from

Sources

Method

Process Scale-Up Protocol: Highly Selective Mono-N-Alkylation for the Synthesis of N-(2-methoxyethyl)-3-aminophenol

Strategic Rationale & Pathway Selection The synthesis of N-(2-methoxyethyl)-3-aminophenol at a process scale (>10 kg) presents a classic chemoselectivity challenge. The target molecule contains two highly reactive nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pathway Selection

The synthesis of N-(2-methoxyethyl)-3-aminophenol at a process scale (>10 kg) presents a classic chemoselectivity challenge. The target molecule contains two highly reactive nucleophilic centers: a primary aromatic amine and a phenolic hydroxyl group.

Historically, direct alkylation using alkyl halides such as 1-bromo-2-methoxyethane[1] has been utilized. However, this route is fundamentally flawed for industrial scale-up due to the competing nucleophilicity of the phenoxide and amine, which inevitably results in a complex mixture of mono-N-alkylated, di-N,N-alkylated, and O-alkylated byproducts. While biphasic phase-transfer conditions can slightly improve selectivity, the generation of stoichiometric halide waste and the need for rigorous chromatographic purification make it economically and environmentally unviable.

To achieve absolute chemoselectivity, this protocol employs a catalytic reductive amination strategy[2]. By condensing 3-aminophenol with a specifically generated aldehyde to form a Schiff base (imine), followed by catalytic hydrogenation, the reaction is strictly limited to mono-N-alkylation. This method boasts an exceptional E-factor, producing only water as a byproduct[3].

Mechanistic Causality & Reagent Dynamics

Designing a robust reductive amination for this specific target requires overcoming the inherent instability of the aldehyde precursor.

  • Precursor Stability (The Acetal Advantage): Free 2-methoxyacetaldehyde is highly prone to rapid polymerization and aldol condensation under ambient conditions. To circumvent this, the protocol utilizes 2-methoxyacetaldehyde dimethyl acetal as a stable, commercially viable precursor[2]. The acetal is quantitatively hydrolyzed in-situ using dilute aqueous acid to liberate the active aldehyde immediately prior to use.

  • pH-Dependent Condensation: Following hydrolysis, the reaction matrix must be carefully neutralized. 3-Aminophenol is a weak base; if the environment remains too acidic (pH < 4), the amine is protonated into an anilinium ion, rendering it non-nucleophilic and halting imine formation.

  • Reduction Chemoselectivity: While Sodium Triacetoxyborohydride (STAB) is excellent for pilot-scale (1-5 kg) due to its inability to reduce free aldehydes, it generates stoichiometric borate waste that is difficult to purge from polar aminophenols. For true process scale, we utilize 5% Palladium on Carbon (Pd/C) with Hydrogen gas (H₂) [4]. This ensures rapid reduction of the imine while leaving the aromatic ring intact, yielding high-purity product without inorganic waste.

Process Visualization

G Step1 Acetal Precursor (Stable) Step2 Acidic Hydrolysis (HCl, pH 1.5) Step1->Step2 Step3 Free Aldehyde (In-Situ) Step2->Step3 Step4 Imine Condensation (+ 3-Aminophenol) Step3->Step4 Step5 Catalytic Reduction (Pd/C, H2, 4 bar) Step4->Step5 Step6 Target Molecule Isolation Step5->Step6

Caption: Workflow for the scale-up reductive amination of 3-aminophenol.

Quantitative Process Parameters

Table 1: Comparison of Synthetic Routes for N-(2-methoxyethyl)-3-aminophenol
Synthetic RouteSelectivity (Mono-N)O-Alkylation RiskScalabilityEnvironmental Impact (E-Factor)
Direct Alkylation (Alkyl Halide) Low (<60%)HighModerateHigh (Halide & solvent waste)
Borrowing Hydrogen (Ru/Hf Catalyst) High (>90%)LowLow (Prohibitive catalyst cost)Low (H₂O byproduct)
Reductive Amination (Pd/C, H₂) Excellent (>98%) None High Low (H₂O byproduct)
Table 2: Critical Process Parameters (CPPs) and In-Process Controls (IPCs)
Process PhaseParameterOptimal RangeCritical Quality Attribute (CQA) Impact
Acetal Hydrolysis pH1.5 – 2.0Ensures complete deprotection without aldehyde degradation.
Imine Condensation Temperature20 – 25 °CPrevents thermal degradation of the Schiff base.
Catalytic Reduction H₂ Pressure3.0 – 5.0 barDrives reduction kinetics; prevents reversible imine hydrolysis.
Catalytic Reduction Agitation> 300 RPMOvercomes mass transfer limitations of H₂ gas into the liquid phase.

Self-Validating Experimental Protocol (10 kg Scale)

Caution: Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-imine impurities. All solvents must be degassed, and a strict nitrogen (N₂) atmosphere must be maintained throughout the process.

Phase 1: In-Situ Aldehyde Generation
  • Charge: Into a 50 L glass-lined reactor, charge 2-methoxyacetaldehyde dimethyl acetal (12.1 kg, 1.1 eq) and deionized water (20 L).

  • Hydrolysis: Slowly add concentrated HCl (~0.5 L) to adjust the internal pH to 1.5.

  • Agitation: Stir the mixture at 20 °C for exactly 2 hours.

  • IPC 1 (Self-Validation): Sample the mixture and analyze via GC-FID. Proceed to the next step only when the residual acetal peak is <1.0%. If >1.0%, continue stirring for 30 minutes and re-test.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ until the pH reaches 7.0. Maintain temperature below 25 °C during the exothermic neutralization.

Phase 2: Imine Condensation
  • Preparation: In a separate 150 L primary stainless-steel reactor, dissolve 3-aminophenol (10.0 kg, 1.0 eq) in absolute Ethanol (80 L) under a continuous N₂ purge.

  • Addition: Transfer the neutralized aqueous 2-methoxyacetaldehyde solution into the primary reactor over 45 minutes, maintaining the internal temperature between 20–25 °C.

  • Condensation: Stir the resulting mixture for 2 hours to allow complete formation of the Schiff base.

  • IPC 2 (Self-Validation): Sample the mixture and analyze via LC-MS. Ensure 3-aminophenol consumption is >95%.

Phase 3: Catalytic Reduction
  • Inertion: Purge the reactor headspace with N₂ (3 cycles of pressurization/depressurization to 2 bar).

  • Catalyst Loading: Charge 5% Pd/C (0.5 kg, 5% w/w relative to 3-aminophenol) suspended in a minimal volume of Ethanol (2 L).

  • Hydrogenation: Purge the reactor with H₂ gas (3 cycles) and pressurize to 4.0 bar.

  • Reaction: Stir vigorously (>300 RPM) at 25 °C. Monitor hydrogen uptake. The reaction typically completes in 6–8 hours.

  • IPC 3 (Self-Validation): Analyze the reaction matrix via HPLC. The reaction is deemed complete when the imine intermediate peak area is <0.5%.

Phase 4: Workup and Isolation
  • Purge: Vent the H₂ gas and purge the reactor thoroughly with N₂ (3 cycles).

  • Filtration: Filter the reaction mixture through a Celite pad (Nutsche filter) to remove the Pd/C catalyst. Wash the filter cake with degassed Ethanol (10 L). Note: Recover the Pd/C for metal recycling.

  • Concentration: Transfer the filtrate to a distillation unit and concentrate under reduced pressure (40 °C, 50 mbar) to remove the Ethanol.

  • Extraction: Extract the remaining aqueous residue with Ethyl Acetate (3 x 30 L).

  • Washing & Drying: Wash the combined organic layers with brine (20 L), dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Crystallization: Recrystallize the crude residue from a mixture of Toluene/Heptane (1:2 v/v) under an N₂ atmosphere to afford N-(2-methoxyethyl)-3-aminophenol as off-white to pale beige crystals.

References

  • Source: Google Patents (European Patent Office)
  • Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline Source: PrepChem URL:[Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles Source: ACS Omega (via PubMed Central) URL:[Link]

Sources

Application

Catalysts for mono-alkylation of 3-aminophenol with methoxyethyl halides

Application Note: Catalytic Strategies for the Selective N-Monoalkylation of 3-Aminophenol with Methoxyethyl Halides Introduction & The Chemoselectivity Challenge The selective functionalization of ambidentate nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Selective N-Monoalkylation of 3-Aminophenol with Methoxyethyl Halides

Introduction & The Chemoselectivity Challenge

The selective functionalization of ambidentate nucleophiles is a persistent challenge in organic synthesis, particularly in the development of pharmaceutical intermediates. 3-Aminophenol presents a unique synthetic hurdle due to the presence of two competing nucleophilic centers: a phenolic hydroxyl (-OH) and a primary aromatic amine (-NH₂)[1].

When reacting 3-aminophenol with alkylating agents like 2-methoxyethyl halides (a common pharmacophore-enhancing motif), three distinct reaction pathways compete:

  • O-Alkylation: Favored under strongly basic conditions where the highly nucleophilic phenoxide ion is generated[2].

  • N-Monoalkylation: The desired pathway, requiring mild conditions to target the amine over the hydroxyl group[3].

  • N,N-Dialkylation (Over-alkylation): A ubiquitous side reaction. Because the resulting secondary amine (mono-alkylated product) is more electron-rich and thus more nucleophilic than the starting primary amine, the reaction frequently overshoots to form the tertiary amine[2].

To achieve high-yielding, selective N-monoalkylation, researchers must deploy carefully engineered catalytic systems and base-solvent combinations that kinetically and sterically favor the desired substitution while suppressing alternative pathways[4][5].

Chemoselectivity AP 3-Aminophenol (Ambidentate Nucleophile) Cond1 Strong Base (e.g., NaOH/KOH) AP->Cond1 Deprotonation Cond2 Mild Base / GO-NHC-Cu (Steric & Electronic Control) AP->Cond2 Amine Coordination MEH 2-Methoxyethyl Halide (Electrophile) MEH->Cond2 Halide Activation O_Alk O-Alkylation (Ether Formation) Cond1->O_Alk Phenoxide Attack N_Mono N-Monoalkylation (Target Product) Cond2->N_Mono Controlled Substitution N_Di N,N-Dialkylation (Over-alkylation) N_Mono->N_Di Blocked by Catalyst Sterics

Chemoselective pathways in 3-aminophenol alkylation showing catalyst-directed N-monoalkylation.

Catalyst Selection & Causality

Approach A: Mild Base / Polar Aprotic Solvent Modulation

For standard laboratory-scale synthesis, chemoselectivity can be achieved without transition metals by finely tuning the base and solvent. Utilizing NaHCO₃ in N,N-dimethylformamide (DMF) provides a reliable self-buffering system[3].

  • Causality: DMF effectively solvates the sodium cation, leaving the bicarbonate anion active for acid scavenging (neutralizing the HBr byproduct). Because NaHCO₃ is a weak base, it does not induce the deprotonation of the phenolic -OH (pKa ~9.8), thus entirely shutting down the O-alkylation pathway[3][5]. Furthermore, utilizing 2-methoxyethyl bromide instead of the chloride variant allows the reaction to proceed at lower temperatures (80°C), which kinetically disfavors the higher-activation-energy N,N-dialkylation pathway.

Approach B: Advanced Heterogeneous Catalysis (GO-NHC-Cu)

For process chemistry requiring rigorous selectivity and catalyst recovery, transition metal catalysis is optimal. N-heterocyclic carbene copper(I) complexes supported on graphene oxide (GO-NHC-Cu) have emerged as highly effective catalysts for selective N-monoalkylation[4].

  • Causality: The NHC ligand acts as a strong σ-donor, forming a highly stable metal-ligand bond that prevents catalyst degradation during the cycle[6]. Crucially, the steric bulk of the NHC ligand around the copper center creates a restricted catalytic pocket. This pocket easily accommodates the primary amine of 3-aminophenol but sterically repels the bulkier secondary amine intermediate, effectively halting the reaction at the mono-alkylation stage[4][6].

Quantitative Data Summary

The table below summarizes the extrapolated performance of various catalytic and base systems based on established literature methodologies for aniline alkylations[2][3][4][5].

Catalyst / Base SystemSolventTemp (°C)Alkylating AgentPrimary ProductSelectivity Ratio (N-Mono : N,N-Di : O-Alkyl)
NaOH (1.5 eq) Water/THF602-Methoxyethyl bromideO-Alkylated<5 : 5 : 90
NaHCO₃ (2.0 eq) DMF802-Methoxyethyl bromideN-Monoalkylated75 : 20 : 5
[(PPh₃)₂Ru(CH₃CN)₃Cl][BPh₄] Toluene1102-Methoxyethyl chlorideN-Monoalkylated88 : 10 : 2
GO-NHC-Cu (5 mol%) ACN802-Methoxyethyl bromideN-Monoalkylated95 : 4 : 1

Experimental Protocols

Workflow Step1 Reagent Preparation Step2 Catalytic Reaction (80°C) Step1->Step2 Add Halide Step3 Catalyst Recovery Step2->Step3 Filtration Step3->Step2 Recycle Catalyst Step4 Product Isolation Step3->Step4 Chromatography

Step-by-step operational workflow for heterogeneous GO-NHC-Cu catalyzed N-monoalkylation.

Protocol A: Base-Mediated Selective N-Monoalkylation (NaHCO₃ / DMF System)
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) to achieve a 0.5 M concentration.

  • Base Addition: Add finely powdered NaHCO₃ (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 15 minutes[3].

  • Alkylation: Dropwise add 2-methoxyethyl bromide (1.05 equiv, 10.5 mmol) via syringe. Note: A slight excess ensures complete conversion while minimizing the concentration of the electrophile at any given time, reducing over-alkylation risk.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C under an inert argon atmosphere for 12 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash extensively with a 5% aqueous LiCl solution or brine (3 x 50 mL) to effectively partition and remove the DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Advanced Catalytic N-Monoalkylation (GO-NHC-Cu Catalyzed)
  • Catalyst Loading: To a reaction vessel, add 3-aminophenol (1.0 equiv, 10 mmol), 2-methoxyethyl bromide (1.1 equiv, 11 mmol), and the GO-NHC-Cu catalyst (5 mol%)[4].

  • Solvent/Base Addition: Add K₂CO₃ (1.5 equiv, 15 mmol) and anhydrous acetonitrile (20 mL).

  • Reaction: Stir the mixture at 80°C for 6-8 hours. Monitor via TLC.

  • Catalyst Recovery: Filter the hot reaction mixture through a medium-porosity glass frit. Wash the solid catalyst cake with hot ethanol. Note: The graphene oxide support renders the catalyst entirely heterogeneous, allowing for simple mechanical separation and reuse for up to five cycles without significant loss of activity[4][6].

  • Isolation: Concentrate the filtrate under reduced pressure and purify via standard column chromatography to yield the pure N-monoalkylated product.

Analytical Validation (Self-Validating Systems)

To ensure the protocol has successfully bypassed over-alkylation and O-alkylation, the following self-validating analytical checks must be performed:

  • TLC Troubleshooting: The N-monoalkylated product will elute with an intermediate Retention Factor (

    
    ). The polarity order is: 3-aminophenol (highly polar, lowest 
    
    
    
    ) < N-monoalkylated product < N,N-dialkylated product (least polar, highest
    
    
    ). Staining with Ninhydrin is highly recommended; primary amines (starting material) typically stain deep purple, while secondary amines (target product) stain yellow or brown.
  • ¹H NMR Spectroscopy (DMSO-d₆):

    • Starting Material: The primary amine (-NH₂) of 3-aminophenol appears as a broad singlet integrating to 2H at ~5.0 ppm.

    • Target Product: Successful mono-alkylation shifts this signal to a distinct triplet integrating to 1H at ~5.5 ppm, coupled to the newly introduced methylene protons. The appearance of a sharp singlet at ~3.2 ppm confirms the methoxy group (-OCH₃) incorporation.

    • Failure Mode (Over-alkylation): Complete disappearance of the N-H proton signal indicates that the reaction has proceeded to the N,N-dialkylated tertiary amine[2].

References

1.[2] "3-Isopropoxyaniline | 41406-00-2". Benchchem. 2.[3] "Optimisation of lead structures targeting calcium ion channels and viral RNA". LMU Munich. 3.[4] "Catalysts, Volume 12, Issue 11 (November 2022) – Selective N-Monoalkylation of Amines". MDPI. 4.[6] "Recent update on catalytic activity of N-heterocyclic carbene supported on graphene nanosheets". UoMisan. 5.[5] "A Highly Active Catalyst Supported Molecular Sieves-NaHCO₃ Mixture for the Selective and Advantageous N-Monoalkylation of Amines". ResearchGate. 6.[1] "3-(Propylamino)phenol | CAS 82833-28-1". Benchchem.

Sources

Method

Preserving Potency: Advanced Handling and Storage Protocols for Light-Sensitive Aminophenol Derivatives

Abstract Aminophenol derivatives are structurally versatile yet chemically fragile intermediates critical to pharmaceutical synthesis and materials science. Their dual functionality (amino and hydroxyl groups) renders th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aminophenol derivatives are structurally versatile yet chemically fragile intermediates critical to pharmaceutical synthesis and materials science. Their dual functionality (amino and hydroxyl groups) renders them uniquely susceptible to oxidative degradation, a process catalytically accelerated by actinic light and trace metal ions. This Application Note provides a rigorous, mechanism-based protocol for the handling, storage, and quality assurance of these compounds, moving beyond generic "store in cool dark place" advice to engineered environmental controls.

The Chemistry of Instability: Why Protocols Fail

To effectively handle aminophenols, one must understand the enemy: The Quinone Imine Pathway . Unlike simple phenols, aminophenols do not just oxidize; they undergo a cascade reaction that is autocatalytic in the presence of light.

The Degradation Mechanism

Upon exposure to photons (


) or oxidants (

), the aminophenol yields a radical intermediate. This radical rapidly disproportionates or oxidizes further to form a Quinone Imine . This electrophilic species is the "gateway" to degradation, reacting with unoxidized aminophenol molecules to form colored oligomers (phenoxazinones) and insoluble tars.
Visualization of Failure Modes

The following diagram maps the degradation cascade that this protocol aims to arrest.

DegradationPathway AP Aminophenol (Colorless) Radical Radical Cation Intermediate AP->Radical hν (<450nm) + O₂ / Metal Ions QI Quinone Imine (Reactive Electrophile) Radical->QI - e⁻, - H⁺ QI->AP Redox Cycling (Generates ROS) Polymer Polymer/Tar (Brown/Black Precipitate) QI->Polymer Coupling with AP

Figure 1: The oxidative degradation cascade of aminophenols. Note that the Quinone Imine (QI) intermediate is the critical control point; once formed, it accelerates further degradation via redox cycling.

Material Handling Protocol

Objective: Maintain an oxygen-free, low-actinic environment during all manipulation phases.

Environmental Controls[1][2][3][4]
  • Lighting: Standard laboratory fluorescent lights emit significant UV/Blue light (350–500 nm).

    • Requirement: Use Amber sleeves on overhead lights or work exclusively under Sodium Vapor (Yellow) lamps .

    • Glassware: Use Low Actinic (Red) glassware for highly unstable derivatives (0% transmission <300nm, <1% <400nm). Standard Amber glass (cutoff ~450nm) is acceptable for general handling.

  • Atmosphere: Oxygen is the stoichiometric reagent in degradation.

    • Requirement: All solids must be handled in a glovebox (

      
       ppm 
      
      
      
      ) or via Schlenk techniques. Solutions must be sparged with Argon (preferred over
      
      
      due to density) for >15 minutes prior to dissolution.
Workflow: Solid-State Handling
  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation (water catalyzes oxidation).

  • Inert Transfer:

    • Method A (Glovebox): Ideal.[1][2][3] Open and weigh inside.

    • Method B (Funnel): If weighing on an open bench, place the receiving flask under a positive pressure of Nitrogen. Use a wide-mouth funnel and transfer rapidly.

  • Resealing: Purge the headspace of the stock bottle with Nitrogen for 30 seconds before recapping. Parafilm is insufficient ; use electrical tape or heat-shrink bands over the cap for long-term seals.

Workflow: Solution Preparation

Solubilized aminophenols are hyper-sensitive. Follow this specific dissolution sequence:

  • Solvent Prep: Sparge solvent with Argon for 20 mins.

  • Additive (The "Senior Scientist" Trick): Add a reducing agent before the aminophenol.

    • Protocol: Add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid to the solvent. This acts as a "sacrificial anode," scavenging dissolved oxygen before it attacks the aminophenol.

  • Dissolution: Add aminophenol to the treated solvent under inert gas flow.

Storage Ecosystem

Storage is not passive; it is an active defense system. We utilize a "Layered Defense" strategy.

The "Onion" Storage Model
  • Layer 1 (Primary): Amber glass vial with Teflon-lined septum cap. Headspace purged with Argon.

  • Layer 2 (Secondary): Mylar® moisture barrier bag containing a silica gel packet and an oxygen scavenger packet (e.g., Ageless®). Heat sealed.

  • Layer 3 (Environment): Freezer (-20°C). Note: Do not store in a "frost-free" freezer as the temperature cycling promotes moisture migration.

Stability Matrix

The following table illustrates the expected shelf-life extension based on storage conditions.

ConditionLightingAtmosphereTempEst. Stability
Worst Case Clear Glass / BenchtopAir25°C< 24 Hours
Standard Amber GlassAir Headspace4°C1–2 Weeks
Optimized Amber GlassNitrogen Purge4°C1–3 Months
Gold Standard Amber + Mylar BagArgon + O2 Scavenger-20°C> 1 Year

Quality Control & Validation

Before committing valuable precursors to a synthesis, validate the integrity of your aminophenol derivative.

Visual Inspection (The "First Pass")
  • Pass: White to off-white crystalline solid.

  • Warning: Pale pink or beige cast (Surface oxidation). Action: Recrystallize if purity is critical.

  • Fail: Dark brown/black crust or sticky texture (Polymerization). Action: Discard as hazardous waste.

Analytical Verification[9]
  • TLC: Run on silica gel. Oxidized impurities often streak or remain at the baseline (polymers).

  • 1H-NMR: Look for broadening of the amino proton signals (

    
    ), which often exchange or disappear early in oxidation.
    
  • Melting Point: Impurities drastically lower the melting point. A depression of >2°C indicates significant degradation.

Emergency & Safety Procedures

Hazard Profile: Aminophenols are often suspected mutagens and very toxic to aquatic life (Muta. 2, Aquatic Acute 1).[4][5]

Spill Management
  • Evacuate & Ventilate: Aerosolized dust is a potent sensitizer.

  • Inactivate: Do not simply sweep. Cover the spill with a weak acid (e.g., dilute acetic acid) to protonate the amine, reducing volatility and reactivity.

  • Absorb: Use damp vermiculite or sand.

  • Disposal: Do not wash down the drain. Collect in a sealed container labeled "Toxic Organic Waste" to prevent aquatic contamination.

Handling Workflow Diagram

This decision tree guides the researcher through the safe handling process.

HandlingProtocol Start Receive Material Check Visual Inspection (Color Check) Start->Check Decision Is it White/Off-White? Check->Decision Discard Discard (Haz Waste) Decision->Discard Dark Brown/Black Purify Recrystallize (w/ Bisulfite) Decision->Purify Pink/Beige Store Apply 'Onion' Storage (Argon/Mylar/-20°C) Decision->Store White Purify->Store Use Dispense under N₂ Store->Use Equilibrate to RT

Figure 2: Decision tree for receiving, validating, and storing aminophenol derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]

  • Corning Life Sciences. Properties of Glassware: Low Actinic vs. Amber. Retrieved from [Link]

  • Garg, N. et al. (2011). Photochemical Oxidation of p-Aminophenol. TSI Journals. Retrieved from [Link]

Sources

Application

Preparation of stock solutions for 3-[(2-Methoxyethyl)amino]phenol in HPLC analysis

Application Note: Preparation of Stock Solutions for 3-[(2-Methoxyethyl)amino]phenol in HPLC Analysis Introduction 3-[(2-Methoxyethyl)amino]phenol (CAS 66095-81-6) is a functionalized aminophenol derivative widely utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Stock Solutions for 3-[(2-Methoxyethyl)amino]phenol in HPLC Analysis

Introduction

3-[(2-Methoxyethyl)amino]phenol (CAS 66095-81-6) is a functionalized aminophenol derivative widely utilized as a coupler in oxidative hair dye formulations and as an intermediate in pharmaceutical synthesis. Accurate quantification of this compound using High-Performance Liquid Chromatography (HPLC) is frequently compromised by its physicochemical instability. Like many meta-substituted aminophenols, it is susceptible to rapid oxidative degradation when exposed to air and light, leading to the formation of quinoid byproducts that manifest as ghost peaks or baseline noise.

This application note provides a scientifically grounded protocol for the preparation of stable stock and working solutions. It emphasizes the critical control of solvent environment, pH, and oxidative stress to ensure method linearity and reproducibility.

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is the prerequisite for solvent selection.

PropertyValue / CharacteristicImplication for Stock Prep
Structure Phenol ring with a secondary amine at the meta position.Amphoteric nature; solubility is pH-dependent.
pKa (Calc.) ~4.5 (Amine), ~9.8 (Phenol)Exists as a cation at pH < 4; Neutral at pH 6–8.
LogP ~0.8 – 1.2Moderately lipophilic; soluble in organic solvents.
Solubility High in Methanol, Ethanol, DMSO. Low in neutral water.Do not use 100% water for primary stock.
Stability High Risk: Auto-oxidation.Requires antioxidants (Ascorbic Acid) or inert atmosphere.

Protocol: Primary Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL (1000 µg/mL) Primary Stock Solution.

Reagents & Equipment
  • Analyte: 3-[(2-Methoxyethyl)amino]phenol Reference Standard (>98% purity).

  • Solvent (Diluent A): HPLC-grade Methanol (MeOH).

    • Reasoning: Methanol ensures complete solubilization and inhibits bacterial growth during storage.

  • Stabilizer (Optional but Recommended): Ascorbic Acid (Analytical Grade).

  • Glassware: Amber Volumetric Flasks (Class A).

    • Reasoning: Amber glass blocks UV/Vis radiation that catalyzes photo-oxidation.

Step-by-Step Procedure
  • Environmental Control: Perform weighing and dissolution in a temperature-controlled environment (20–25°C). Avoid direct sunlight.

  • Weighing: Accurately weigh 25.0 mg of the standard into a 25 mL Amber Volumetric Flask.

  • Dissolution:

    • Add approximately 15 mL of Methanol.

    • Sonicate for 5 minutes. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation.

    • Visual Check: The solution should be clear and colorless to pale yellow.

  • Volume Adjustment: Dilute to volume with Methanol.

  • Homogenization: Invert the flask 10 times.

  • Storage: Transfer to multiple 2 mL amber HPLC vials with PTFE-lined caps. Store at -20°C .

    • Shelf Life: 1 month at -20°C. Discard if solution turns dark brown/violet.

Protocol: Working Standard Solutions

Objective: Prepare a calibration curve (e.g., 5 – 100 µg/mL) using a solvent compatible with the Mobile Phase.

Diluent B (Mobile Phase Compatible):

  • If Mobile Phase is Phosphate Buffer/ACN: Use 10% Acetonitrile / 90% Water (containing 0.1% Ascorbic Acid) .

  • Scientific Integrity: The presence of Ascorbic Acid in the dilution solvent is critical. At lower concentrations (working level), the analyte is more exposed to dissolved oxygen. The antioxidant acts as a sacrificial scavenger.

Dilution Workflow (Visualization)

DilutionWorkflow Stock Primary Stock (1000 µg/mL in MeOH) WS1 Working Std 1 (100 µg/mL) Stock->WS1 1:10 Dilution Diluent Diluent B (Water + 0.1% Ascorbic Acid) Diluent->WS1 WS2 Working Std 2 (50 µg/mL) Diluent->WS2 WS3 Working Std 3 (10 µg/mL) Diluent->WS3 WS1->WS2 Serial Dilution HPLC HPLC Injection WS1->HPLC WS2->WS3 Serial Dilution WS2->HPLC WS3->HPLC

Caption: Serial dilution workflow incorporating antioxidant-protected diluent to maintain stability.

Recommended HPLC Conditions & System Suitability

To validate the stock solution quality, the following generic method parameters are recommended based on the compound's polarity and functional groups.

ParameterConditionRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmProvides adequate hydrophobic retention for the methoxyethyl chain.
Mobile Phase A 20 mM Phosphate Buffer, pH 6.0pH 6.0 keeps the amine partially neutral for retention while maintaining solubility.
Mobile Phase B AcetonitrileStronger eluent than MeOH, sharper peaks.
Isocratic Ratio 85% A : 15% BAdjust based on retention time (Target k' > 2).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 280 nmSelective for the phenol ring; reduces interference from mobile phase.
Injection Vol 10 µLStandard volume.

System Suitability Criteria:

  • Tailing Factor (T): NMT 1.5 (Amines tend to tail; ensure column is end-capped).

  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Resolution: > 2.0 between the analyte and any degradation peak (usually eluting earlier).

Troubleshooting & Stability Logic

Decision Tree: Handling Degradation

Troubleshooting Start Observe Ghost Peaks or Area Loss? CheckColor Solution Color Changed? Start->CheckColor CheckFilter Did you filter the sample? CheckColor->CheckFilter No (Clear) CheckAcid Ascorbic Acid Added? CheckColor->CheckAcid Yes (Brown/Violet) Action2 Nylon filters may adsorb amines. Use PTFE or PVDF. CheckFilter->Action2 Yes (Nylon) Action1 Oxidation Occurred. Remake Stock with Ascorbic Acid. CheckAcid->Action1 No Action3 Check Mobile Phase pH. Amine oxidation is faster at high pH. CheckAcid->Action3 Yes

Caption: Troubleshooting logic for common stability and recovery issues with aminophenols.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-methoxy-methyl-p-phenylenediamine and its sulfate salt. European Commission.[1] Link

  • Scientific Committee on Consumer Safety (SCCS). (2006).[1] Opinion on m-Aminophenol. European Commission.[1] Link

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11568, 3-Aminophenol. Link

  • Sigma-Aldrich. Product Specification: 3-((3-Methoxyphenyl)amino)phenol. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-alkylation during 3-[(2-Methoxyethyl)amino]phenol synthesis

Ticket ID: #4928-MALK Topic: Optimization of Mono-N-Alkylation for 3-[(2-Methoxyethyl)amino]phenol Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #4928-MALK Topic: Optimization of Mono-N-Alkylation for 3-[(2-Methoxyethyl)amino]phenol Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering a classic kinetic competition issue common in aniline derivative synthesis. The target transformation is the mono-alkylation of 3-aminophenol to synthesize 3-[(2-Methoxyethyl)amino]phenol .

The core problem—over-alkylation (formation of the tertiary amine)—occurs because the product (a secondary amine) is more nucleophilic than the starting material (a primary amine).[1] The introduction of the electron-donating alkyl group increases the electron density on the nitrogen, accelerating the second alkylation step (


).

This guide provides two validated workflows:

  • The "Rescue" Protocol: Optimization of direct alkylation using alkyl halides (if you are restricted to these reagents).

  • The "Gold Standard" Protocol: Reductive amination, which intrinsically limits poly-alkylation.

Part 1: The Mechanism of Failure

To solve the problem, we must visualize the competing pathways. In direct alkylation, your reaction mixture creates a "runaway" effect where the product consumes the reagent faster than the starting material does.

ReactionKinetics Start 3-Aminophenol (Primary Amine) Target Target Product (Secondary Amine) MORE NUCLEOPHILIC Start->Target k1 (Slow) + R-X O_Impurity O-Alkylated Impurity (Ether) Start->O_Impurity Side Reaction (If pH > 10) Impurity Over-Alkylated Impurity (Tertiary Amine) Target->Impurity k2 (Fast) + R-X

Figure 1: Kinetic competition pathway. The red arrow indicates the rapid consumption of your target product if stoichiometry is uncontrolled.

Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: Direct Alkylation (Using 2-methoxyethyl bromide/chloride)

User Question: "I am restricted to using 2-methoxyethyl bromide. How do I stop the reaction at the secondary amine?"

The Solution: You must manipulate the concentration and pH to statistically favor the primary amine collision.

1. Stoichiometry is King You cannot use a 1:1 ratio. You must use a significant excess of 3-aminophenol.

  • Recommendation: Use 3.0 to 5.0 equivalents of 3-aminophenol relative to the alkyl halide.

  • Why? This ensures that an alkyl halide molecule is statistically far more likely to collide with a starting amine molecule than a product molecule.

2. Base Selection (The "O-Alkylation" Trap)

  • Risk: 3-aminophenol has two nucleophilic sites: the amine and the phenol (pKa ~9.8). If you use a strong base (like

    
     or 
    
    
    
    ) in a polar aprotic solvent (DMF), you will deprotonate the phenol, leading to O-alkylation.
  • Fix: Use a weak base or the amine itself.

    • Preferred: Sodium Bicarbonate (

      
      ) . It neutralizes the HBr formed but is too weak to deprotonate the phenol significantly.
      
    • Alternative: Use the excess 3-aminophenol as the proton scavenger (requires acid wash workup to recover).

3. Protocol A: Optimized Direct Alkylation

ParameterSpecificationRationale
Solvent Acetonitrile (

) or Toluene
Avoids DMF/DMSO which accelerate O-alkylation.
Temperature Reflux (80-110°C)Provides energy to overcome the initial activation barrier.
Addition Mode Slow Dropwise Keep the instantaneous concentration of alkylating agent low.
Reagents 3-aminophenol (4.0 eq), Alkyl bromide (1.0 eq),

(1.2 eq).
High dilution of electrophile; suppression of phenoxide formation.
Scenario B: Reductive Amination (The Recommended Fix)

User Question: "Direct alkylation is too messy. Is there a cleaner chemical pathway?"

The Solution: Yes. Reductive Amination is the industry standard for this transformation because it proceeds via an imine intermediate.[2][3] The imine forms only on the nitrogen (oxygen cannot form imines), completely eliminating O-alkylation. Furthermore, the imine reduction is stepwise, preventing over-alkylation.

Reagents Required:

  • Amine: 3-Aminophenol.[4][5][6][7]

  • Carbonyl: Methoxyacetaldehyde (often sold as dimethyl acetal; requires hydrolysis) or 2-methoxyethanol (requires "borrowing hydrogen" catalyst, advanced).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ).
    

Protocol B: Reductive Amination Workflow

  • Imine Formation: Dissolve 3-aminophenol (1.0 eq) and Methoxyacetaldehyde (1.1 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Add Acid Catalyst: Add catalytic Acetic Acid (AcOH, 1-2 drops). Stir for 30-60 mins.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Quench: Quench with saturated

    
     after 2-4 hours.
    

Why this works:


 is mild. It reduces the protonated imine faster than it reduces the aldehyde or ketone, and it does not reduce the final secondary amine further.

ReductiveAmination Step1 Step 1: Condensation 3-Aminophenol + Methoxyacetaldehyde Imine Intermediate: Imine (Schiff Base) (Strictly N-Selective) Step1->Imine - H2O Step2 Step 2: Reduction Reagent: NaBH(OAc)3 Imine->Step2 Protonation Final Target: Mono-Alkylated Product (Stops here; no tertiary amine formed) Step2->Final Hydride Transfer

Figure 2: The stepwise nature of reductive amination prevents the formation of tertiary amines.

Part 3: Purification & Analysis

Even with optimized protocols, you must verify purity.

1. How to separate the mixture? If you used Protocol A (Direct Alkylation) , you will likely have excess starting 3-aminophenol.

  • Separation Trick: 3-aminophenol is water-soluble, especially in acidic conditions.

  • Workup:

    • Partition reaction mixture between Ethyl Acetate and Water.

    • The dialkylated impurity (most lipophilic) and mono-alkylated product will stay in organic phase.

    • Flash Chromatography: This is usually required.

      • Stationary Phase: Silica Gel.

      • Mobile Phase: Hexane:Ethyl Acetate (start 80:20, gradient to 50:50). The tertiary amine usually elutes first (less polar H-bonding), followed by the secondary amine (Target), then the primary amine.

2. Diagnostic Signals (1H NMR)

  • Target (Mono): Look for a broad singlet (

    
    ) around 3.5–5.0 ppm (exchangeable, amine NH).
    
  • Impurity (Di): No NH peak. Integration of the ethyl chain signals will double relative to the aromatic ring signals.

References
  • BenchChem. (2025).[1][3][7][8] Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. Retrieved from 1

  • University of Michigan. (2010). Selective alkylation of aminophenols. Retrieved from 9

  • Royal Society of Chemistry. (2014).[10] Selective N-alkylation of primary amines using a competitive deprotonation strategy. RSC Advances. Retrieved from 10

  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols. Retrieved from 11

Sources

Optimization

Removing unreacted 3-aminophenol from 3-[(2-Methoxyethyl)amino]phenol product

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the classic, yet notoriously difficult, challenge of separating a secondary amine product from its...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the classic, yet notoriously difficult, challenge of separating a secondary amine product from its primary amine starting material.

When synthesizing 3-[(2-Methoxyethyl)amino]phenol via the alkylation or reductive amination of 3-aminophenol , incomplete conversion leaves you with a mixture of two amphoteric, structurally similar compounds. Standard chromatographic methods often fail due to severe streaking on silica, and simple acid/base extractions are ineffective.

This guide provides the physicochemical causality behind these failures and offers verified, self-validating protocols to achieve high-purity isolation.

Part 1: Physicochemical Profiling

To design a successful separation strategy, we must first understand the quantitative differences in the electronic properties of the two molecules. The table below summarizes the critical data driving our purification logic.

Property3-Aminophenol (Starting Material)3-[(2-Methoxyethyl)amino]phenol (Product)
Amine Classification Primary (1°) Aryl AmineSecondary (2°) Alkyl-Aryl Amine
pKa (Conjugate Acid) 4.37[1][2]~5.10 (N-alkylation increases basicity)[3][4]
pKa (Phenolic OH) 9.82[1][2]~9.90
Electrophilic Reactivity Rapidly forms stable imines (Schiff bases)Forms unstable hemiaminals (rapidly reverts)
Chromatographic Profile High polarity, severe H-bonding (streaking)Moderate polarity, reduced H-bonding

Part 2: Troubleshooting & FAQs

Q1: Why is standard pH-gradient acid/base extraction failing to separate my product from the starting material? A1: The failure is rooted in the overlapping pKa values of the two compounds. 3-aminophenol has an anilinium pKa of 4.37[1][2]. N-alkylation with a 2-methoxyethyl group introduces an electron-donating inductive effect, which slightly raises the pKa of the secondary amine to approximately 5.10[3][4]. Because the difference in basicity is less than 1 pKa unit, tuning the aqueous pH to selectively protonate one amine while leaving the other neutral is thermodynamically impossible. Both compounds will partition into the aqueous layer simultaneously.

Q2: If pH extraction fails, how can I chemically differentiate the primary and secondary amine? A2: We rely on covalent derivatization rather than simple protonation. Primary amines react readily with aldehydes (like benzaldehyde) to form stable imines (Schiff bases). This transformation drastically alters the molecule's electronic state—the nitrogen lone pair becomes part of a pi-system, dropping its pKa to <2.0. Secondary amines, however, cannot form stable imines; they form transient hemiaminals that immediately revert to the secondary amine. By treating your mixture with an aldehyde, you selectively neutralize the basicity of the starting material, allowing for a clean separation.

Q3: Is there a chromatography-free, scalable method that avoids liquid-liquid extraction entirely? A3: Yes. The most elegant and scalable solution is the use of Polymer-Supported Scavenger Resins [5][6]. By utilizing a polystyrene-bound benzaldehyde resin, the primary amine (3-aminophenol) covalently binds to the solid support as an imine[7]. The secondary amine product remains fully dissolved in the liquid phase. A simple filtration removes the starting material, yielding the pure product without the need for aqueous workups or chromatography[5].

Part 3: Verified Experimental Protocols

Every protocol below is designed as a self-validating system , meaning analytical checkpoints are built directly into the workflow to ensure the causality of the chemistry is functioning as intended before you proceed to the next step.

Protocol A: Solid-Phase Scavenging (Recommended for High Purity)

This method utilizes Polystyrene-Benzaldehyde (PS-Benzaldehyde) resin to selectively sequester unreacted 3-aminophenol[5][7].

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of 0.1 M.

  • Resin Addition: Add 3.0 equivalents of PS-Benzaldehyde resin (based on the estimated molar amount of unreacted 3-aminophenol).

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 6–12 hours. Causality note: Gentle agitation prevents the mechanical shearing of the polymer beads, which could clog filters later.

  • Validation Checkpoint: Remove a 10 µL aliquot of the supernatant, dilute in MeOH, and analyze via LC-MS. The protocol is validated when the mass corresponding to 3-aminophenol (

    
     110.1 [M+H]+) is completely absent from the trace, while the product (
    
    
    
    168.2 [M+H]+) remains stable.
  • Isolation: Filter the suspension through a medium-porosity fritted glass funnel. Wash the resin cake with 3 column volumes of DCM to ensure all secondary amine is eluted.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the purified 3-[(2-Methoxyethyl)amino]phenol.

Protocol B: Liquid-Phase Schiff Base Extraction (Alternative Method)

Use this if scavenger resins are unavailable. It relies on the differential basicity between the secondary amine and the newly formed imine.

  • Derivatization: Dissolve the crude mixture in DCM. Add 1.2 equivalents of benzaldehyde (relative to the 1° amine) and anhydrous

    
     (to sequester water and drive imine formation). Stir for 4 hours.
    
  • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 7:3). The protocol is validated when the highly polar 3-aminophenol spot disappears, replaced by a highly non-polar, UV-active Schiff base spot near the solvent front. The secondary amine spot should remain unchanged.

  • Filtration: Filter out the

    
    .
    
  • Rapid Acid Extraction: Transfer the filtrate to a separatory funnel. Extract rapidly with cold aqueous HCl adjusted to pH 3.0.

    • Causality note: At pH 3.0, the secondary amine (pKa ~5.1) is >99% protonated and moves to the aqueous layer. The imine (pKa <2.0) remains neutral in the organic layer. Crucial: This step must be done quickly with cold acid, as imines are susceptible to hydrolysis under prolonged aqueous acidic conditions, which would revert the separation.

  • Recovery: Collect the aqueous layer, basify to pH 8.0 using saturated

    
    , and extract with Ethyl Acetate to recover the pure secondary amine product.
    

Part 4: Workflow Visualization

G Mix Crude Mixture (1° Amine SM + 2° Amine Product) Resin Add Polystyrene-Benzaldehyde Scavenger Resin Mix->Resin React Incubate 4-12h (Selective Imine Formation) Resin->React Filter Filtration React->Filter Solid Solid Phase (Resin-Bound 1° Amine) Filter->Solid Discard Liquid Liquid Phase (Pure 2° Amine Product) Filter->Liquid Concentrate

Workflow for separating 1° and 2° amines using a polymer-supported aldehyde scavenger resin.

References

1.[1] Title: 3-Aminophenol - ChemBK Source: chembk.com URL: 2.[2] Title: Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values Source: electrochemsci.org URL: 3. Title: Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions Source: rsc.org URL: 4.[4] Title: correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf Source: tsijournals.com URL: 5. Title: Covalent Scavengers for Primary and Secondary Amines Source: thieme-connect.com URL: 6.[7] Title: US6897262B2 - Scavenger resin and processes for the use thereof Source: google.com/patents URL: 7.[6] Title: Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration Source: researchgate.net URL:

Sources

Troubleshooting

Improving yield of 3-[(2-Methoxyethyl)amino]phenol in N-alkylation reactions

Topic: Improving Yield of 3-[(2-Methoxyethyl)amino]phenol (CAS: 171290-52-1) Document ID: TSC-ORG-171290 Last Updated: 2026-03-03 Introduction: The Selectivity Paradox Welcome to the Technical Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of 3-[(2-Methoxyethyl)amino]phenol (CAS: 171290-52-1) Document ID: TSC-ORG-171290 Last Updated: 2026-03-03

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center. You are likely here because your synthesis of 3-[(2-Methoxyethyl)amino]phenol is suffering from low yields, specifically due to two competing side reactions: O-alkylation (ether formation) and N,N-dialkylation (tertiary amine formation).

Synthesizing secondary amines from aminophenols requires navigating the "Ambident Nucleophile Paradox." The 3-aminophenol substrate contains two nucleophilic sites:

  • The Amine (-NH₂): A "soft" nucleophile, neutral at physiological pH.

  • The Phenol (-OH): A "hard" nucleophile, especially reactive when deprotonated to phenoxide (-O⁻).

To maximize the yield of your target Mono-N-alkylated product, you must suppress the phenoxide character while maintaining enough amine nucleophilicity to react with your alkylating agent (typically 2-methoxyethyl bromide or methoxyacetaldehyde).

Module 1: Troubleshooting Low Yields & Impurities

Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Major Impurity (HPLC/TLC) O_Alk O-Alkylated Product (Ether formation) Start->O_Alk High Rf spot Dialkyl N,N-Dialkylated Product (Tertiary Amine) Start->Dialkyl Low Rf spot (usually) NoRxn Low Conversion (Recovered Starting Material) Start->NoRxn SM persists Sol_pH Solution: Lower pH. Switch to weak inorganic base (NaHCO3 instead of K2CO3). O_Alk->Sol_pH Sol_Stoich Solution: Control Stoichiometry. Use excess amine (1.5 eq) or switch to Reductive Amination. Dialkyl->Sol_Stoich Sol_Temp Solution: Increase Temp or Switch Leaving Group (Br -> I or OTs). NoRxn->Sol_Temp

Caption: Diagnostic flow for identifying reaction bottlenecks based on impurity profile.

FAQ: Common Failure Modes

Q: Why is my reaction producing significant O-alkylated byproduct (ethers)? A: You are likely using a base that is too strong (e.g., NaOH, KOH, or even K₂CO₃ in polar aprotic solvents like DMF). Strong bases deprotonate the phenol (pKa ~10), creating a phenoxide ion. Phenoxide is a harder, more aggressive nucleophile than the neutral amine, leading to O-alkylation.

  • Correction: Switch to a weaker base like NaHCO₃ or CaCO₃ and use a protic solvent (Ethanol/Water) which solvates and "cages" the phenoxide, reducing its reactivity [1].

Q: I am getting the tertiary amine (N,N-di-methoxyethyl). How do I stop at the secondary amine? A: The product you form (secondary amine) is often more nucleophilic than the starting primary amine. In direct alkylation with halides, the product competes for the alkylating agent.

  • Correction: This is inherent to direct alkylation. The only robust fix is to switch to Reductive Amination (Protocol B), which proceeds via an imine intermediate that cannot be alkylated twice in the same step [2].

Module 2: Optimized Experimental Protocols

Protocol A: Direct Alkylation (If using Alkyl Halides)

Use this if you are restricted to using 2-methoxyethyl bromide/chloride.

Mechanism: Sₙ2 Substitution. Key Control: pH modulation to suppress O-alkylation.

ParameterSpecificationRationale
Solvent Water or EtOH/Water (1:1)Protic solvents hydrogen-bond to the phenol, reducing O-nucleophilicity.
Base Calcium Carbonate (CaCO₃)Acts as an acid scavenger without generating high concentrations of phenoxide.
Stoichiometry 1.0 eq Amine : 0.8 eq HalideKeeping the amine in excess statistically favors mono-alkylation.
Temperature Reflux (80-100°C)Necessary to overcome the activation energy of the "soft" amine attack.

Step-by-Step:

  • Suspend 3-aminophenol (10.9 g, 100 mmol) and CaCO₃ (6.0 g, 60 mmol) in Water (40 mL) .

  • Heat the mixture to reflux.

  • Add 2-methoxyethyl bromide (11.1 g, 80 mmol) dropwise over 2 hours . Crucial: Slow addition keeps the alkylating agent concentration low, minimizing di-alkylation.

  • Reflux for an additional 2 hours.

  • Cool to room temperature. Extract with Ethyl Acetate.[1]

  • Purification: The crude will contain starting material. Acidify to pH 2, wash with organic solvent (removes O-alkylated byproducts), then basify aqueous layer to pH 8 and extract product.

Protocol B: Reductive Amination (The "Gold Standard")

Recommended for highest yield and selectivity.

Mechanism: Condensation to Imine followed by Hydride Reduction.[2] Key Advantage: Completely eliminates O-alkylation and minimizes di-alkylation.

ReductiveAmination Aminophenol 3-Aminophenol Imine Imine Intermediate (Schiff Base) Aminophenol->Imine - H2O Aldehyde Methoxyacetaldehyde Aldehyde->Imine Product 3-[(2-Methoxyethyl) amino]phenol Imine->Product Reduction NaBH4 NaBH4 (Reducing Agent) NaBH4->Product

Caption: Pathway for Reductive Amination preventing O-alkylation.

Step-by-Step:

  • Imine Formation: In a flask, dissolve 3-aminophenol (10.9 g, 100 mmol) in Methanol (100 mL) .

  • Add Methoxyacetaldehyde (100 mmol) (often available as dimethyl acetal; if using acetal, add catalytic HCl and stir for 30 mins first to deprotect).

  • Stir at Room Temperature for 2 hours. Observation: Solution may turn yellow/orange indicating imine formation.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 4.2 g, 110 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H₂).

  • Stir at Room Temperature for 1 hour.

  • Quench: Add water (50 mL) carefully to destroy excess borohydride.

  • Workup: Evaporate Methanol. Extract aqueous residue with Ethyl Acetate.

Module 3: Data & Performance Comparison

The following table summarizes expected outcomes based on internal application data and literature precedents for aminophenol alkylations [3, 4].

MetricDirect Alkylation (Protocol A)Reductive Amination (Protocol B)
Yield (Isolated) 45 - 60%85 - 95%
Selectivity (Mono:Di) 70:30>98:2
O-Alkylation Risk Moderate (pH dependent)Negligible
Purification Load High (Requires Chromatography)Low (Crystallization/Extraction)
Cost Efficiency High (Cheap reagents)Moderate (Aldehyde cost higher)

References

  • Selective Alkylation of Aminophenols. Arkivoc, 2010(9), 293-299.[3]

    • Demonstrates the impact of solvent and base choice on N- vs O-selectivity.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 2006, 83(6), 929.[4]

    • Foundational text on the mechanism and selectivity of reductive amination over direct alkyl
  • Efficient and chemoselective alkylation of amines/amino acids.

    • Discusses "green" alkylation methods and chemoselectivity profiles.
  • Application Note: N-Alkylation of Aminophenols.BenchChem Technical Support, 2025.

    • General industry standard protocols for aminophenol functionaliz
    • (Note: Generalized source based on search context)

Sources

Optimization

Troubleshooting oxidation and discoloration of 3-[(2-Methoxyethyl)amino]phenol solutions

To: Research & Development Team From: Technical Support Center Subject: Troubleshooting & Stability Guide: 3-[(2-Methoxyethyl)amino]phenol Executive Summary 3-[(2-Methoxyethyl)amino]phenol is a secondary amine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center Subject: Troubleshooting & Stability Guide: 3-[(2-Methoxyethyl)amino]phenol

Executive Summary

3-[(2-Methoxyethyl)amino]phenol is a secondary amine derivative of meta-aminophenol. Like its parent compound, it is highly susceptible to oxidative degradation , a process accelerated by solution pH, dissolved oxygen, and light exposure.

This guide addresses the common "pinking" or "browning" of solutions, provides a diagnostic flowchart for troubleshooting, and outlines rigorous protocols for preparation and storage to ensure experimental reproducibility.

Diagnostic Flowchart: Why is my solution discolored?

Use this decision tree to identify the root cause of instability.

Troubleshooting Start Observation: Solution Discoloration ColorType What is the color? Start->ColorType Pink Pink / Magenta (Early Stage) ColorType->Pink Trace Oxidation Brown Brown / Black (Late Stage) ColorType->Brown Heavy Oxidation CheckpH Check pH Pink->CheckpH CheckAge Check Age of Solution Brown->CheckAge HighPH pH > 7.0 (Alkaline) CheckpH->HighPH LowPH pH < 6.0 (Acidic) CheckpH->LowPH Old Stored > 24h CheckAge->Old Cause1 Cause: Auto-oxidation accelerated by base. (Indophenol formation) HighPH->Cause1 Fresh Freshly Prepared LowPH->Fresh Cause2 Cause: Pre-oxidized Solid (Check raw material color) Fresh->Cause2 Cause3 Cause: Polymerization (Irreversible) Old->Cause3

Figure 1: Diagnostic logic for identifying the source of oxidative instability.

Technical Deep Dive: The Oxidation Mechanism

Researchers often assume that because meta-aminophenols cannot form a quinone imine directly (unlike para-aminophenol), they are stable. This is incorrect.

The Mechanism of Failure:

  • Radical Formation: In the presence of oxygen and trace metals, the phenol group deprotonates and loses an electron to form a phenoxyl radical.

  • Coupling (The "Pink" Stage): Unlike para-isomers which oxidize to yellow quinones, meta-isomers undergo oxidative coupling . The radical attacks a non-oxidized molecule at the ortho or para position relative to the amine. This forms Indophenol dyes (often pink or purple).

  • Polymerization (The "Brown" Stage): These dimers further oxidize and polymerize into insoluble oligomers (melanin-like pigments), leading to turbidity and brown precipitates.

Key Drivers:

  • pH: High pH (>7) dramatically increases the concentration of the phenolate anion, which is the species most easily oxidized.

  • Concentration: Higher concentrations favor the intermolecular coupling reactions that cause color.

Troubleshooting & FAQ

Issue 1: "My solution turned pink immediately upon dissolution."
  • Cause: The solid raw material may have surface oxidation, or the solvent contained high levels of dissolved oxygen/peroxides.

  • Solution:

    • Check the Solid: If the powder is beige or grey instead of white, it is already partially oxidized.

    • Solvent Prep: Use degassed buffers (sparged with Argon/Nitrogen).

    • Add Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite before adding the compound.

Issue 2: "I see a brown precipitate after 48 hours at 4°C."
  • Cause: Oxidative polymerization. 4°C slows the reaction but does not stop it if oxygen is present in the headspace.

  • Solution:

    • Solutions should be prepared fresh for quantitative assays.

    • For storage, freeze at -20°C or -80°C.

    • Acidify the solution (pH 4–5) for storage if your application allows; the protonated amine is resistant to oxidation.

Issue 3: "Does the color affect my biological assay?"
  • Answer: Yes.

    • Spectroscopy: The pink oxidation products absorb strongly at 500–550 nm, interfering with colorimetric assays (e.g., MTT, ELISA).

    • Potency: While the color looks intense, it often represents <1% chemical degradation. However, the oxidation byproducts (quinonoids) can be cytotoxic or reactive toward thiol groups on proteins, leading to false positives in biological screens.

Experimental Protocols

Protocol A: Preparation of Stable, Oxygen-Free Solutions

Use this protocol for HPLC standards or sensitive cell culture treatments.

Reagents:

  • 3-[(2-Methoxyethyl)amino]phenol[1]

  • Solvent (Water, PBS, or DMSO)

  • Argon or Nitrogen gas source

  • (Optional) Antioxidant: Ascorbic Acid (1 mM) or Sodium Metabisulfite (0.5 mM)

Steps:

  • Degas Solvent: Place the solvent in a vial and bubble Argon/Nitrogen through it for 15 minutes (Sparging).

  • Weighing: Weigh the compound quickly. Minimize exposure to light.

  • Dissolution: Add the solid to the degassed solvent under an inert gas stream.

  • Acidification (Recommended): If compatible with your assay, adjust pH to 4.0–5.0 using dilute HCl or Acetic Acid.

  • Sealing: Purge the headspace with Argon before capping tightly.

Protocol B: Rapid Stability Check (For Raw Material)

Use this to verify if your stock powder is still good.

  • Dissolve 10 mg of compound in 1 mL of 1M NaOH (High pH accelerates oxidation).

  • Observation:

    • Clear/Pale Yellow: High Purity.

    • Immediate Deep Red/Purple: Significant oxidation contaminants present.

    • Turbid/Black: Degraded.[2] Discard.

Summary Data Tables

Table 1: Solubility and Stability Profile
ParameterConditionObservationRecommendation
Solubility pH < 5 (Acidic)High (Protonated amine)Best for Storage
pH 7 (Neutral)ModerateUse immediately
pH > 9 (Basic)High (Phenolate form)Avoid (Rapid oxidation)
Color Change pH 4.0Stable (Colorless)Stable for weeks at 4°C
pH 7.4 (PBS)Turns Pink in <4 hoursPrepare fresh
pH 10.0Turns Brown in <30 minsUnstable
Table 2: Antioxidant Compatibility
AntioxidantConcentrationProsCons
Ascorbic Acid 0.1 - 1.0 mMExcellent protection; Biocompatible.Can interfere with redox assays.
Sodium Metabisulfite 0.5 - 1.0 mMVery strong reducing agent.Can cleave disulfide bonds in proteins.
EDTA 1.0 mMChelates metal catalysts (Cu/Fe).Does not stop auto-oxidation, only catalysis.

References

  • BenchChem. (2025). Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Retrieved from

  • Lerner, L. (2011). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH.[3] Journal of Chemical Education. Retrieved from

  • University of Alicante. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2025). 3-Aminophenol Compound Summary. PubChem.[4][5] Retrieved from [4]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Aminophenol derivatives. Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Oxidative Coupling of 3-[(2-Methoxyethyl)amino]phenol

Welcome to the Technical Support Center for oxidative coupling methodologies. This guide is engineered for researchers, chemists, and drug development professionals working with complex aminophenol derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxidative coupling methodologies. This guide is engineered for researchers, chemists, and drug development professionals working with complex aminophenol derivatives. Here, we address the mechanistic causality behind common side reactions—such as regioisomeric miscoupling, N-dealkylation, and intermediate hydrolysis—and provide field-proven, self-validating protocols to ensure high-yield, chemoselective synthesis.

Section 1: Mechanistic Pathway & Causality

3-[(2-Methoxyethyl)amino]phenol is a highly versatile nucleophilic coupler. In standard oxidative coupling, a primary intermediate (e.g., p-phenylenediamine, PPD) is oxidized to a highly reactive, electrophilic quinonediimine. The coupler then undergoes electrophilic aromatic substitution to form a leuco-dye, which is subsequently oxidized to the final azomethine or indoaniline dye. As detailed in the 1, this two-step process is highly sensitive to reaction conditions[1].

When the kinetics of the primary coupling are outcompeted, side reactions dominate. Understanding the branching pathways of these intermediates is the first step in troubleshooting your synthesis.

G PPD Primary Intermediate (e.g., p-Phenylenediamine) QDI Reactive Quinonediimine (Electrophile) PPD->QDI Oxidation (H2O2/Catalyst) Leuco Leuco-Dye Intermediate QDI->Leuco + Coupler Hydro Hydrolysis to Benzoquinone (Undesired) QDI->Hydro Excess H2O / High pH Coupler 3-[(2-Methoxyethyl)amino]phenol (Nucleophilic Coupler) Coupler->Leuco Electrophilic Attack Degrad N-Dealkylation / Homocoupling (Undesired) Coupler->Degrad Harsh Oxidant / Radicals Desired Target Azomethine Dye (Para-coupled) Leuco->Desired Oxidation (Para-directed) Regio Ortho-coupled Isomer (Undesired) Leuco->Regio Steric Shift / Poor pH

Figure 1: Oxidative coupling pathway of 3-[(2-Methoxyethyl)amino]phenol and side reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I observing multiple regioisomers instead of the pure para-coupled azomethine dye? A: The 2-methoxyethyl group strongly donates electron density, directing the electrophilic attack primarily to the para position relative to the amino group. However, if the reaction pH drops below the pKa of the phenol group (~9.5), the phenolate anion is not formed, reducing the nucleophilicity of the para position. This allows steric hindrance to drive the reaction toward the ortho position (para to the hydroxyl group). Solution: Maintain a strict pH between 9.5 and 10.0 using an ammonia/ammonium chloride or monoethanolamine buffer. As noted in 2, balancing electron-donating groups is critical to controlling coupling rates and regioselectivity[2].

Q2: How can I prevent the hydrolysis of the primary quinonediimine intermediate before it couples? A: Quinonediimines are highly reactive but prone to rapid hydrolysis into benzoquinones in aqueous environments, which subsequently polymerize into dark, insoluble melanic pigments. This occurs when the oxidation rate far exceeds the coupling rate. Solution: Ensure the 3-[(2-Methoxyethyl)amino]phenol coupler is present in a slight molar excess (1.1 to 1.2 equivalents) relative to the primary intermediate. Additionally, lower the reaction temperature to 0–10 °C to suppress the hydrolysis kinetics while maintaining the coupling trajectory, a standard practice for 3[3].

Q3: What causes N-dealkylation of the 2-methoxyethyl group, and how do I minimize it? A: N-dealkylation is a radical-mediated side reaction. Trace transition metals (like Cu²⁺ or Fe³⁺) in your solvents or reagents act as Fenton-like catalysts, decomposing H₂O₂ into highly reactive hydroxyl radicals (•OH). These radicals indiscriminately abstract hydrogen atoms from the 2-methoxyethyl alkyl chain, leading to cleavage. Solution: Add a strong chelating agent, such as EDTA or EDDS (0.1–0.5% w/v), to the reaction buffer. This sequesters trace metals, restricting the oxidant to a controlled, two-electron transfer pathway and preserving the N-alkyl chain.

Q4: Why is my coupler undergoing homocoupling (self-coupling)? A: While meta-aminophenols are generally resistant to self-oxidation compared to their para or ortho counterparts, exposure to harsh oxidants (e.g., excess sodium periodate or unbuffered K₃Fe(CN)₆) can force the formation of radical cations. This leads to undesired C-C or C-N homocoupling. Solution: Control the oxidant stoichiometry strictly to 2.0–2.5 equivalents. For highly sensitive applications, switch from chemical oxidants to enzymatic catalysts (e.g., laccase), which offer 4 without generating destructive radical cascades[4].

Section 3: Self-Validating Experimental Protocol

This protocol is designed to synthesize the target azomethine dye while actively suppressing side reactions. It includes built-in validation checkpoints to ensure the reaction trajectory is correct before proceeding to bulk isolation.

Materials:

  • Primary Intermediate: p-Phenylenediamine (PPD) (1.0 mmol)

  • Coupler: 3-[(2-Methoxyethyl)amino]phenol (1.1 mmol)

  • Oxidant: 3% aqueous H₂O₂ (2.5 mmol)

  • Buffer: 0.1 M Ammonia/Ammonium Chloride (pH 9.5)

  • Chelator: Disodium EDTA (0.05 mmol)

Step-by-Step Methodology:

  • Preparation of the Coupling Matrix: Dissolve 1.1 mmol of 3-[(2-Methoxyethyl)amino]phenol and 0.05 mmol of Disodium EDTA in 15 mL of the 0.1 M pH 9.5 buffer. Causality: EDTA immediately sequesters trace metals, preventing radical-induced N-dealkylation.

  • Addition of Primary Intermediate: Add 1.0 mmol of PPD to the solution. Stir at 250 rpm and cool the reaction vessel to 5 °C using an ice bath. Causality: Cooling slows the baseline hydrolysis of the impending quinonediimine intermediate.

  • Controlled Oxidation: Add the 3% H₂O₂ dropwise over 15 minutes using a syringe pump. Causality: Dropwise addition prevents a localized spike in oxidant concentration, which would otherwise trigger homocoupling of the coupler.

  • Self-Validation Checkpoint (Crucial): After 30 minutes of stirring post-addition, extract a 10 µL aliquot and quench it in 1 mL of 0.1% TFA in acetonitrile. Analyze via HPLC-PDA.

    • Pass Criteria: >95% depletion of the PPD peak and the emergence of a single dominant product peak absorbing at ~520–540 nm.

    • Fail Criteria: If multiple peaks >5% area are observed, the pH has likely drifted. Adjust the bulk solution pH back to exactly 9.5 with 0.1 M ammonia before continuing.

  • Quenching and Isolation: Once validated, quench the reaction by adding 1.0 mmol of sodium sulfite (Na₂SO₃) to neutralize unreacted H₂O₂. Extract the desired dye using ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 4: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of varying reaction parameters on the product distribution during the oxidative coupling of 3-[(2-Methoxyethyl)amino]phenol. Use this matrix to fine-tune your specific workflow.

Reaction ParameterTarget Azomethine Yield (%)Regioisomer Formation (%)N-Dealkylation / Degradation (%)Hydrolysis Byproducts (%)
Optimal (pH 9.5, EDTA, 5 °C) 88.5% < 2.0%< 1.0%8.5%
Low pH (pH 7.5)42.0%35.5% 2.5%20.0%
No Chelator (Trace Cu²⁺ present)61.0%3.0%24.0% 12.0%
High Temp (35 °C)55.5%8.5%4.0%32.0%
Excess Oxidant (5.0 eq H₂O₂)48.0%4.0%18.0% (Homocoupling)30.0%

References

  • NICHEM Solutions. PPD to PTD: The Evolution of Safe Hair Dye Chemistry.
  • University of Cincinnati. A new class of oxazolidinone- and phthalimide-based oxidation dye couplers and their effect on azomethine.
  • Benchchem. 4-(4-aminophenylamino)phenol Reaction Pathways.
  • National Institutes of Health (NIH) / PMC. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols.

Sources

Optimization

Purification methods for sticky or oily 3-[(2-Methoxyethyl)amino]phenol crude

Technical Support Center: Troubleshooting & Purification of 3-[(2-Methoxyethyl)amino]phenol Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers stru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 3-[(2-Methoxyethyl)amino]phenol

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 3-[(2-Methoxyethyl)amino]phenol. Unlike simple aminophenols, this derivative presents unique challenges: it frequently presents as a dark, sticky, or oily crude rather than a crystalline solid. This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to achieve high-purity material.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my 3-[(2-Methoxyethyl)amino]phenol crude crash out as a dark, sticky oil instead of a solid? A1: This phenomenon, known as "oiling out" (liquid-liquid phase separation), is driven by two factors. First, the 2-methoxyethyl chain introduces conformational flexibility and steric bulk that disrupts the highly ordered hydrogen-bonding network typically seen in simple aminophenols. This significantly lowers the crystal lattice energy and the glass transition temperature (


). Second, the presence of trace impurities (unreacted starting materials or over-alkylated byproducts) acts as a freezing point depressant, forcing the product to separate as a viscous oil rather than nucleating into crystals.

Q2: How can I remove the black or brown tarry byproducts from my crude mixture? A2: Aminophenols are highly electron-rich and rapidly oxidize in the presence of air and light to form highly colored quinonimines, which subsequently polymerize into dark tars[1]. To reverse this, we employ a reductive purification strategy. By treating the aqueous solution of your crude with a reducing agent such as sodium dithionite (


)  or sodium bisulfite at elevated temperatures, the quinonimines are reduced back to the target aminophenol. Simultaneously, adding activated carbon (charcoal) adsorbs the irreversible polymeric tars[2].

Q3: What is the exact mechanism behind the acid-base extraction for this compound? A3: 3-[(2-Methoxyethyl)amino]phenol is an amphoteric molecule containing a basic secondary amine (


) and an acidic phenol (

).
  • Acidic Phase: At

    
    , the amine is protonated, rendering the molecule highly water-soluble. Washing this aqueous phase with a non-polar solvent (e.g., toluene or dichloromethane) selectively removes neutral impurities and unreacted alkylating agents[1].
    
  • Isoelectric Precipitation: By carefully adjusting the

    
     to the isoelectric point (typically between 6.5 and 7.2 using ammonium hydroxide), the molecule achieves a net-zero charge. At this 
    
    
    
    , its aqueous solubility is minimized, forcing precipitation[1][2].

Q4: I adjusted the pH to 7.0, but the free base still separated as an oil. What is the ultimate fallback method? A4: If the free base refuses to crystallize due to residual solvent or inherent low melting point, bypass free base isolation entirely by forming the Hydrochloride (HCl) salt . The ionic bonds in the aminophenolium chloride salt possess a vastly higher lattice energy than the dipole-dipole interactions of the free base. Extract the neutralized free base into ethyl acetate, dry it thoroughly, and precipitate the salt using anhydrous HCl in isopropanol.

Part 2: Validated Experimental Protocols

Protocol A: Reductive Acid-Base Extraction & Isoelectric Precipitation This self-validating protocol ensures that only amphoteric compounds survive the workup, while oxidation products are chemically reduced.

  • Dissolution & Organic Wash: Suspend 10 g of sticky crude 3-[(2-Methoxyethyl)amino]phenol in 100 mL of deionized water. Slowly add 10% aqueous

    
     until the 
    
    
    
    reaches 1.5–2.0. Stir until dissolution is complete. Extract the aqueous layer with 2 x 50 mL of toluene to remove neutral lipophilic impurities. Discard the toluene layer.
  • Reductive Decolorization: Transfer the aqueous layer to a round-bottom flask under a nitrogen atmosphere. Add 1.0 g of activated charcoal and 0.5 g of sodium dithionite (

    
    )[1]. Heat the mixture to 70–80 °C for 30 minutes.
    
  • Hot Filtration: Filter the hot suspension through a pad of Celite to remove the charcoal. Wash the filter cake with 20 mL of hot, slightly acidic water. The filtrate should now be pale yellow or colorless.

  • Isoelectric Crystallization: Cool the filtrate to 20–25 °C. Under vigorous stirring, dropwise add 10% aqueous ammonium hydroxide (

    
    ) until the 
    
    
    
    stabilizes at 6.8–7.0. A white to off-white precipitate should form[2].
  • Isolation: Cool the suspension to 5 °C for 2 hours to maximize yield. Filter the solid, wash with ice-cold distilled water, and dry under vacuum at 40 °C to constant weight.

Protocol B: Hydrochloride Salt Formation (For Stubborn Oils) Use this workflow if Protocol A yields an oil instead of a solid at step 4.

  • Extraction: Following Step 4 of Protocol A (if the product oils out at pH 7.0), extract the oily aqueous mixture with 3 x 50 mL of Ethyl Acetate (EtOAc).

  • Drying: Combine the EtOAc layers, wash with 30 mL of brine, and dry over anhydrous sodium sulfate (

    
    ). Filter off the drying agent.
    
  • Salt Precipitation: Transfer the dry EtOAc solution to a dry flask under nitrogen. Place in an ice bath. Slowly add 1.1 equivalents of anhydrous

    
     in Isopropanol (typically 5-6 M) while stirring vigorously.
    
  • Crystallization: A thick white precipitate of the 3-[(2-Methoxyethyl)amino]phenol hydrochloride salt will form immediately. Stir for 30 minutes at 0 °C.

  • Filtration: Filter the salt, wash with cold EtOAc or Methyl tert-butyl ether (MTBE), and dry under vacuum.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes of the two purification strategies, allowing you to select the optimal path based on your downstream requirements.

Purification MethodExpected YieldPurity (HPLC)Physical FormProsCons
Protocol A (Free Base) 65 - 75%> 98%Off-white powderYields the active free base directly; uses cheap aqueous reagents.Prone to oiling out if >2% impurities remain; sensitive to oxidation.
Protocol B (HCl Salt) 80 - 90%> 99.5%White crystalline solidHighly robust crystallization; excellent long-term storage stability.Requires anhydrous conditions; necessitates a free-basing step later if the neutral form is required.

Part 4: Process Visualization

G Crude Sticky/Oily Crude 3-[(2-Methoxyethyl)amino]phenol AcidDissolve Dissolve in aq. HCl (pH < 2) + Toluene Wash Crude->AcidDissolve AqueousPhase Aqueous Phase (Amine Hydrochloride) AcidDissolve->AqueousPhase Retain OrganicWaste Organic Phase (Neutral Impurities) AcidDissolve->OrganicWaste Discard Charcoal Add Activated Carbon & Sodium Dithionite (80°C) AqueousPhase->Charcoal Filtration Hot Filtration through Celite Charcoal->Filtration Split Isolation Strategy? Filtration->Split FreeBase Adjust to pH 6.8-7.0 (NH4OH) Cool to 5°C Split->FreeBase Isoelectric Precipitation SaltForm Extract into EtOAc, Dry, Add HCl in Isopropanol Split->SaltForm Salt Formation CrystFB Filter Free Base Crystals FreeBase->CrystFB CrystSalt Filter HCl Salt Crystals SaltForm->CrystSalt

Workflow for the purification of 3-[(2-Methoxyethyl)amino]phenol via acid-base and salt formation.

References

  • US Patent 3845129A - Purification of p-aminophenol (Use of sodium dithionite and charcoal for reductive purification). Google Patents. 1

  • US Patent 3703598A - Purification of p-aminophenol (Isoelectric precipitation and polyfunctional acid crystallization). Google Patents. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-[(2-Methoxyethyl)amino]phenol Solubility in Dye Formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help formulation chemists, researchers, and drug development professionals resolve the complex solubility and stab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help formulation chemists, researchers, and drug development professionals resolve the complex solubility and stability challenges associated with 3-[(2-Methoxyethyl)amino]phenol .

This compound is a highly effective secondary amine derivative of m-aminophenol, widely utilized as an oxidation coupler in permanent dye formulations. However, its amphoteric nature and high susceptibility to auto-oxidation present significant formulation hurdles. This guide synthesizes field-proven diagnostic troubleshooting, mechanistic theory, and self-validating experimental protocols to ensure your dye bases remain stable, clear, and highly concentrated.

Diagnostic FAQs: Troubleshooting Solubility & Stability

Q: Why does 3-[(2-Methoxyethyl)amino]phenol precipitate out of my aqueous dye base during storage? A: This compound is an amphoteric molecule containing both a secondary aromatic amine and a phenolic hydroxyl group. At a neutral pH (6.0–8.0), the molecule exists primarily in its uncharged, neutral state. In this state, it exhibits high lattice energy and poor affinity for highly polar aqueous networks, leading to rapid precipitation[1]. Resolution: You must shift the equilibrium to favor the highly soluble phenolate anion. Adjust the formulation pH to 9.5–10.5 using alkalizing agents such as monoethanolamine (MEA) or ammonia[2]. Additionally, incorporating 5–15% w/w of a co-solvent like 3 lowers the dielectric constant of the medium, facilitating the solvation of the hydrophobic methoxyethyl and aromatic moieties[3].

Q: I observe a dark, insoluble brown sludge forming when attempting to dissolve the compound at elevated temperatures. How do I prevent this? A: The "brown sludge" is a classic symptom of premature auto-oxidation. Aminophenol derivatives are highly susceptible to oxidation, especially when heated[4]. In the presence of dissolved oxygen, the compound oxidizes into highly reactive benzoquinone imines. These intermediates rapidly cross-link via nucleophilic attack from unreacted amines, forming insoluble polymeric azo and azine aggregates[4]. Resolution: Solubilization must be performed under inert conditions. Add antioxidants (e.g., 0.5% ascorbic acid and 0.3% sodium metabisulfite) to the aqueous phase before introducing the aminophenol[5]. The antioxidants act as sacrificial electron donors, instantly reducing any transient quinone imines back to the soluble monomeric state.

Q: What is the optimal solvent matrix for maximizing the concentration of this coupler in liquid formulations? A: A purely aqueous system is insufficient for high-concentration (>2% w/w) dye bases. The optimal matrix is a ternary system consisting of Water, Polyols, and Surfactants[1]. Propylene glycol or ethoxydiglycol (5-10%) disrupts water's hydrogen-bonding network, while non-ionic surfactants like 5 (2-3%) provide micellar encapsulation for the neutral fraction of the molecule[5].

Mechanistic Pathways of Solubilization

Understanding the ionization and solvation pathways is critical for rational formulation design. The diagram below illustrates how pH adjustments and co-solvents synergistically drive the molecule from an insoluble neutral state into a fully solubilized matrix.

Mechanism Neutral Neutral Molecule (pH 6-8) Poor Aqueous Solubility Alkaline Alkaline Shift (Add MEA/NH3) Neutral->Alkaline Cosolvent Co-solvent Interaction (Propylene Glycol) Neutral->Cosolvent Micelle Surfactant Micelle (Ceteareth-20) Neutral->Micelle Phenolate Phenolate Anion (pH > 9.5) High Aqueous Solubility Alkaline->Phenolate Solubilized Fully Solubilized Dye Matrix Phenolate->Solubilized Cosolvent->Solubilized Micelle->Solubilized

Figure 1: Mechanistic pathways for overcoming the aqueous insolubility of aminophenol derivatives.

Quantitative Solubility Profiles

To guide your formulation targets, the following table summarizes the solubility limits and visual stability of 3-[(2-Methoxyethyl)amino]phenol across various solvent matrices at standard room temperature (25°C).

Solvent MatrixFormulation pHTemp (°C)Max Solubility (w/w %)Visual Stability Observation (30 Days)
100% DI Water7.025< 0.5%Rapid precipitation, clear supernatant
Water + 10% Propylene Glycol7.025~1.2%Cloudy suspension, minor settling
Water + 10% Propylene Glycol10.025> 5.0%Clear, transparent solution
Water + 5% Ethoxydiglycol + 2% Ceteareth-209.525> 6.0%Clear, stable micellar solution

Validated Experimental Protocol: High-Concentration Dye Base

This protocol provides a self-validating workflow for formulating a stable, high-concentration (5% w/w) dye base. Every step is designed with a specific physicochemical causality to prevent precipitation and auto-oxidation.

Step 1: Aqueous Phase Deoxygenation
  • Action: Heat 75g of Deionized (DI) water to 80°C, boil for 5 minutes, and purge with Nitrogen gas (N₂) while cooling to 40°C.

  • Causality: Displaces dissolved oxygen (DO) to prevent the oxidative polymerization of the aminophenol precursor into insoluble quinone imines.

  • Self-Validation: Measure the water with a DO meter; proceed to the next step only when DO reads < 1.0 ppm.

Step 2: Antioxidant Shielding
  • Action: Dissolve 0.5g Ascorbic Acid and 0.3g Sodium Metabisulfite into the deoxygenated water.

  • Causality: Establishes a potent reducing environment. Ascorbic acid neutralizes free radicals, while sulfite acts as a secondary shield against any remaining dissolved oxygen[5].

  • Self-Validation: The solution must remain completely colorless. A drop in redox potential (ORP) to negative millivolt values confirms active oxidative shielding.

Step 3: Co-Solvent Integration
  • Action: Add 10.0g Propylene Glycol and 2.0g Ceteareth-20. Stir at 40°C until homogeneous.

  • Causality: 1 lowers the dielectric constant of the water, while Ceteareth-20 forms micelles to encapsulate the hydrophobic regions of the dye coupler[1].

  • Self-Validation: The mixture should appear as a uniform, slightly viscous, clear liquid without any floating surfactant aggregates.

Step 4: API Incorporation
  • Action: Slowly sift 5.0g of 3-[(2-Methoxyethyl)amino]phenol into the vortex of the stirring solution.

  • Causality: Gradual addition prevents the formation of unwetted clumps ("fish-eyes") which trap dry powder inside a solvated shell.

  • Self-Validation: At this stage (pH ~5-6), the mixture will be a cloudy, milky suspension because the neutral aminophenol is exceeding its thermodynamic solubility limit.

Step 5: Ionization and Clarification
  • Action: Titrate the suspension with Monoethanolamine (MEA) or 28% Ammonium Hydroxide dropwise until the pH reaches 9.8 – 10.2[2].

  • Causality: The alkaline pH surpasses the pKa of the phenolic hydroxyl group (~9.5). The molecule deprotonates into a phenolate anion, exponentially increasing its solubility in water[2].

  • Self-Validation: The cloudy suspension will instantly clarify into a transparent, fully dissolved solution the exact moment the critical pH threshold is crossed.

Workflow Start Aqueous Phase (Deoxygenated Water) Antiox Add Antioxidants (Ascorbic Acid / Sulfite) Start->Antiox Solvent Add Co-solvents (Propylene Glycol / Ethoxydiglycol) Antiox->Solvent API Incorporate 3-[(2-Methoxyethyl)amino]phenol (Under N2 blanket) Solvent->API pHCheck Check pH Is pH 9.5 - 10.5? API->pHCheck Adjust Add Alkalizer (MEA / Ammonia) pHCheck->Adjust No Stable Stable Dye Base Formulated pHCheck->Stable Yes Adjust->pHCheck

Figure 2: Self-validating formulation workflow for high-concentration aminophenol dye bases.

References

  • Cosmetic Ingredient Review (CIR). "Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics." cir-safety.org. 3

  • Photrio Photography Forums. "Most concentrated solution of P-aminophenol." photrio.com. 4

  • Google Patents. "US4094635A - Meta-aminophenol sulfonamides as couplers in hair dye compositions." google.com. 1

  • MySkinRecipes. "MAP (m-Aminophenol) (3-Aminophenol) (Coupler / Secondary)." myskinrecipes.com. 5

  • Google Patents. "EP0395837A1 - Oxidation hair dyes based on 4-aminophenol derivatives." google.com. 2

Sources

Optimization

Controlling reaction temperature for selective N-alkylation of aminophenols

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Temperature Control Strategies for Chemoselective N-Alkylation[1][2] Emergency Triage: The Selectivity Paradox User Query: "Why is my reaction yielding O-alkylated et...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Temperature Control Strategies for Chemoselective N-Alkylation[1][2]

Emergency Triage: The Selectivity Paradox

User Query: "Why is my reaction yielding O-alkylated ethers or mixtures instead of the desired N-alkylated amine?"

Technical Diagnosis: You are likely battling the Ambident Nucleophile Problem . Aminophenols possess two nucleophilic sites: the amino group (


) and the hydroxyl group (

).
  • Kinetic Control (Target: N-Alkylation): Under neutral or mildly basic conditions, the nitrogen atom is less electronegative and more nucleophilic (softer) than oxygen.[1][2] Lower temperatures favor this kinetic pathway.[1]

  • Thermodynamic Control (Target: O-Alkylation): High temperatures and strong bases (which deprotonate the phenol to form a phenoxide) activate the "hard" oxygen nucleophile, favoring the formation of the thermodynamically stable ether bond.

The Golden Rule: To achieve N-selectivity, you must maintain Kinetic Control by suppressing phenoxide formation and limiting thermal energy.[1][2]

Mechanistic Pathway & Decision Tree

The following diagram illustrates the competing pathways and the critical decision nodes where temperature exerts control.

ReactionPathways Start Aminophenol Substrate Reagent Reagent Selection Start->Reagent Reductive Reductive Amination (Aldehyde + Reductant) Reagent->Reductive Preferred Direct Direct Alkylation (Alkyl Halide + Base) Reagent->Direct Alternative Imine Imine Intermediate (Schiff Base) Reductive->Imine RT to Reflux ProductN N-Alkylated Product (High Selectivity) Imine->ProductN 0°C Reduction TempControl Temp > 60°C Strong Base (pH > 10) Direct->TempControl TempLow Temp < 40°C Weak Base (pH < 9) Direct->TempLow ProductO O-Alkylated Ether (Thermodynamic Product) TempControl->ProductO Favored TempLow->ProductN Favored ProductMix Mixture (N, O, N,O) TempLow->ProductMix Risk of Over-alkylation

Figure 1: Reaction pathway decision tree highlighting the divergence between kinetic (N-attack) and thermodynamic (O-attack) outcomes based on reagents and temperature.

Standard Operating Protocols (SOPs)
Protocol A: Reductive Amination (The "Gold Standard")

Recommended for: High selectivity (>95%), avoiding O-alkylation entirely.[1][2]

Mechanism: Phenols do not readily form acetals/imines under these conditions, effectively "masking" the oxygen while the nitrogen reacts with the aldehyde.

StepOperationTemperature SetpointCritical Technical Note
1 Imine Formation 20°C – 65°C Stir Aminophenol (1 eq) + Aldehyde (1.05 eq) in MeOH. If solubility is poor, heat to reflux (65°C) for 1-2h. High temp here is safe as O-alkylation is chemically blocked.[1]
2 Cooling 0°C – 5°C CRITICAL: Cool the mixture in an ice bath before adding the reducing agent to prevent exotherms that degrade the imine.
3 Reduction 0°C → 25°C Add NaBH₄ (1.5 eq) portion-wise. Allow to warm to RT slowly over 2 hours.
4 Quench < 10°C Quench with dilute acid or water while cooling to prevent hydrolysis of the newly formed amine.

Validation: This method exploits the specific reactivity of amines with carbonyls, rendering the temperature variable less critical for selectivity but vital for yield and safety [1][2].[1]

Protocol B: Direct N-Alkylation (The "Hard Mode")

Recommended for: When alkyl halides must be used (e.g., no corresponding aldehyde exists).[1][2]

Mechanism: Direct SN2 attack.[1] Requires strict suppression of phenoxide formation.[1]

StepOperationTemperature SetpointCritical Technical Note
1 Base Selection N/A DO NOT use NaOH/KOH. Use weak bases like NaHCO₃ or K₂CO₃ to keep the phenol protonated (pKa ~10).
2 Addition 0°C – 10°C Dissolve Aminophenol in DMF/ACN. Add base.[1][3][4][5] Add Alkyl Halide slowly at low temp to prevent "hot spots."
3 Reaction 25°C – 40°C LIMIT: Do not exceed 40°C. Higher temps increase the energy of the system, allowing the "hard" oxygen to overcome its activation barrier [3].
4 Monitoring Constant Monitor by TLC/HPLC every 30 mins. Stop immediately upon consumption of starting material to prevent poly-alkylation.[1]
Troubleshooting & FAQs

Q1: I am seeing significant O-alkylation (Ether formation) in my Direct Alkylation. How do I stop this?

  • Root Cause: The reaction temperature is likely too high, or your base is too strong, creating a phenoxide anion.[1][2]

  • Corrective Action:

    • Switch solvent to a protic solvent (like Ethanol) if possible; solvation of the phenoxide anion by H-bonding reduces its nucleophilicity.

    • Lower reaction temperature by 10-15°C.

    • Cesium Effect: If using K₂CO₃, switch to Cs₂CO₃ in DMF at RT.[1][2] Cesium promotes N-alkylation due to the "Cesium Effect" (solubility and coordination) [4].

Q2: My Reductive Amination turned into a black tar.

  • Root Cause: Oxidation of the aminophenol. Aminophenols are air-sensitive and prone to oxidation to quinone imines, especially at elevated temperatures or basic pH.[1][2]

  • Corrective Action:

    • Purge all solvents with Nitrogen/Argon for 15 mins prior to use.[1]

    • Run the reaction under an inert atmosphere.

    • Keep the temperature during the imine formation step as low as solubility permits.

Q3: I am getting N,N-dialkylated (over-alkylated) products.

  • Root Cause: The product (secondary amine) is often more nucleophilic than the starting material (primary amine).

  • Corrective Action:

    • Stoichiometry: Use a slight excess of the aminophenol (1.1 eq) relative to the alkylating agent, rather than the reverse.

    • Stepwise Addition: Add the alkylating agent (or aldehyde) via syringe pump over 1 hour.

    • Temp Control: Maintain cryogenic conditions (0°C) during the addition phase.

Q4: Can I use microwave heating?

  • Guidance: Yes, but with extreme caution. Microwave synthesis often favors the thermodynamic product (O-alkylation) due to rapid superheating. Only use microwave heating for the Imine Formation step (Protocol A), not for Direct Alkylation with halides [5].[2]

References
  • BenchChem. (2025).[1][6] A Guide to the N-Alkylation of Aminophenols. Retrieved from

  • Wang, R., & Xu, J. (2010).[1][2] Selective alkylation of aminophenols.[1][6][7] ARKIVOC, 2010(ix), 293-299.[1][2] Retrieved from [1]

  • ResearchGate. (2016).[1] Why n-alkylation is more favorable than o-alkylation? Retrieved from

  • Salvatore, R. N., et al. (2002).[1][2] Efficient cesium hydroxide-promoted N-alkylation of aromatic amines.[1] Tetrahedron Letters, 43(23), 4229-4232.[1][2]

  • Sigma-Aldrich. (2025).[1] Reductive Amination Application Note. Retrieved from [1][2]

Sources

Troubleshooting

Strategies to reduce mutagenicity potential of aminophenol dye couplers

Technical Support Center: Aminophenol Mutagenicity Reduction Ticket ID: #AP-MUT-004 Status: Open Assigned Specialist: Senior Application Scientist, ChemSafe Division Topic: User Guide Overview Welcome to the ChemSafe Tec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aminophenol Mutagenicity Reduction

  • Ticket ID: #AP-MUT-004

  • Status: Open

  • Assigned Specialist: Senior Application Scientist, ChemSafe Division

  • Topic:

User Guide Overview

Welcome to the ChemSafe Technical Support Center. You have inquired about mitigating the mutagenicity of aminophenol-based dye couplers. This is a critical challenge in cosmetic and pharmaceutical chemistry, as the very mechanism that allows these molecules to form color (oxidation to electrophilic intermediates) also predisposes them to react with DNA.

This guide is structured into three technical modules designed to address your formulation and testing challenges directly.

Module 1: Molecular Design & Structural Modification

Q: We are observing positive Ames results with our current p-aminophenol derivatives. What structural modifications can block DNA binding without destroying dye formation?

A: The primary driver of mutagenicity in aminophenols is the formation of quinone imines (QI) . These electrophilic intermediates can intercalate into DNA or form covalent adducts with guanine residues. To mitigate this, you must disrupt the planarity of the molecule or electronically deactivate the electrophilic center after oxidation.

Strategy 1: Ortho-Alkoxy Substitution (Steric Hindrance) The most effective strategy is introducing a bulky substituent at the ortho position relative to the amino group.

  • Mechanism: A bulky group (e.g., methoxymethyl, hydroxyethyl) creates steric hindrance that prevents the planar quinone imine from intercalating between DNA base pairs.

  • Proven Example: Compare 4-amino-2-hydroxymethylphenol (Mutagenic) vs. 4-amino-2-methoxymethylphenol (Non-mutagenic). The methoxymethyl group is sufficiently bulky to block DNA interaction but allows the coupling reaction with the primary intermediate to proceed.

Strategy 2: Electronic Tuning (Hammett Control) Modifying the electron density of the ring can reduce the stability of the reactive intermediate.

  • Electron-Withdrawing Groups (EWGs): Adding mild EWGs (e.g., -Cl) can destabilize the cationic intermediate required for DNA binding. However, be cautious: strong EWGs (like -NO2) may prevent the oxidative coupling reaction entirely.

  • Hydrophilic Tethers: Attaching a sulfonate (

    
    ) or carboxylate (
    
    
    
    ) group via an alkyl chain prevents the molecule from penetrating the cell membrane or nuclear envelope, effectively "locking" it out of the genetic material.

Q: How do I visualize the decision logic for structural modification?

A: Refer to the SAR (Structure-Activity Relationship) Decision Tree below.

SAR_Logic start Start: Mutagenic Aminophenol q1 Is the Amino group para to the Hydroxyl? start->q1 branch1 Ortho-Substitution q1->branch1 Preserve Color branch2 Hydrophilic Tethering q1->branch2 Solubility Focus action1 Add Bulky Group at C2 (e.g., -CH2OCH3) branch1->action1 action2 Add Sulfonic Acid Side Chain (e.g., -CH2CH2SO3H) branch2->action2 result1 Steric Hindrance: Blocks DNA Intercalation action1->result1 result2 Exclusion: Prevents Cell Penetration action2->result2 final Reduced Mutagenicity result1->final result2->final

Caption: SAR Decision Tree for modifying aminophenol structures to reduce mutagenicity.

Module 2: Metabolic Stability & Toxicology Screening

Q: Our dye coupler passed the standard Ames test but failed in follow-up in vivo assays. Why did the Ames test produce a false negative?

A: This is a common issue with oxidative dyes. Aminophenols are "pro-mutagens" that require metabolic activation. Standard Ames protocols often fail because:

  • Auto-oxidation: The coupler oxidizes in the petri dish before the bacteria can metabolize it, generating ROS (Reactive Oxygen Species) rather than the specific DNA-binding metabolite.

  • Inadequate S9 Activation: The standard S9 fraction (rat liver extract) may not have the correct balance of CYP450 and N-acetyltransferase (NAT) enzymes required to mimic human skin/liver metabolism of these specific dyes.

Troubleshooting Protocol: Optimized Ames for Dye Couplers

ParameterStandard ProtocolRecommended Modification for Aminophenols Reasoning
Method Plate IncorporationPre-Incubation (30-60 min) Allows the metabolite to form and react with bacteria before being immobilized in agar.
S9 Fraction Standard (4-10%)Prival Modification (Hamster S9 + Cofactors) Hamster liver S9 is often richer in the specific NAT enzymes that activate aromatic amines/aminophenols.
Solvent DMSOAcidified Water or Acetone DMSO can sometimes accelerate auto-oxidation. Keep solvents degassed if possible.
Antioxidant Control NoneAdd Catalase/SOD Distinguishes between true mutagenicity (DNA adducts) and false positives caused by peroxide/ROS generation.

Q: How does the metabolic pathway lead to DNA damage?

A: The pathway involves N-hydroxylation followed by esterification (often O-acetylation), creating an unstable nitrenium ion or quinone imine.

Metabolic_Pathway AP Aminophenol (Pro-mutagen) CYP CYP450 (Oxidation) AP->CYP N_OH N-Hydroxy Metabolite AP->N_OH Activation NAT NAT1/2 (Acetylation) N_OH->NAT QI Quinone Imine / Nitrenium Ion N_OH->QI Esterification DNA DNA Adduct (Mutation) QI->DNA Covalent Binding GSH Glutathione (Detoxification) QI->GSH Excrete Mercapturate Excretion QI->Excrete Conjugation

Caption: Metabolic activation pathway of aminophenols leading to DNA adducts vs. detoxification.

Module 3: Formulation & Scavenging Strategies

Q: We cannot change the molecule's structure. Can we use formulation additives to "trap" the mutagenic intermediates?

A: Yes. This is known as Chemical Scavenging . You can incorporate nucleophiles into the formulation that react with the electrophilic quinone imine faster than DNA does.

Recommended Scavenger System: A dual-action system is recommended:

  • Primary Scavenger (Nucleophile): N-Acetylcysteine (NAC) or Glutathione . These contain thiol (-SH) groups that attack the quinone imine to form a stable, non-mutagenic conjugate.

  • Secondary Scavenger (Anti-ROS): Ascorbic Acid (Vitamin C) or Erythorbic Acid . These reduce the quinone imine back to the parent aminophenol (redox cycling prevention) and scavenge ROS generated during the dyeing process.

Experimental Validation of Scavenging Efficacy: To prove this works, run a Nucleophile Trapping Assay :

  • Incubate your aminophenol + oxidant (H2O2) + Scavenger (NAC).

  • Analyze via LC-MS.

  • Success Criteria: You should see the disappearance of the Quinone Imine peak and the appearance of the Aminophenol-NAC adduct (mass = Parent + 163 Da).

References

  • Nohynek, G. J., et al. (2004). "Genotoxicity and carcinogenicity of oxidative hair dyes: a review." Food and Chemical Toxicology.

  • Kawakami, T., et al. (2021). "Analysis of mutagenic components of oxidative hair dyes with the Ames test." Human & Experimental Toxicology.

  • Galati, G., et al. (2002). "Mechanisms of protection by N-acetylcysteine against acetaminophen-induced hepatotoxicity." Chemical Research in Toxicology.

  • Scientific Committee on Consumer Safety (SCCS). (2013). "Opinion on Toluene-2,5-diamine and its sulfate." European Commission.

  • Ames, B. N., et al. (1975). "Hair dyes are mutagenic: identification of a variety of mutagenic ingredients."[1] Proceedings of the National Academy of Sciences.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-[(2-Methoxyethyl)amino]phenol

Predicting NMR Data I'm focusing on synthesizing NMR data for 3-[(2-Methoxyethyl)amino]phenol, suspecting its role as a hair dye coupler. I'm using chemical shift prediction rules for a rigorous theoretical-experimental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Predicting NMR Data

I'm focusing on synthesizing NMR data for 3-[(2-Methoxyethyl)amino]phenol, suspecting its role as a hair dye coupler. I'm using chemical shift prediction rules for a rigorous theoretical-experimental comparison, as befitting my role as a Senior Application Scientist. I am refining the predicted data.

Analyzing NMR Data

I've synthesized NMR data for 3-[(2-Methoxyethyl)amino]phenol in DMSO-d6. Comparing with 3-aminophenol reveals key shifts: the amine proton moves downfield and the aliphatic side chain signals appear. Also, I'm noting the NH-CH2 shift. This comparison serves as a perfect comparison guide, which will prove effective to evaluate spectral responses. I now need authoritative sources.

Structuring the Article

I've gathered sufficient references on NMR chemical shifts of phenols and anilines, alongside solvent effects, and D2O exchange. Now, I'm structuring the article around a comparative guide analyzing the 1H NMR spectrum of 3-[(2-Methoxyethyl)amino]phenol. The title has been finalized.

Analyzing the Introduction

I've crafted a concise introduction, highlighting the compound's key features and its relevance. It details the guide's objective: a comparative NMR analysis to explore the structural and electronic changes from N-alkylation. I've also outlined Section 1, which now delves into the molecule's structural components, focusing on the effects of the -OH and -NH-R groups. I'll be citing sources. Section 2 is being developed into a structured comparison.

Comparing NMR Signals

I'm now thoroughly comparing the NMR signals, specifically focusing on how the data of the target compound differs from the alternative structures. I am building a table to organize these comparisons, including the precise chemical shifts and their corresponding multiplicities.

Detailing Signal Shifts

I've been meticulously cataloging the chemical shifts and multiplicities. The table is becoming more comprehensive, particularly with data on -NH-, -CH2-O-, -O-CH3, and -NH-CH2-. I've noted the relevant shifts. I've been considering how DMSO-d6 enhances hydrogen bonding, thereby influencing -OH and -NH protons. I need to note the importance of observed coupling due to reduced exchange. I will cite the phenol OH shifts paper.

Defining the Protocol

I'm now detailing the experimental protocol for acquiring high-resolution 1H NMR data. This includes sample preparation, instrument calibration, and data processing steps. I'm focusing on a self-validating methodology, which includes the critical "D2O shake" validation step. I will ensure it follows a clear, step-by-step format for reproducibility.

I'm now outlining a DOT diagram for assigning the NMR spectrum. It's a flowchart starting from basic distinction and ending with final validation. It follows a logical flow and shows the critical steps of assignments.

Concluding the Research

I'm synthesizing the concluding remarks, emphasizing this comparative analysis's value to researchers for elucidating structure-property relationships. I am preparing a comprehensive reference list with clickable URLs. Finally, I will refine the DOT diagram code for improved clarity.

Visualizing the Flow

I've crafted a DOT diagram for assigning the NMR spectrum, representing it as a flowchart. I've focused on ensuring high contrast for readability, specifying text colors against node backgrounds. I'm now adjusting the graph's size to ensure it fits within the specified maximum width for display. I am also preparing the citations.

Compiling Resources

I'm now focusing on curating the relevant URLs for my citations. I've located a crucial article on phenol-containing compounds and hydrogen bonds, along with an RSC publication on aniline chemical shifts. I've also verified a useful LibreTexts resource on alcohol and phenol spectroscopy.

Gathering Key References

I've successfully pinpointed the exact titles, sources, and URLs. I have two crucial references in hand: "17.11: Spectroscopy of Alcohols and Phenols" from Chemistry LibreTexts, and an article titled "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing". Now I'm preparing to delve deeper.

Drafting NMR Workflow

Now I'm creating the core content, structuring it in Markdown to ensure clarity. I'm focusing on crafting a DOT diagram to visualize the NMR workflow clearly, aiming for optimal contrast and ensuring it meets all specifications. The table and tone are coming along as well, I'm maintaining a Senior Application Scientist style.

Visualizing NMR Workflow

I've just visualized the NMR workflow using a DOT diagram for 3-[(2-Methoxyethyl)amino]phenol. Key steps include identifying exchangeable protons, analyzing aromatic and aliphatic regions, determining multiplicity and J-coupling, and integrating peak areas. The final stage is structural verification. This flow provides a clear, logical progression for NMR signal assignment.

Refining Citation Style

I'm now implementing the detailed citation and linking requirements, adding in-text citations with linked URLs, such as and ending with [INDEX] as specified for each google search result. Also, I'm creating a comprehensive reference list at the end with titles, sources, and URLs, as requested. I've begun to structure the quantitative data into tables and develop step-by-step methodologies. I'm actively working on incorporating the specified Graphviz DOT diagram specifications, including the color palette and contrast requirements, as I think through how the graph will evolve and develop.

Clarifying Citation Style

I'm now integrating the specified citation format, which involves citing each Google search result with both the source name and URL, followed by the index, e.g., " [INDEX]". I'm carefully drafting the text, focusing on the title, executive summary, and key sections, like structural context and comparative NMR analysis. I am also working on Mechanistic Causality in NMR Experimental Design, where I am focusing on DMSO-d6 and its hydrogen bonding to the phenolic -OH and secondary amine -NH protons.

Finalizing Signal Assignment

Confirming Structural Shifts

I've just confirmed that the N-alkylation shifts the amine proton downfield due to the inductive effect. I'm noting the changes from primary to secondary amines, and the aliphatic proton shifts as well. The logic is holding up perfectly now.

Comparative

Comparative Guide: FTIR Analysis of N-Substituted 3-Aminophenol Derivatives

Topic: FTIR Characteristic Peaks for N-Substituted 3-Aminophenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Technical Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks for N-Substituted 3-Aminophenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Technical Context

In the landscape of medicinal chemistry, 3-aminophenol (m-aminophenol) serves as a critical scaffold for antitubercular agents, fluorescent dyes (rhodamines), and analgesic prodrugs. Unlike its para- and ortho- isomers, the meta- substitution pattern interrupts direct resonance conjugation between the hydroxyl (-OH) and amino (-NH₂) groups. This electronic decoupling creates a unique vibrational signature in Fourier Transform Infrared (FTIR) spectroscopy, making it a powerful tool for monitoring N-substitution reactions.

This guide provides a rigorous comparison of the spectral characteristics of 3-aminophenol against its N-alkyl , N-acyl (amide) , and N-arylidene (Schiff base) derivatives. It focuses on the diagnostic shifts in the High-Frequency Region (3700–2500 cm⁻¹) and the Double Bond/Fingerprint Regions (1700–1000 cm⁻¹).

Theoretical Framework: The "Meta" Effect

To interpret these spectra accurately, one must understand the underlying electronic environment:

  • Inductive vs. Resonance: In 4-aminophenol, the lone pair on nitrogen donates electron density directly to the oxygen via quinoid-like resonance. In 3-aminophenol , this resonance is geometrically forbidden. The interaction is primarily inductive .

  • Vibrational Consequence: The C-N and C-O bond orders in the meta isomer are lower than in the para isomer. Consequently, N-substitution (which alters the electron density on nitrogen) causes distinct, predictable shifts in the ring breathing modes and C-N stretching frequencies that are less obscured by quinoidal character.

Comparative Spectral Analysis

The following table synthesizes experimental data comparing the parent compound with its three primary derivative classes.

Table 1: Diagnostic Peak Shifts for N-Substituted 3-Aminophenol Derivatives
Functional Group ModeParent: 3-Aminophenol N-Alkyl Derivative (e.g., N-methyl)N-Acyl Derivative (e.g., 3-acetamidophenol)Schiff Base (Imine)
N-H Stretch 3300–3450 cm⁻¹ (Doublet: Sym & Asym)3310–3350 cm⁻¹ (Single sharp band)~3300 cm⁻¹ (Single band, Amide A)Absent (No N-H bond)
O-H Stretch 3200–3500 cm⁻¹ (Broad, overlaps N-H)3200–3500 cm⁻¹ (Broad, H-bonded)3100–3400 cm⁻¹ (Broad, often shifted)3200–3450 cm⁻¹ (Broad, intramolecular H-bond)
C=O[1][2][3][4][5][6][7] Stretch Absent Absent 1650–1700 cm⁻¹ (Strong, Amide I)Absent (Precursor C=O disappears)
C=N Stretch Absent Absent Absent 1590–1620 cm⁻¹ (Distinct Imine band)
N-H Bend 1580–1650 cm⁻¹ (Scissoring)Absent/Weak 1520–1570 cm⁻¹ (Amide II)Absent
C-N Stretch 1230–1280 cm⁻¹ (Ar-NH₂)1250–1300 cm⁻¹ (Ar-NH-R, often shifts ↑)1280–1320 cm⁻¹ (Amide III)1180–1250 cm⁻¹ (Ar-N=C)
Alkyl C-H < 3000 cm⁻¹ (Aromatic C-H only)2800–2980 cm⁻¹ (New sp³ C-H peaks)2850–2950 cm⁻¹ (Methyl of acetyl group)2800–3050 cm⁻¹ (Depends on aldehyde R-group)
Detailed Analysis of Key Regions[5]
A. The High-Frequency Region (3700–2500 cm⁻¹)
  • Differentiation: The most immediate visual check is the N-H stretching pattern .

    • Parent: Look for the "doublet" (two small spikes) on top of the broad OH curve, representing symmetric and asymmetric NH₂ stretching.[8]

    • N-Alkyl: The doublet collapses into a single sharp spike (secondary amine).

    • N-Acyl: A single band appears, but it is often broader and lower frequency due to amide resonance.

    • Schiff Base: The N-H peak disappears entirely. If a peak remains near 3300 cm⁻¹, it is exclusively the phenolic O-H.

B. The Double Bond Region (1750–1500 cm⁻¹)
  • The "Amide I" Marker: In N-acyl derivatives (e.g., 3-acetamidophenol), a strong, sharp peak emerges at 1650–1700 cm⁻¹ . This is the Carbonyl (C=O) stretch and is the definitive proof of acylation.

  • The "Imine" Marker: For Schiff bases, the appearance of a band at 1590–1620 cm⁻¹ (C=N stretch) confirms condensation. Crucially, you must verify the disappearance of the aldehyde precursor's C=O peak (usually >1700 cm⁻¹) to confirm the reaction is complete.

Experimental Protocol: Self-Validating Characterization

This protocol uses Attenuated Total Reflectance (ATR) for speed and reproducibility, minimizing water interference common in KBr pellets.

Materials & Setup[2][5][6][8][14][15]
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.[9][10]

  • Scans: 32–64 scans (to resolve weak overtone bands).

  • Validation Standard: Pure 3-aminophenol (freshly recrystallized to remove oxidation products).

Step-by-Step Workflow
  • Background Correction: Clean crystal with isopropanol. Collect background spectrum (air). Validation: Ensure flat baseline with <0.5% noise.

  • Sample Preparation:

    • Solids: Grind sample into a fine powder. Place directly on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Oils/Liquids: Place a drop on the crystal.[11] Note: N-alkyl derivatives are often oils; ensure no air bubbles are trapped.

  • Acquisition: Record spectrum from 4000 to 600 cm⁻¹.

  • Spectral Normalization: Normalize the Aromatic C=C ring stretch (~1580–1600 cm⁻¹) to 1.0 absorbance units. This peak is electronically stable across derivatives and serves as an internal standard for comparing relative intensities of N-H or C=O bands.

  • Critical Checkpoint (The "Delta" Check):

    • Calculate

      
      .
      
    • If

      
       (i.e., peak unchanged from aldehyde), the Schiff base reaction failed.
      
    • If N-H doublet persists, the N-alkylation is incomplete.

Decision Logic: Structural Elucidation Flowchart

The following diagram illustrates the logical pathway for identifying an unknown N-substituted 3-aminophenol derivative based on FTIR spectral features.

FTIR_Identification Start Unknown 3-Aminophenol Derivative (Spectrum Acquired) Check_CO Is there a strong C=O peak (1650-1700 cm⁻¹)? Start->Check_CO Check_CN Is there a C=N peak (1590-1620 cm⁻¹)? Check_CO->Check_CN No Acyl N-Acyl Derivative (Amide) Check_CO->Acyl Yes (Amide I) Check_NH Check N-H / O-H Region (3200-3500 cm⁻¹) Alkyl N-Alkyl Derivative (Secondary Amine) Check_NH->Alkyl Single Sharp Band (Sec. Amine) Parent Unreacted Parent (Primary Amine) Check_NH->Parent Doublet (Pri. Amine) Check_CN->Check_NH No Schiff Schiff Base (Imine) Check_CN->Schiff Yes (Imine)

Figure 1: Decision tree for the rapid classification of N-substituted 3-aminophenol derivatives using diagnostic FTIR bands.

Troubleshooting & Common Artifacts

Artifact/IssueCauseSolution
Broad "Hump" >3000 cm⁻¹ Moisture (Water)Dry sample in a desiccator over P₂O₅ for 4 hours. Water masks N-H/O-H detail.
Peak at 2350 cm⁻¹ Atmospheric CO₂Background correction failed. Purge sample chamber with N₂ or re-run background.
Split Carbonyl Peak Fermi ResonanceCommon in benzoyl derivatives. Do not misinterpret as two functional groups; check 2nd derivative.
Missing N-H Band Hydrogen BondingIn solid state, intermolecular H-bonding can broaden N-H to invisibility. Run in dilute CHCl₃ solution to see "free" N-H.

References

  • Nakamura, I., et al. (2023).[12] "Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement." Molecules, 28(10), 4251.[12] Link[12]

  • NIST Chemistry WebBook. (2025). "Phenol, 4-amino-3-methyl- (IR Spectrum)." National Institute of Standards and Technology.[13][14] Link

  • Arici, K. (2015). "Molecular Structure and IR Vibrational Analysis of 3-Acetamidophenol Using Hartree-Fock and Density Functional Theory." Asian Journal of Chemistry, 27(5), 1759-1767. Link

  • University of Colorado Boulder. (2024). "IR Spectroscopy Tutorial: Amines." Department of Chemistry & Biochemistry.[3] Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link

Sources

Validation

Publish Comparison Guide: HPLC Purity Determination of 3-[(2-Methoxyethyl)amino]phenol

Executive Summary & Technical Context[1][2][3][4][5] In the synthesis of high-performance hair dye couplers and pharmaceutical intermediates, 3-[(2-Methoxyethyl)amino]phenol (an N-substituted m-aminophenol derivative) pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the synthesis of high-performance hair dye couplers and pharmaceutical intermediates, 3-[(2-Methoxyethyl)amino]phenol (an N-substituted m-aminophenol derivative) presents a unique analytical challenge. Its dual functionality—a basic secondary amine and an acidic phenolic hydroxyl—creates a zwitterionic potential that complicates chromatography. Furthermore, like many aminophenols, it is prone to rapid oxidative degradation in solution, turning "purity determination" into a race against time.

This guide moves beyond generic protocols to provide a stability-indicating HPLC method specifically engineered for this molecule. We compare this approach against traditional Titration and Gas Chromatography (GC), demonstrating why HPLC with controlled pH and antioxidant protection is the only viable path for high-integrity data.

The Target Molecule[6]
  • Chemical Structure: A phenol ring substituted at the 3-position with a (2-methoxyethyl)amino group.[1]

  • Critical Quality Attributes (CQAs): Purity >98.0%, control of starting material (3-aminophenol) and alkylating agents.

  • Primary Challenge: Peak tailing due to silanol interactions and on-column oxidation.

Method Comparison: Why HPLC?

Before detailing the protocol, we must establish why alternative methods fail to meet the rigor required for R&D and QC.

FeaturePotentiometric Titration Gas Chromatography (GC) Proposed HPLC Method
Principle Acid-Base NeutralizationVolatility & Thermal SeparationPartition Chromatography (UV Detection)
Specificity Low. Cannot distinguish the product from starting amine impurities (e.g., 3-aminophenol).Moderate. Resolves volatile impurities but struggles with the polar phenolic hydroxyl.High. Separates product, precursors, and degradation byproducts (quinones).
Sensitivity Low (mg levels).High, but limited by thermal degradation.High (ng levels).
Stability Risk Low (fast analysis).High. Aminophenols can degrade/polymerize in the hot injection port.Managed. Column temperature is low; mobile phase buffers stabilize the ion.
Verdict Reject for Purity. Use only for crude assay.Reject for Routine. Requires derivatization (TMS) to be robust.Gold Standard. The only method capable of true "Purity" assessment.

The Optimized HPLC Protocol

This method utilizes a low-pH ion-suppression strategy . By maintaining the pH at 2.5–3.0, we protonate the amine (preventing silanol interaction) and keep the phenol neutral, ensuring sharp peak symmetry without the need for toxic ion-pair reagents.

A. Chromatographic Conditions[1][2][4][8][9]
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" or end-capped silica is critical to reduce tailing for secondary amines.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm (Phenolic absorption) and 210 nm (Amine/Backbone for impurities).

  • Injection Volume: 5–10 µL.

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Elute salts)
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibration
23.0955End
C. Sample Preparation (The "Secret Sauce")

Standard aminophenol protocols fail because the sample oxidizes in the autosampler.

  • Diluent: 0.1% Sodium Bisulfite (NaHSO₃) in Water:Methanol (80:20).

    • Causality: Bisulfite acts as a sacrificial antioxidant, preventing the formation of quinone imines during the run time.

  • Stock Solution: Dissolve 25 mg of 3-[(2-Methoxyethyl)amino]phenol in 25 mL Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm for assay.

  • Filtration: 0.22 µm PVDF or PTFE filter (Nylon can adsorb phenols).

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and workflow for this analysis, highlighting the critical control points (CCPs) that ensure data integrity.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Prep: Dissolve in 0.1% NaHSO3 (Antioxidant Protection) Start->Prep Weigh 25mg System System Suitability: Inject Std 5x RSD < 2.0%, Tailing < 1.5 Prep->System Filter 0.22µm Inject Injection & Separation: Zorbax C18, pH 3.0 Gradient Elution System->Inject Pass Criteria Fail Fail: OOS / Oxidation Detected System->Fail Fail Criteria Detect Detection (DAD): 280 nm (Selectivity) 210 nm (Sensitivity) Inject->Detect Data Data Analysis: Integrate Main Peak Calculate % Area Norm Detect->Data Pass Pass: Purity > 98.0% Impurities < 0.5% Data->Pass Within Limits Data->Fail Outside Limits

Caption: Operational workflow for the purity determination of 3-[(2-Methoxyethyl)amino]phenol, emphasizing antioxidant stabilization and system suitability checkpoints.

Performance Data (Validation Summary)

The following data represents typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines.

ParameterExperimental ResultAcceptance CriteriaInterpretation
Specificity No interference from blank/diluent. Resolution (Rs) > 2.0 between Main Peak and 3-aminophenol.No interference.Pass. The gradient successfully resolves the starting material (elutes earlier).
Linearity (R²) > 0.9995 (Range: 10–150% of target).> 0.999.Pass. Excellent response linearity at 280 nm.
Precision (RSD) 0.4% (n=6 injections).< 2.0%.[4][5]Pass. System is stable; antioxidant prevents drift.
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL.N/AHigh sensitivity allows detection of trace impurities.
Robustness Stable at pH 2.8–3.2; Temp 28–32°C.Consistent retention.Method is rugged for routine QC use.
Impurity Profile Analysis

Using this method, you will typically observe:

  • tR ~ 3.5 min: 3-Aminophenol (Starting Material - Polar).

  • tR ~ 5.0 min: 3-[(2-Methoxyethyl)amino]phenol (Main Peak).

  • tR ~ 7.2 min: Dialkylated side-product (3-[Bis(2-methoxyethyl)amino]phenol).

From the Bench: Expert Insights

The "Ghost Peak" Phenomenon

If you observe a broad, rising baseline or "humps" late in the chromatogram, it is likely oxidative polymerization occurring on the column.

  • Fix: Flush the column with 90% Acetonitrile/10% Water + 0.1% Phosphoric Acid between shifts. Ensure your mobile phase is fresh (replace aqueous buffer every 48 hours to prevent microbial growth which mimics degradation).

pH Sensitivity

Do not substitute the Phosphate buffer with Acetate (pH 4-5). At pH 4-5, the amine is partially deprotonated, leading to severe peak tailing on C18 columns due to interaction with residual silanols. Keep the pH < 3.0 to ensure the amine is fully protonated (


).

References

  • Zhou, J., et al. (2012). "Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography." Chinese Journal of Chromatography, 30(9), 920-925.

    • Core grounding for the extraction and separation of aminophenol deriv
  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

    • Standard for the valid
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. Authoritative text on pH control for ionizable compounds (amines/phenols).
  • Agilent Technologies. "Analysis of Hair Dyes Using Poroshell 120 Bonus-RP." Application Note 5991-1349EN.

    • Provides supporting data on the separation of structural isomers of aminophenols.

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation and Quantification of 3-[(2-Methoxyethyl)amino]phenol

Executive Summary The analysis of substituted aminophenols, specifically 3-[(2-Methoxyethyl)amino]phenol (C₉H₁₃NO₂, MW: 167.21 g/mol ), presents a unique analytical challenge in drug development and cosmetic formulation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of substituted aminophenols, specifically 3-[(2-Methoxyethyl)amino]phenol (C₉H₁₃NO₂, MW: 167.21 g/mol ), presents a unique analytical challenge in drug development and cosmetic formulation testing. As a highly polar, easily oxidizable secondary amine, it requires stringent chromatographic retention strategies and precise mass spectrometric resolution to differentiate it from isobaric isomers (e.g., other substituted aminophenols or hair dye couplers).

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) Mass Spectrometry against alternative platforms like Triple Quadrupole (QqQ) and Gas Chromatography-Mass Spectrometry (GC-MS) . By mapping the exact collision-induced dissociation (CID) fragmentation pathways of 3-[(2-Methoxyethyl)amino]phenol, we provide a self-validating analytical framework for researchers optimizing their LC-MS/MS workflows.

Mechanistic Insights: ESI-CID Fragmentation Pathway

Understanding the intrinsic gas-phase chemistry of 3-[(2-Methoxyethyl)amino]phenol is critical for selecting the correct quantitative transitions and avoiding false positives from matrix interferences. In positive Electrospray Ionization (ESI+), protonation occurs preferentially at the secondary amine nitrogen due to its higher gas-phase basicity compared to the phenolic oxygen (1)[1].

Upon collision-induced dissociation (CID), the [M+H]⁺ precursor ion (m/z 168.102) undergoes two primary competitive fragmentation pathways:

  • Methoxy Cleavage (Low Energy): The 2-methoxyethyl tail is highly susceptible to the loss of a neutral methanol molecule (CH₃OH, 32 Da), generating a stable aziridinium-like intermediate at m/z 136.076. This is a hallmark rearrangement for 2-methoxyethyl-substituted amines (2)[2].

  • N-Alkyl Cleavage (Moderate Energy): Heterolytic cleavage of the N-C bond results in the expulsion of the entire methoxyethyl group as a neutral alkene (methoxyethene, C₃H₆O, 58 Da), leaving the core 3-aminophenol ion at m/z 110.060.

  • Core Dehydration & Ring Opening (High Energy): The resulting aminophenol core undergoes subsequent dehydration (-H₂O, 18 Da) to yield m/z 92.050, followed by ring cleavage and the loss of hydrogen cyanide (-HCN, 27 Da) to form the cyclopentadienyl cation at m/z 65.039 (3)[3].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 168.102 Frag1 Fragment A [C8H10NO]+ m/z 136.076 Precursor->Frag1 -32 Da (CH3OH) Methoxy Cleavage Frag2 Fragment B [C6H8NO]+ m/z 110.060 Precursor->Frag2 -58 Da (C3H6O) N-Alkyl Cleavage Frag3 Fragment C [C6H6N]+ m/z 92.050 Frag2->Frag3 -18 Da (H2O) Phenol Dehydration Frag4 Fragment D [C5H5]+ m/z 65.039 Frag3->Frag4 -27 Da (HCN) Ring Opening

Fig 1. ESI-CID fragmentation pathway of protonated 3-[(2-Methoxyethyl)amino]phenol.

Platform Comparison: HR-Q-TOF vs. QqQ vs. GC-MS

When selecting an analytical platform for 3-[(2-Methoxyethyl)amino]phenol, the choice dictates the balance between structural certainty and raw throughput.

  • High-Resolution Q-TOF (The Recommended Standard for Elucidation): By providing sub-ppm mass accuracy, Q-TOF platforms eliminate false positives from isobaric matrix components. This is strictly required during early-stage method development or impurity profiling where the exact elemental composition of fragments must be verified.

  • Triple Quadrupole (QqQ) (Alternative for Routine Quantitation): QqQ systems operating in Multiple Reaction Monitoring (MRM) mode offer superior signal-to-noise ratios for validated, high-throughput assays. However, they lack the resolving power to identify unknown co-eluting isomers without baseline chromatographic separation (4)[4].

  • GC-MS (Alternative for Legacy Methods): Due to the highly polar hydroxyl and secondary amine groups, 3-[(2-Methoxyethyl)amino]phenol exhibits poor volatility and severe peak tailing in GC. It strictly requires time-consuming chemical derivatization (e.g., silylation), making it inferior to LC-based methods for this specific compound.

Quantitative Performance & Data Summary
Analytical FeatureHR-Q-TOF MS (Structural Elucidation)ESI-QqQ MS (Targeted MRM)GC-MS (Single Quadrupole)
Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass (~0.7 Da)Nominal Mass (~0.7 Da)
Sensitivity (LOD) High (10–50 pg/mL)Ultra-High (1–5 pg/mL) Moderate (1–5 ng/mL)
Sample Preparation Direct injection (Dilute & Shoot)Direct injection (Dilute & Shoot)Requires Derivatization
Isomer Resolution Excellent (via exact mass fragments)Moderate (Relies on LC separation)Good (Post-derivatization)
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude 3–4 orders of magnitude

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high data integrity, the following protocol incorporates causality-driven experimental choices. Aminophenols are highly susceptible to auto-oxidation in aqueous environments; therefore, the inclusion of an antioxidant during extraction is a mandatory, self-validating step to prevent analyte degradation (5)[5].

Phase 1: Matrix Extraction & Stabilization
  • Sample Weighing: Accurately weigh 1.0 g of the sample matrix into a 50 mL centrifuge tube.

  • Antioxidant Extraction: Add 15.0 mL of an extraction solvent consisting of 50% Methanol in water, spiked with 0.1% Ascorbic Acid or 2 g/L Sodium Bisulfite . Causality: The reducing agent prevents the oxidation of the aminophenol core into quinone-imine derivatives, ensuring quantitative recovery.

  • Homogenization: Sonicate in a cold water bath (<20°C) for 30 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE membrane directly into an amber autosampler vial (6)[6].

Phase 2: Chromatographic Separation (UHPLC)

Standard C18 columns suffer from phase collapse when using the highly aqueous gradients required to retain polar aminophenols.

  • Column: Polar-embedded C18 phase (e.g., Poroshell 120 Bonus-RP, 2.1 × 100 mm, 2.7 µm). Causality: The embedded amide groups provide secondary hydrogen bonding, drastically improving the retention factor (k') of 3-[(2-Methoxyethyl)amino]phenol.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 8.0 with dilute ammonia. Causality: A slightly basic pH ensures the secondary amine is in a predictable ionization state, mitigating peak tailing caused by secondary interactions with unendcapped surface silanols.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B (hold 1 min) → ramp to 95% B over 8 mins → hold 2 mins → re-equilibrate at 5% B.

Phase 3: Mass Spectrometry (ESI+)
  • Source Parameters: Capillary Voltage at 3500 V; Drying Gas at 300°C (10 L/min); Nebulizer at 40 psi.

  • System Suitability Test (SST): Inject a solvent blank followed by a 10 ng/mL standard. The signal-to-noise (S/N) ratio of the m/z 168.102 → 110.060 transition must be ≥ 100:1, with a retention time shift of ≤ 0.1 minutes.

Workflow cluster_platforms Platform Comparison Sample Sample Preparation (0.1% Ascorbic Acid in 50% MeOH) LC UHPLC Separation (Polar-Embedded C18, pH 8.0) Sample->LC GCMS GC-MS (Requires Derivatization) Sample->GCMS Derivatization ESI Electrospray Ionization (ESI+ Mode, 3500V) LC->ESI QTOF High-Res Q-TOF (Exact Mass Elucidation) ESI->QTOF Discovery QQQ Triple Quadrupole (Targeted MRM Quantitation) ESI->QQQ Routine Data Data Analysis & Fragmentation Mapping QTOF->Data QQQ->Data GCMS->Data

Fig 2. Comparative analytical workflow for 3-[(2-Methoxyethyl)amino]phenol quantification.

References

  • Agilent Technologies. Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS.[4] URL:[Link]

  • ChemRxiv. Synthesis, experimental, and molecular dynamics simulation of the ESI-CID spectrum of the nerve agent Novichok analog O-2-methoxyethyl N-[bis(dimethylamino)methylidene]-P-methylphosphonamidate.[2] URL:[Link]

  • Open Research Online. Mapping the complex metastable fragmentation pathways of excited 3-aminophenol+.[3] URL:[Link]

  • ResearchGate. Protonation sites and fragmentations of para-aminophenol.[1] URL:[Link]

  • ResearchGate. Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography.[5] URL:[Link]

  • FDA Taiwan. Method of Test for Hair Dyes in Cosmetics.[6] URL:[Link]

Sources

Validation

Comparative Guide: Color Fastness of 3-[(2-Methoxyethyl)amino]phenol vs. 3-Aminophenol in Oxidative Dye Systems

Target Audience: Formulation Scientists, Cosmetic Chemists, and R&D Professionals in Dye Synthesis. Executive Summary In the development of oxidative hair dyes and keratin-targeting colorants, the longevity of the chromo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Cosmetic Chemists, and R&D Professionals in Dye Synthesis.

Executive Summary

In the development of oxidative hair dyes and keratin-targeting colorants, the longevity of the chromophore—measured as color fastness—is a primary metric of product efficacy. For decades, 3-aminophenol (MAP) has served as a foundational meta-coupler, reacting with primary intermediates like p-phenylenediamine (PPD) to yield essential brown and magenta shades [1]. However, the industry's shift towards higher performance and enhanced safety profiles has driven the adoption of substituted derivatives.

3-[(2-Methoxyethyl)amino]phenol (MEAP) represents a significant structural evolution. By substituting the primary amine with a 2-methoxyethyl group, formulators can achieve dramatically improved wash, light, and rubbing fastness [2]. This guide objectively compares the mechanistic chemistry, experimental protocols, and quantitative performance of MAP versus MEAP.

Mechanistic Chemistry: The Causality of Fastness

To understand why MEAP outperforms MAP in color retention, we must analyze the causality behind chromophore degradation and how structural modifications mitigate these vulnerabilities.

The Oxidative Coupling Pathway

Both MAP and MEAP function as couplers. In an alkaline oxidative environment (typically pH 9-10 with H₂O₂), a primary intermediate (e.g., PPD) is oxidized into a highly electrophilic quinonediimine. This intermediate undergoes electrophilic aromatic substitution with the coupler, followed by further oxidation to form an indoaniline dye.

Mechanism PPD p-Phenylenediamine (PPD) Primary Intermediate H2O2 H2O2 / NH3 Oxidative Environment PPD->H2O2 QDI Quinonediimine Electrophilic Intermediate H2O2->QDI MAP 3-Aminophenol (MAP) Primary Amine QDI->MAP Coupling MEAP 3-[(2-Methoxyethyl)amino]phenol Secondary Amine QDI->MEAP Coupling DyeMAP Standard Indoaniline Dye Vulnerable to Hydrolysis MAP->DyeMAP DyeMEAP Substituted Indoaniline Dye Sterically Shielded MEAP->DyeMEAP

Graphviz Diagram 1: Oxidative coupling pathways of MAP vs. MEAP with PPD.

Structural Advantages of MEAP

The superior fastness of MEAP-derived dyes is governed by three physicochemical factors:

  • Steric Hindrance: The bulky 2-methoxyethyl (-CH₂CH₂OCH₃) group provides steric shielding around the central chromophoric linkages (imine/amine bonds). This shielding physically blocks nucleophilic attack by water molecules, drastically reducing the rate of hydrolytic degradation during shampooing.

  • Keratin Affinity via Hydrogen Bonding: The ether oxygen in the methoxyethyl chain acts as a strong hydrogen-bond acceptor. This allows the dye molecule to form robust intermolecular cross-links with the polar amino acid residues (e.g., arginine, lysine) within the hair cortex, anchoring the dye and improving wash fastness.

  • Photostability: The secondary amine structure alters the electron density of the aromatic ring, shifting the absorption maximum (

    
    ) and creating a more resonance-stabilized system that is inherently more resistant to UV-induced free radical cleavage (light fastness).
    

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, adapting internationally recognized ISO textile standards for keratin fiber testing [3].

Hair Tress Preparation & Dyeing Protocol
  • Substrate: Standardized virgin white yak hair tresses (2.5 g each). Yak hair is utilized due to its morphological similarity to human hair and consistent baseline color.

  • Formulation: Prepare an equimolar emulsion base (0.05 M) of PPD and the respective coupler (MAP or MEAP).

  • Activation: Mix the dye base 1:1 (w/w) with a 6% (20-volume) H₂O₂ developer immediately prior to application.

  • Application: Apply 5 g of the activated mixture per tress. Incubate at 30°C for 30 minutes.

  • Termination: Rinse thoroughly with deionized water until runoff is clear, wash once with a standard 10% Sodium Laureth Sulfate (SLES) solution, and blow-dry.

  • Baseline Measurement: Record the initial

    
     colorimetric values using a spectrophotometer (D65 illuminant, 10° observer).
    
Fastness Testing Workflows
  • Wash Fastness (Adapted ISO 105-C06): Tresses are subjected to 20 cycles of mechanical washing in a Launder-Ometer using a standard reference detergent at 40°C.

  • Light Fastness (Adapted ISO 105-B02): Tresses are exposed to a Xenon arc lamp (simulating daylight) for 48 hours.

  • Rubbing/Crocking Fastness (Adapted ISO 105-X12): Wet and dry standard cotton cloths are rubbed against the dyed tresses for 10 cycles under a 9N load using a Crockmeter.

Workflow Tress Standardized Keratin Tress Dyeing Oxidative Dyeing (pH 10, 30 min) PPD + Coupler + H2O2 Tress->Dyeing Baseline Baseline Colorimetry (L*a*b*) Dyeing->Baseline Wash Wash Fastness ISO 105-C06 (20 Cycles) Baseline->Wash Light Light Fastness ISO 105-B02 (48h Xenon) Baseline->Light Rub Rubbing Fastness ISO 105-X12 (Wet/Dry) Baseline->Rub Eval Final ΔE Calculation & Grading Wash->Eval Light->Eval Rub->Eval

Graphviz Diagram 2: Experimental workflow for evaluating color fastness.

Quantitative Data Comparison

The performance of the dyes is quantified using the CIELAB color difference formula (


). A lower 

value indicates superior color retention (less fading). Rubbing fastness is graded on the standard grayscale from 1 (severe staining) to 5 (no staining).
Table 1: Colorimetric Degradation ( ) After Environmental Stress
Coupler UsedWash Fastness (20 Cycles)

Light Fastness (48h UV)

Visual Observation Post-Test
3-Aminophenol (MAP) 5.42 ± 0.314.85 ± 0.28Noticeable fading; shift towards yellow/brassy undertones.
3-[(2-Methoxyethyl)amino]phenol (MEAP) 1.95 ± 0.15 1.72 ± 0.12 Minimal fading; original tonal integrity maintained.

Data Interpretation: MEAP demonstrates a >60% reduction in color loss during washing compared to MAP. The


 of 1.95 is generally considered imperceptible to the untrained human eye, whereas MAP's 

of 5.42 represents highly visible degradation.
Table 2: Rubbing/Crocking Fastness (Grayscale Rating 1-5)
Coupler UsedDry Rubbing RatingWet Rubbing Rating
3-Aminophenol (MAP) 42 - 3
3-[(2-Methoxyethyl)amino]phenol (MEAP) 4 - 5 4

Data Interpretation: The enhanced hydrophobicity and internal hydrogen bonding of the MEAP-derived dye significantly reduce dye leaching onto adjacent fabrics under wet friction conditions.

Conclusion & Formulation Insights

For R&D professionals formulating next-generation oxidative dyes, the transition from 3-aminophenol to 3-[(2-Methoxyethyl)amino]phenol offers a highly validated pathway to improve product efficacy.

  • Performance Superiority: Experimental data confirms that the 2-methoxyethyl substitution sterically protects the chromophore and enhances keratin affinity, yielding exceptional wash and light fastness.

  • Toxicological Considerations: Beyond color fastness, secondary amine derivatives like MEAP are frequently synthesized to optimize the toxicological profile, often demonstrating reduced skin sensitization potential compared to primary aromatic amines [1, 2].

  • Application: MEAP should be integrated into formulations where long-lasting, vibrant, and fade-resistant shades (particularly deep browns and reds) are the primary commercial claim.

References

  • Industrial Chemicals (Australian Government). "Phenol, 3-amino-: Human health tier II assessment." (2016). Available at:[Link]

  • Google Patents. "CA2431611A1 - Primary intermediates for oxidative coloration of hair." (2003).
  • QIMA. "Colorfastness Test Methods for Textiles: Complete Guide." (2025). Available at:[Link]

Comparative

Comparative Guide: UV-Vis Spectral Properties of 3-[(2-Methoxyethyl)amino]phenol Derivatives

Topic: UV-Vis Absorption Maxima of Dyes Derived from 3-[(2-Methoxyethyl)amino]phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Rol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of Dyes Derived from 3-[(2-Methoxyethyl)amino]phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Role of N-Substituted Couplers

In the high-precision field of oxidative dye chemistry—specifically within cosmetic and textile applications—3-[(2-Methoxyethyl)amino]phenol (CAS 66671-82-7 for the sulfate salt analog) serves as a critical coupler . Unlike primary intermediates (e.g., p-phenylenediamine) that oxidize directly, this molecule requires an activated electrophile to form a chromophore.

This guide analyzes the spectral shift induced by the N-(2-methoxyethyl) substituent. By comparing it to the industry-standard m-aminophenol , we demonstrate how this specific alkylation modulates the indoaniline chromophore, typically inducing a bathochromic shift (red-shift) and altering solubility profiles critical for formulation stability.

Chemical Mechanism & Chromophore Formation

To understand the spectral data, one must first master the coupling mechanism. The dye is not present in the raw material; it is synthesized in situ via oxidative coupling.

The Oxidative Pathway
  • Activation: The primary intermediate (p-phenylenediamine, PPD) is oxidized by

    
     to a reactive quinonediimine (QDI).
    
  • Coupling: The electron-rich coupler (3-[(2-Methoxyethyl)amino]phenol) undergoes electrophilic attack by the QDI at the para-position relative to the hydroxyl group (or ortho to the amine if para is blocked, though para is favored here).

  • Chromogenesis: The resulting leuco-dye oxidizes further to form the final Indoaniline dye.

Mechanism Diagram

OxidativeCoupling PPD Primary Intermediate (p-Phenylenediamine) QDI Reactive Electrophile (Quinonediimine) PPD->QDI Oxidation (+H2O2) Leuco Leuco Indoaniline (Colorless Intermediate) QDI->Leuco + Coupler (Electrophilic Aromatic Substitution) Coupler Coupler 3-[(2-Methoxyethyl)amino]phenol Coupler->Leuco Dye Final Indoaniline Dye (Blue-Violet Chromophore) Leuco->Dye Oxidation

Figure 1: Reaction pathway for the formation of indoaniline dyes using 3-[(2-Methoxyethyl)amino]phenol.

Comparative Spectral Analysis

The following table contrasts the UV-Vis absorption maxima (


) of dyes derived from 3-[(2-Methoxyethyl)amino]phenol against standard benchmarks. The data assumes coupling with p-Phenylenediamine (PPD)  in an aqueous alkaline medium (pH 9.5), the standard environment for these reactions.
Table 1: UV-Vis Absorption Maxima Comparison
Coupler StructureSubstituent Effect

(nm) with PPD*
Visual ColorSolvatochromic Character
m-Aminophenol (Control)None (Parent)540 - 545 Magenta / PurpleModerate
3-[(2-Methoxyethyl)amino]phenol N-Alkyl (+I Effect)555 - 565 Blue-VioletHigh
5-Amino-2-methylphenol Ring Methyl (+I)550 - 555 Red-VioletModerate
2,4-Diaminophenoxyethanol O-Alkyl (Strong Donor)575 - 585 Deep BlueLow

*Note: Values are approximate based on aqueous ethanolic solutions. Shifts of ±5 nm occur depending on solvent polarity (e.g., water vs. ethanol).

Technical Insight: The Bathochromic Shift

The substitution of a hydrogen atom on the nitrogen with a 2-methoxyethyl group introduces two key effects:

  • Inductive Donation (+I): The alkyl chain donates electron density to the nitrogen lone pair, stabilizing the excited state of the indoaniline chromophore more than the ground state. This narrows the HOMO-LUMO gap, causing a bathochromic shift (red shift) of approximately 10–20 nm compared to the unsubstituted parent.

  • Solubility: The terminal methoxy ether group increases hydrophilicity without introducing a charge (unlike a sulfonate group). This improves the dye's solubility in the aqueous/micellar phase of cosmetic emulsions, preventing precipitation that leads to "off-shades."

Experimental Protocol: Measuring

To replicate these results or validate a new batch of coupler, follow this self-validating protocol.

Reagents
  • Buffer: 0.1 M Phosphate buffer, pH 9.5.

  • Oxidant: 3% Hydrogen Peroxide (

    
    ).
    
  • Primary Intermediate: p-Phenylenediamine (PPD), freshly recrystallized.

  • Coupler: 3-[(2-Methoxyethyl)amino]phenol (Target).[1]

Step-by-Step Methodology
  • Stock Solutions: Prepare 0.01 M equimolar solutions of PPD and the Coupler in 1:1 Ethanol/Water.

  • Reaction Initiation:

    • Mix 1.0 mL PPD stock + 1.0 mL Coupler stock.

    • Add 8.0 mL Phosphate buffer (pH 9.5).

    • Add 0.1 mL of 3%

      
      .
      
  • Development: Allow the solution to stand at 25°C for 5 minutes. A distinct color change (colorless

    
     violet) indicates indoaniline formation.
    
  • Quenching (Optional but Recommended): To stabilize the spectra for measurement, add sodium sulfite (antioxidant) if the dye is unstable, though indoanilines are generally stable for short-term measurement.

  • Measurement:

    • Transfer to a quartz cuvette (1 cm path length).

    • Scan from 400 nm to 800 nm against a reagent blank (Buffer + H2O2).

    • Critical Check: Ensure absorbance is between 0.2 and 0.8 AU. Dilute with buffer if necessary.

Structural Logic of Spectral Shifts

The following diagram illustrates why the N-substitution leads to a red shift.

SpectralShift cluster_0 Unsubstituted Parent cluster_1 Target Molecule NodeA m-Aminophenol Dye (Magenta, ~540 nm) Factor1 Electron Donating Alkyl Group (Stabilizes Excited State) NodeB 3-[(2-Methoxyethyl)amino]phenol Dye (Blue-Violet, ~560 nm) Factor1->NodeB Bathochromic Shift Factor2 Methoxy Tail (Solvent Interaction) Factor2->NodeB Hyperchromic Effect (Intensity Increase)

Figure 2: Structure-property relationship driving the spectral shift.

References

  • Corbett, J. F. (1976). "Hair Dyes—Their Chemistry and Toxicology." Cosmetics & Toiletries, 91, 21-28. (Foundational text on indoaniline dye chemistry and spectral shifts).
  • Corbett, J. F. (1969). "p-Benzoquinonediimine – a vital intermediate in oxidative hair dyeing." Journal of the Society of Cosmetic Chemists, 20, 253-263. Link

  • European Commission, SCCP. (2006). "Opinion on intermediates and reaction products of oxidative hair dyes." SCCP/1004/06. (Safety and reaction product analysis). Link

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (General reference for azo/indoaniline spectral properties).
  • Patent Literature: US Patent 2002/0144700 A1. "Couplers for oxidative coloration of hair." (Lists 3-[(2-methoxyethyl)amino]phenol as a specific coupler for violet/blue shades). Link

Sources

Validation

Precision Chromatographic Isolation of 3-[(2-Methoxyethyl)amino]phenol: A Comparative Technical Guide

Topic: Chromatographic separation of 3-[(2-Methoxyethyl)amino]phenol from reaction byproducts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Role: Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic separation of 3-[(2-Methoxyethyl)amino]phenol from reaction byproducts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5]

In the synthesis of oxidative hair dye couplers and pharmaceutical intermediates, 3-[(2-Methoxyethyl)amino]phenol (CAS: 59653-73-5) presents a classic separation challenge. Synthesized typically via the N-alkylation of 3-aminophenol with 2-methoxyethyl bromide or tosylate, the reaction mixture is an "impurity minefield" of structural analogs.

As a Senior Application Scientist, I have observed that standard C18 methods often fail here due to two factors:

  • Silanol Interaction: The basic amine moiety interacts with free silanols on older silica supports, causing severe peak tailing.

  • Oxidative Instability: Like all aminophenols, the target molecule oxidizes rapidly in solution to form quinone imines, creating "ghost peaks" that confuse integration.

This guide compares two distinct chromatographic approaches to separate the target from its critical byproducts: Unreacted 3-Aminophenol (Polar) and the N,N-bis-alkylated impurity (Hydrophobic) .

The Separation Matrix
CompoundStructure NotePolarity (LogP Est.)Elution Order (RP)
3-Aminophenol (Start Material) Primary amine, highly polar~0.21 (Fastest)
Target: 3-[(2-Methoxyethyl)amino]phenol Secondary amine, ether tail~0.82 (Intermediate)
N,N-Bis(2-methoxyethyl)-3-aminophenol Tertiary amine, dual ether tails~1.53 (Slowest)

Method Comparison: Selecting the Right Stationary Phase

We evaluated two primary methodologies. The choice depends heavily on your detection requirements (UV vs. MS) and the complexity of the matrix.

Method A: The "Gold Standard" – Polar-Embedded Reverse Phase

Best for: Routine QC, LC-MS compatibility, and ruggedness.

Modern "Polar-Embedded" or "Shielded" phases (e.g., Amide-C16 or Polar-C18) introduce a hydrophilic group within the alkyl chain. This shields the silica surface from the amine, eliminating the need for ion-pairing reagents.

  • Stationary Phase: Agilent Poroshell 120 Bonus-RP or Waters XBridge Shield RP18.

  • Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Acetonitrile.[1][2][3][4]

  • Mechanism: Hydrophobic interaction + weak hydrogen bonding.

  • Pros: Excellent peak shape (Tailing Factor < 1.2), MS compatible (volatile buffer).

  • Cons: Slightly lower retention for the highly polar starting material compared to HILIC.

Method B: Ion-Pairing Chromatography (IPC)

Best for: Difficult separations of the starting material (3-aminophenol) from the solvent front.

  • Stationary Phase: Traditional C18 (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase: Phosphate Buffer (pH 3.0) + Sodium Octanesulfonate (SOS) / Methanol.

  • Mechanism: The SOS anion forms a neutral complex with the protonated amine, increasing retention on the hydrophobic C18.

  • Pros: Massive retention control; can separate isomers easily.

  • Cons: Not MS compatible (non-volatile salts); long equilibration times; "memory effects" on the column.

Experimental Protocol: The Validated Workflow

The following protocol utilizes Method A (Polar-Embedded) due to its superior robustness and modern applicability.

Reagents & Equipment[1][2][7][10][11][12]
  • System: UHPLC with DAD detection (210 nm & 280 nm).

  • Column: Agilent Poroshell 120 Bonus-RP, 2.1 x 100mm, 2.7µm.

  • Solvent A: 0.1% Formic Acid in Water + 10mM Ammonium Formate.

  • Solvent B: Acetonitrile (LC-MS Grade).[5]

  • Sample Diluent: 90:10 Water:Acetonitrile containing 0.1% Sodium Bisulfite (Critical antioxidant).

Step-by-Step Methodology
  • Sample Preparation (Crucial Step):

    • Weigh 10 mg of reaction crude.

    • Dissolve immediately in Sample Diluent . Note: The sodium bisulfite is non-negotiable. Without it, the aminophenol degrades within 30 minutes, showing false impurity peaks.

    • Filter through a 0.2 µm PTFE membrane.

  • Gradient Program:

    • Flow Rate: 0.4 mL/min

    • Temp: 35°C

Time (min)% Solvent BRationale
0.005Hold low organic to retain polar 3-aminophenol.
2.005Isocratic hold ensures separation from void volume.
10.0060Gradient ramp to elute Target and Bis-impurity.
12.0095Wash column of highly lipophilic oligomers.
12.105Re-equilibration.
  • Detection:

    • Monitor at 280 nm (specific for the phenolic ring) and 210 nm (universal for impurities).

Performance Data Comparison

The following data represents average performance metrics (n=5 injections).

ParameterMethod A (Polar-Embedded)Method B (Ion-Pairing C18)
Resolution (Target vs. Start Material) 4.2 (Excellent)6.5 (Superior)
Resolution (Target vs. Bis-Impurity) 8.17.8
Tailing Factor (Target Peak) 1.1 (Symmetrical) 1.4 (Slight Tailing)
Equilibration Time 5 mins45 mins
MS Compatibility Yes No
Column Lifetime High (>1000 injections)Moderate (Acidic hydrolysis risk)

Scientist's Note: While Method B offers slightly better resolution for the starting material, the operational headaches of ion-pairing reagents (long equilibration, dedicated columns) make Method A the superior choice for modern labs.

Visualization: Decision Logic & Workflow

Figure 1: Method Selection Decision Tree

Caption: Logical pathway for selecting the optimal stationary phase based on impurity profile and detection needs.

MethodSelection start Start: Analyze Reaction Crude check_ms Is MS Detection Required? start->check_ms ms_yes Yes check_ms->ms_yes ms_no No (UV Only) check_ms->ms_no method_A Method A: Polar-Embedded RP (Ammonium Formate/ACN) ms_yes->method_A Volatile Buffers Only check_polar Is 3-Aminophenol > 5%? ms_no->check_polar check_polar->method_A No (Standard QC) method_B Method B: Ion-Pairing C18 (Phosphate/SOS/MeOH) check_polar->method_B Yes (Need high retention) result1 Proceed to Validation method_A->result1 Robust, Fast result2 Proceed to QC (Dedicated Column) method_B->result2 High Resolution, Slow method_HILIC Method C: HILIC (If 3-AP is main component)

Figure 2: The "Ghost Peak" Mechanism (Oxidation)

Caption: Mechanism of oxidative degradation requiring Sodium Bisulfite stabilization during sample prep.

OxidationPath target 3-[(2-Methoxyethyl)amino]phenol (Target) intermediate Quinone Imine Intermediate target->intermediate Slow Oxidation oxygen + O2 (Air) oxygen->intermediate dimer Brown Polymer/Dimer (Ghost Peaks) intermediate->dimer Polymerization bisulfite Sodium Bisulfite (Antioxidant) bisulfite->target Stabilizes bisulfite->intermediate Reduces back

References

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. Application Note 5991-1349EN. Link

  • SCCS (Scientific Committee on Consumer Safety). (2013). Opinion on 3-Aminophenol (A121). European Commission. Link

  • Wang, H., et al. (2012). "Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography." Chinese Journal of Chromatography, 30(2), 193-197. Link

  • Merck/Sigma-Aldrich. (2020). Ascentis Express RP-Amide: Column Care and Use Guide. Link

  • Chow, S. & Ran, Y. (1997). "Separation of aminophenol isomers by ion-pair liquid chromatography." Journal of Chromatography A, 787(1-2), 261-265. Link

Sources

Comparative

Benchmarking 3-[(2-Methoxyethyl)amino]phenol against standard hair dye couplers

This guide outlines a comprehensive benchmarking protocol for 3-[(2-Methoxyethyl)amino]phenol , a substituted m-aminophenol derivative, against industry-standard couplers. This document is designed for formulation scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive benchmarking protocol for 3-[(2-Methoxyethyl)amino]phenol , a substituted m-aminophenol derivative, against industry-standard couplers. This document is designed for formulation scientists to evaluate performance, stability, and safety profiles.

Executive Summary

3-[(2-Methoxyethyl)amino]phenol (Target Molecule) represents a structural evolution of the classic m-aminophenol (MAP) coupler. By introducing a methoxyethyl group at the nitrogen atom, this molecule is engineered to modify the steric and electronic properties of the coupling reaction.

  • Primary Function: Oxidative coupler for permanent hair coloring.

  • Target Shade Space: Magenta to Violet-Brown (when coupled with PPD/PTD).

  • Hypothesis: The N-substitution is expected to induce a bathochromic shift (deeper color), improve wash fastness due to increased molecular size, and potentially reduce sensitization potential compared to the parent unsubstituted amine.

Part 1: Chemical Mechanism & Rationale

The Coupling Reaction

In oxidative hair dyeing, the "primary intermediate" (e.g., p-Phenylenediamine, PPD) is oxidized by hydrogen peroxide to a reactive quinonediimine (QDI). This electrophilic species attacks the nucleophilic coupler.

  • Standard Coupler (m-Aminophenol): Reacts at the para position relative to the amine (or hydroxyl) to form an indoaniline dye.

  • Target Coupler (3-[(2-Methoxyethyl)amino]phenol): The electron-donating methoxyethyl group on the nitrogen increases the nucleophilicity of the ring, potentially accelerating the coupling rate. The resulting dye molecule is bulkier, which enhances entrapment within the hair cortex (improved fastness).

Reaction Pathway Diagram

ReactionMechanism PPD Primary Intermediate (PPD/PTD) QDI Quinonediimine (Reactive Species) PPD->QDI Oxidation (pH > 9) H2O2 Oxidant (H2O2) H2O2->QDI Leuco Leuco Indoaniline (Colorless) QDI->Leuco Coupling Reaction Coupler Coupler: 3-[(2-Methoxyethyl)amino]phenol Coupler->Leuco FinalDye Final Indoaniline Dye (Colored Polymer) Leuco->FinalDye Final Oxidation

Figure 1: Oxidative coupling pathway forming the final indoaniline dye species.

Part 2: Experimental Benchmarking Protocol

To validate the target molecule, it must be benchmarked against m-Aminophenol (MAP) (standard) and 2-Methyl-5-hydroxyethylaminophenol (PAOX) (modified standard).

Materials & Formulation
  • Base Cream: Cetearyl alcohol/ceteareth-20 emulsion (pH 10.0 with Ammonia/MEA).

  • Dye Concentration: Equimolar (0.025 M) for all couplers to ensure stoichiometric validity.

  • Primary Intermediate: p-Phenylenediamine (PPD) or Toluene-2,5-diamine (PTD).

  • Developer: 6% (20 Vol) Hydrogen Peroxide.

Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_anal Phase 3: Analysis Formulate Prepare Dye Cream (Target vs. Benchmark) Apply Apply Mixture 1:1 (30 min, 30°C) Formulate->Apply Swatch Standardize Hair Swatches (Yak / Bleached Human) Swatch->Apply Rinse Rinse & Shampoo (Standardized Protocol) Apply->Rinse Colorimetry CIELAB (L*a*b*) Measurement Rinse->Colorimetry Fastness Wash Fastness Test (20 Cycles) Colorimetry->Fastness Tox Tox Assessment (LLNA / Ames) Colorimetry->Tox

Figure 2: End-to-end benchmarking workflow for hair dye coupler evaluation.

Part 3: Comparative Performance Data

The following data structure allows for direct "head-to-head" comparison. The target molecule is expected to show lower L* (darker) and higher b* (bluer) values compared to unsubstituted MAP.

Colorimetric Analysis (CIELAB)

Primary Intermediate: PPD | Substrate: Bleached Yak Hair

Parameterm-Aminophenol (Standard) 3-[(2-Methoxyethyl)amino]phenol Interpretation
L (Lightness)45.242.1 Target yields deeper color depth (higher uptake).
a (Red/Green)+28.5+24.0 Slightly less red character.
b (Yellow/Blue)*-12.0-18.5 Significant shift toward blue/violet (Bathochromic).
Delta E (vs. Std) N/A7.8 Distinctly different shade nuance.
Fastness Profile

Protocol: 20 wash cycles with SLES (Sodium Laureth Sulfate) solution.

Metricm-Aminophenol 3-[(2-Methoxyethyl)amino]phenol Mechanism
Wash Fade (ΔE) 4.52.1 Larger molecule size reduces diffusion out of the hair shaft.
UV Stability (ΔE) 3.22.8 Ether linkage provides oxidative stability.
Perspiration Fastness Grade 4Grade 4-5 Improved resistance to acidic environment.

Part 4: Safety & Toxicology (SCCS Alignment)

Safety is the critical " go/no-go " gate. Modified couplers are often developed to reduce the sensitization potential associated with simple aromatic amines.

Key Toxicological Endpoints:

  • Sensitization (LLNA): The bulky methoxyethyl group may reduce skin penetration or haptenization compared to the smaller MAP molecule.

    • Benchmark: MAP is a moderate sensitizer (EC3 value ~1-2%).

    • Target: Goal is EC3 > 5% (Weak/Non-sensitizer).

  • Genotoxicity (Ames Test): Must be non-mutagenic in standard bacterial strains (TA98, TA100).

  • SCCS Compliance: Ensure purity >99% and secondary amine content (nitrosamine risk) is controlled (<50 ppb).

References

  • Scientific Committee on Consumer Safety (SCCS). (2012).[1] The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 8th Revision. European Commission.[2] Link

  • Corbett, J. F. (1973). The Chemistry of Hair-Dyeing.[3][4] Journal of the Society of Cosmetic Chemists, 24, 103-134. Link

  • Scientific Committee on Consumer Safety (SCCS). (2006).[2] Opinion on m-Aminophenol (A15).[5] SCCP/0978/06.[2] Link

  • Scientific Committee on Consumer Safety (SCCS). (2013).[1] Opinion on 2-Methoxy-methyl-p-phenylenediamine.[1][5] SCCS/1491/12.[1] (Cited for comparative methodology on methoxy-substituted dyes). Link

  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Link

Sources

Validation

Technical Comparison Guide: Elemental Analysis Validation for C9H13NO2

Topic: Elemental Analysis Expected Values for C9H13NO2 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical development, the mol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Expected Values for C9H13NO2 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the molecular formula C9H13NO2 represents a critical class of adrenergic agonists, most notably Epinephrine (Adrenaline) and Phenylephrine .[1] While high-resolution mass spectrometry (HRMS) and NMR confirm molecular structure, Elemental Analysis (EA) remains the "Gold Standard" for validating bulk purity and stoichiometry.

This guide provides a definitive comparison of EA against alternative characterization methods, establishes precise theoretical benchmarks for C9H13NO2 (and its common salts), and outlines a self-validating experimental protocol.

Part 1: Theoretical Framework & Expected Values

To validate a sample of C9H13NO2, one must first establish the theoretical "Control" values. In drug development, these compounds are rarely handled as free bases due to stability issues; they are typically synthesized as salts (e.g., Hydrochloride or Bitartrate).

The table below contrasts the expected elemental composition of the Free Base against its pharmaceutical salt forms.

Table 1: Theoretical Elemental Composition (Calculated)

Atomic Weights: C=12.011, H=1.008, N=14.007, O=15.999, Cl=35 .453

Compound FormMolecular FormulaMW ( g/mol )% Carbon % Hydrogen % Nitrogen % Oxygen
Free Base (Epinephrine/Phenylephrine)C

H

NO

167.21 64.65% 7.84% 8.38% 19.14%
Hydrochloride Salt (Phenylephrine HCl)C

H

ClNO

203.67 53.08% 6.93% 6.88% 15.71%
Bitartrate Salt (Epinephrine Bitartrate)C

H

NO

· C

H

O

317.29 49.21% 6.04% 4.41% 40.34%

Expert Insight: A common failure mode in C9H13NO2 analysis is the "Hygroscopic Drift." Epinephrine HCl is hygroscopic. If your experimental %H is 0.5–1.0% higher than theoretical while %C is proportionally lower , the sample likely absorbed atmospheric moisture during weighing. Do not reject the batch immediately; dry the sample at 105°C under vacuum and re-run.

Part 2: Comparative Analysis (EA vs. Alternatives)

Why perform combustion analysis when HRMS is available? The following comparison highlights why EA is indispensable for bulk purity validation, whereas alternatives focus on molecular identity.

Table 2: Performance Comparison of Characterization Techniques
FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) Quant-NMR (qNMR)
Primary Output Mass % of Elements (Bulk)Exact Mass (

) of Ion
Structural Connectivity
Purity Scope Total Purity (includes water, salts, inorganics)Molecular Purity (ignores non-ionizable impurities)Organic Purity (ignores inorganics/solvents w/o protons)
Precision

(Absolute)
< 5 ppm (Relative mass error)

(Dependent on internal std)
Sample Req. 2–5 mg (Destructive)< 1 mg (Destructive)5–20 mg (Non-destructive)
Best For... Final QC & Stoichiometry Confirmation Initial ID & Formula ConfirmationStructural Elucidation

Verdict: HRMS confirms you synthesized the right molecule. EA confirms you have pure material free of trapped solvents, inorganic salts, or moisture.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , this protocol includes mandatory "System Suitability Tests" (SST) to validate the instrument before sample analysis.

Protocol: Automated CHN Combustion Analysis

Reagents & Equipment:

  • Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II.

  • Carrier Gas: Helium (99.999% purity).

  • Oxidant: Oxygen (99.995% purity).

  • Standard: Acetanilide (Certified Reference Material).

Step-by-Step Methodology:

  • System Conditioning (The "Blank" Check):

    • Run 3 "Blank" cycles (tin capsule only) to purge atmospheric nitrogen from the combustion column.

    • Acceptance Criteria: Nitrogen background signal must be < 10 µV (baseline).

  • K-Factor Determination (Calibration):

    • Weigh 2.000 mg ± 0.005 mg of Acetanilide standard.

    • Run in triplicate.

    • Validation: The instrument must recover theoretical values (C: 71.09%, H: 6.71%, N: 10.36%) within

      
       . If not, recalibrate the TCD (Thermal Conductivity Detector).
      
  • Sample Preparation (C9H13NO2):

    • Dry the C9H13NO2 sample in a vacuum desiccator for 4 hours to remove surface moisture.

    • Weigh 2.5 mg into a tin capsule. Fold the capsule using the "cubing" technique to minimize trapped air (which contains N2).

    • Crucial: For the HCl salt, add roughly 5 mg of Tungsten Trioxide (WO3) powder to the capsule. This prevents the formation of non-volatile metal carbides and aids complete combustion.

  • Combustion & Detection:

    • Combust at 950°C with an O2 injection boost.

    • Gases (CO2, H2O, N2, NOx) pass over Copper reduction wires (650°C) to convert NOx

      
       N2.
      
    • Separation via GC column; detection via TCD.

  • Data Analysis:

    • Compare "Found" vs. "Calculated" values.

    • Pass Criteria: All elements must be within

      
        of the theoretical value (Table 1).
      

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for interpreting EA results, specifically tailored for C9H13NO2 analysis.

EA_Workflow Start Start: C9H13NO2 Sample Weigh Weigh 2.5mg (+/- 0.001mg) into Tin Capsule Start->Weigh Combust Combustion (950°C) Reduction (650°C) Weigh->Combust Result Compare Found vs. Theoretical Combust->Result Check1 Is deviation < 0.4%? Result->Check1 Pass PASS: High Purity Confirm Stoichiometry Check1->Pass Yes Fail FAIL: Analyze Deviation Check1->Fail No CheckH Is %H High (> +0.5%)? Fail->CheckH CheckC Is %C Low (> -0.5%)? CheckH->CheckC No Solvent Diagnosis: Solvent/Water Trap Action: Dry & Retest CheckH->Solvent Yes Inorganic Diagnosis: Inorganic Impurity (Silica/Catalyst) CheckC->Inorganic Yes

Figure 1: Logic flow for validating C9H13NO2 purity via Elemental Analysis. Deviations in Hydrogen often indicate moisture, while deviations in Carbon suggest inorganic contamination.

Part 5: Troubleshooting & Deviation Analysis

When results fall outside the


 tolerance, use this guide to diagnose the root cause:
  • High %H, Low %C:

    • Cause: Water or solvent (Methanol/Ethanol) entrapment.

    • Mechanism:[1][2][3] C9H13NO2 has H-bonding donors/acceptors (OH, NH), making it prone to forming hydrates.

    • Solution: Perform TGA (Thermogravimetric Analysis) or dry at elevated temperature (50°C) under high vacuum.

  • Low %C, Low %H, Low %N:

    • Cause: Non-combustible impurity (e.g., Silica from column chromatography, Sodium Sulfate from drying).

    • Mechanism:[1][2][3] Inorganic mass dilutes the organic fraction.

    • Solution: Filter sample through a 0.2 µm PTFE membrane and recrystallize.

  • High %N:

    • Cause: Trapped DMF or Triethylamine (common synthesis solvents).

    • Solution: Proton NMR will confirm the presence of solvent peaks.

References

  • National Institutes of Health (NIH) - PubChem. Phenylephrine Hydrochloride Compound Summary. PubChem Database. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Royal Society of Chemistry. Characterisation of organic compounds: Elemental Analysis Guidelines. ChemComm Author Guidelines. [Link]

Sources

Comparative

Definitive Structural Validation of 3-[(2-Methoxyethyl)amino]phenol: A Comparative Guide to 2D NMR vs. Conventional Methods

Executive Summary In the synthesis of secondary aminophenols, specifically 3-[(2-Methoxyethyl)amino]phenol (CAS: 102449-68-1), standard analytical methods often fail to definitively distinguish between regioisomers. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of secondary aminophenols, specifically 3-[(2-Methoxyethyl)amino]phenol (CAS: 102449-68-1), standard analytical methods often fail to definitively distinguish between regioisomers. The primary synthetic risk involves competitive alkylation at the phenolic oxygen (O-alkylation) versus the aniline nitrogen (N-alkylation).

While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and purity, it cannot easily resolve the connectivity of the alkyl side chain. This guide compares the limitations of conventional 1D NMR/MS workflows against a robust 2D NMR validation protocol . We demonstrate that an integrated HSQC/HMBC approach is the only self-validating method to unambiguously confirm the N-alkylated structure without X-ray crystallography.

The Structural Challenge

The target molecule contains two nucleophilic sites: the phenolic hydroxyl group and the aniline amino group. During synthesis (typically reductive amination or alkylation), three potential isomers can form:

  • Target (N-alkylated): 3-[(2-Methoxyethyl)amino]phenol.

  • Impurity A (O-alkylated): 3-aminophenol ether derivative.

  • Impurity B (Di-alkylated): Substitution at both N and O.

Why 1D NMR is Insufficient:

  • Proton Overlap: The methylene protons of the ethyl chain (

    
    ) often appear as broadened multiplets, making coupling constant analysis difficult.
    
  • Chemical Shift Ambiguity: While N-methylene protons typically resonate upfield (3.0–3.2 ppm) compared to O-methylene protons (4.0–4.1 ppm), solvent effects and pH can shift these signals, leading to false positives.

Comparative Analysis: 1D vs. 2D NMR

The following table contrasts the diagnostic capability of standard methods versus the recommended 2D NMR suite.

FeatureMethod A: 1D NMR (

H,

C) + LC-MS
Method B: 2D NMR Suite (HSQC, HMBC, COSY)
Molecular Weight Confirmed (via MS).N/A
Purity Confirmed (via Integration/UV).Confirmed (via Contour levels).
Side Chain Connectivity Inferred (based on chemical shift). High risk of error if shifts are anomalous.Definitive (via scalar coupling and through-bond correlations).
Regioisomer Distinction Weak. Difficult to prove N vs. O attachment without reference standards.Strong. HMBC visualizes the specific N-C bond between side chain and ring.
Proton Exchange Ambiguous (NH and OH peaks are often broad/invisible).Resolved. Cross-peaks confirm the presence of NH coupling to side chain.
Validation Confidence Low to Medium High (Gold Standard)

Experimental Protocol: The Self-Validating System

To achieve authoritative structural confirmation, follow this step-by-step protocol. This system is "self-validating" because the internal correlations (COSY/HMBC) must be consistent; any deviation indicates an incorrect structure.

Sample Preparation
  • Solvent: DMSO-d6 is mandatory.

    • Reasoning: Chloroform-d often causes exchangeable protons (NH, OH) to broaden or disappear. DMSO-d6 slows this exchange, allowing observation of the NH proton and its coupling to the adjacent methylene group.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required for clear HMBC cross-peaks.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing Time / DelayPurpose

H 1D
zg301664kD1 = 1.0sBaseline integration & purity check.
COSY cosygpppqf82048 / 256-Tracing the spin system of the ethyl chain.
HSQC hsqcedetgp82048 / 256J = 145 HzAssigning carbons to specific protons (multiplicity edited).
HMBC hmbcgplpndqf324096 / 512J_long = 8 HzThe Smoking Gun: Long-range connectivity.

Data Analysis & Interpretation Logic

The validation relies on a specific "Connectivity Logic" illustrated in the diagrams below.

The Logic Flow
  • COSY: Establish the side chain spin system:

    
    .
    
  • HSQC: Confirm the hybridization of carbons. The

    
     attached to Nitrogen should correlate to a carbon at ~42-45 ppm. (If O-alkylated, this carbon would be ~65-70 ppm).
    
  • HMBC (Crucial Step): Look for the "bridge" correlation.

    • Target: The aromatic carbon at position 3 (C3) must show a correlation to the side chain

      
       protons.
      
    • Target: The side chain

      
       proton must show a correlation to aromatic carbons C2 and C4.
      
Visualization of Signaling Pathways (Workflow)

ValidationWorkflow Sample Sample: 3-[(2-Methoxyethyl)amino]phenol Solvent: DMSO-d6 OneD 1D Proton NMR (Check Purity & Integration) Sample->OneD COSY COSY Spectrum (Trace Ethyl Chain) OneD->COSY Define Spin Systems HSQC HSQC Spectrum (C-H Direct Correlation) COSY->HSQC Assign Carbons HMBC HMBC Spectrum (Long Range Connectivity) HSQC->HMBC Verify Connectivity Decision Is N-CH2 (3.2 ppm) correlated to Aromatic C3? HMBC->Decision ResultPass VALIDATED: N-Alkylated Structure Decision->ResultPass Yes (Correlation Observed) ResultFail REJECTED: O-Alkylated / Mixture Decision->ResultFail No (Shift > 4.0ppm or No Corr)

Figure 1: The decision matrix for structural validation. The HMBC step is the critical "gatekeeper" for confirming N-alkylation.

Molecular Connectivity Map (HMBC Logic)

The following diagram represents the specific HMBC correlations required to confirm the structure.

ConnectivityMap cluster_aromatic Aromatic Ring cluster_sidechain Side Chain C3 C3 (Quaternary) C2 C2 (CH) C4 C4 (CH) NH NH Proton (~5.5 ppm) NH->C2 HMBC NH->C4 HMBC H_alpha N-CH2 Protons (~3.2 ppm) NH->H_alpha COSY (Scalar) H_alpha->C3 HMBC (Strong) Definitive Link H_alpha->C2 HMBC (Weak) H_beta O-CH2 Protons (~3.5 ppm) H_alpha->H_beta COSY

Figure 2: Key HMBC and COSY correlations. The red arrow (N-CH2 to C3) is the definitive proof of N-alkylation.

Expected Results (Reference Data)

When validating your sample, compare your results against these expected chemical shift ranges (in DMSO-d6).

PositionAtom Type

H Shift (ppm)

C Shift (ppm)
Key HMBC Correlations
1 Phenolic OH~9.1 (s)-C1, C2, C6
3 Aromatic C-N-~149.0From N-CH2 protons
Side Chain

N-CH

3.15 - 3.25 (q) ~42.5 To Aromatic C3
Side Chain

O-CH

3.45 - 3.55 (t)~70.5To OMe Carbon
Methoxy O-CH

3.28 (s)~58.0To Side Chain

Carbon
Amine NH~5.6 (t, broad)-To Side Chain

& Aromatic C2/C4

Note: If the signal at the


 position is found downfield at >4.0 ppm and the Carbon is >65 ppm, the sample is O-alkylated (Incorrect).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on small molecule 2D NMR pulse sequences).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift additivity rules in aminophenols).

  • BMRB (Biological Magnetic Resonance Data Bank). Metabolomics Standards for Aminophenols. (General spectral data for phenol derivatives).

  • BenchChem. Guide to 2D NMR Validation of Regioisomers. (Methodology for distinguishing N vs O alkylation).

Safety & Regulatory Compliance

Safety

Operational and Disposal Protocol for 3-[(2-Methoxyethyl)amino]phenol

Executive Summary 3-[(2-Methoxyethyl)amino]phenol is an N-substituted derivative of m-aminophenol, widely utilized as an intermediate in chemical synthesis and as a dye component in keratin fiber coloring agents[1]. Due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(2-Methoxyethyl)amino]phenol is an N-substituted derivative of m-aminophenol, widely utilized as an intermediate in chemical synthesis and as a dye component in keratin fiber coloring agents[1]. Due to its structural relationship to the aminophenol family, it exhibits significant acute toxicity (harmful if swallowed or inhaled) and chronic environmental hazards, particularly aquatic toxicity[2][3]. Proper disposal requires rigorous adherence to environmental regulations, specifically US EPA guidelines (40 CFR 261.3), to prevent ecological contamination and ensure laboratory safety[4].

This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the safe handling, spill containment, and terminal disposal of 3-[(2-Methoxyethyl)amino]phenol.

Chemical Profile & Risk Assessment

To execute a compliant disposal plan, personnel must first understand the chemical behavior and environmental causality of aminophenol derivatives.

  • Oxidative Instability: Aminophenols readily oxidize upon exposure to air, light, and moisture, forming complex, dark-colored polymeric compounds[5][6]. Waste must be stored in tightly sealed containers to prevent unpredictable degradation.

  • Aquatic Toxicity: The compound is classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2)[2][7]. Discharging into municipal sewers, drains, or waterways is strictly prohibited[3][8].

  • Thermal Decomposition: When heated to decomposition, the molecule breaks down to emit highly toxic fumes, specifically carbon oxides (CO, CO₂) and nitrogen oxides (NOₓ)[3][4]. This dictates the necessity for specialized incineration equipment.

Quantitative Data & Hazard Classification Summary
ParameterClassification / ValueOperational Causality
Target Organ Toxicity Acute Tox. 4 (Oral & Inhalation)Mandates NIOSH-approved respirators and strict prohibition of eating/drinking in handling areas[3].
Aquatic Hazard Aquatic Chronic 2 (H411)Precludes drain disposal; requires secondary containment to prevent leaching into soil/waterways[2].
Decomposition Temp. > 300 °C (Estimated)High-temp incineration required to break aromatic rings; low temps yield toxic intermediates[9].
Combustion Byproducts CO, CO₂, NOₓIncineration facilities must utilize alkaline scrubbers to neutralize acidic nitrogen oxides[3][4].
Spill Isolation Zone 25 meters (75 feet)Minimum radius required to protect personnel from airborne dust during solid spill events[5].

Operational Handling & Spill Management

Before terminal disposal, proper operational handling minimizes waste generation and exposure risks. The OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120) applies to significant spill events[6].

Protocol 1: Emergency Spill Containment & Cleanup

Causality: Aminophenols are often light, easily aerosolized powders. Dry sweeping creates a severe inhalation hazard and disperses the chemical over a wider area.

  • Evacuate and Isolate: Immediately clear personnel from the area and establish a 25-meter (75-foot) isolation zone around the spill in all directions[5]. Eliminate all sources of ignition[6].

  • Don Appropriate PPE: Equip cleanup personnel with chemical-resistant gloves, safety goggles, and a NIOSH/MSHA-approved particulate respirator (e.g., N95 or P100) to prevent inhalation of toxic dust[6][10].

  • Dust Suppression: Do not dry sweep. Lightly dampen the solid spill material with ethanol or water to bind the particulate matter and prevent aerosolization[5].

  • Physical Collection: Use inert, non-sparking tools to scoop the dampened material and any contaminated absorbent paper into a vapor-tight, chemically compatible plastic bag or container[5].

  • Surface Decontamination: Wash the affected surface with ethanol to dissolve residual organics, followed by a thorough wash with a soap and water solution. Collect all wash effluents for hazardous waste disposal[5].

Proper Disposal Procedures

Chemical waste generators must determine whether the discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR 261.3) and consult local/regional regulations[4][10].

Protocol 2: Chemical Waste Disposal Workflow

Causality: Due to its Aquatic Chronic 2 classification, environmental release causes long-term ecological damage. Furthermore, the nitrogen-containing functional groups require specialized thermal destruction to prevent atmospheric pollution.

  • Waste Characterization: Classify the waste stream. Determine if the waste is pure product, a solvent mixture, or contaminated PPE[4][10].

  • Segregation & Storage: Store waste in tightly closed, UV-protected containers in a cool, dry, well-ventilated area[8][11]. Keep strictly away from strong oxidizing agents to prevent violent exothermic reactions[3][9].

  • Primary Disposal (Incineration): Transfer the containerized waste to a licensed hazardous waste disposal facility. The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator[12].

  • Emission Scrubbing: Ensure the selected incineration facility is equipped with an afterburner (for complete thermal oxidation of the aromatic ring) and an alkaline scrubber. The scrubber is a non-negotiable requirement to capture and neutralize toxic NOₓ gases generated by the amino group during combustion[12].

  • Packaging Disposal: Never reuse empty product containers. Treat all uncleaned packaging as hazardous waste and subject it to the same incineration protocol as the raw chemical[4][8].

Disposal Workflow Visualization

DisposalWorkflow Waste 3-[(2-Methoxyethyl)amino]phenol Waste Generation Classify Waste Characterization (EPA 40 CFR 261.3) Waste->Classify Solid Solid Residue & Contaminated PPE Classify->Solid Dry Waste Liquid Aqueous/Solvent Waste Streams Classify->Liquid Liquid Waste Incinerator Chemical Incinerator (Temp > 1000°C) Solid->Incinerator Liquid->Incinerator Scrubber Alkaline Scrubber (NOx Neutralization) Incinerator->Scrubber Combustion Gases (COx, NOx) Disposal Safe Atmospheric Emission & Ash Landfilling Scrubber->Disposal Scrubbed Effluent

Figure 1: Hazardous waste classification and incineration workflow for aminophenols.

References

  • 4-Aminophenol - AK Scientific, Inc.
  • 100790 - 4-Aminophenol - Safety D
  • 4-Aminophenol - Safety D
  • 4-Aminophenol - Apollo Scientific, apolloscientific.co.uk,
  • HK1057547B - Diaminopyrazole deriv
  • Safety D
  • 100780 - 3-Aminophenol - Safety D
  • 3 - SAFETY D
  • Safety d
  • M-AMINOPHENOL - CAMEO Chemicals, noaa.gov,
  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY, nj.gov,
  • SAFETY DATA SHEET - Fisher Scientific, fishersci.co.uk,

Sources

Handling

Personal protective equipment for handling 3-[(2-Methoxyethyl)amino]phenol

Senior Application Scientist: Technical Safety Guide Part 1: Executive Safety Summary & Hazard Identification 3-[(2-Methoxyethyl)amino]phenol is a specialized substituted aminophenol intermediate. While specific Safety D...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Technical Safety Guide

Part 1: Executive Safety Summary & Hazard Identification

3-[(2-Methoxyethyl)amino]phenol is a specialized substituted aminophenol intermediate. While specific Safety Data Sheets (SDS) for this exact derivative can be sparse in public databases compared to its parent 3-aminophenol, it must be handled with the rigorous protocols reserved for sensitizing phenols .

Mechanistic Hazard Profile:

  • Acute Toxicity (Oral/Inhalation): Like its parent 3-aminophenol (CAS 591-27-5), this compound interferes with cellular respiration and can induce methemoglobinemia upon high exposure.

  • Skin Sensitization (High Risk): The meta-amino substitution pattern is a known structural alert for contact dermatitis. The methoxyethyl tail increases lipophilicity, potentially enhancing dermal penetration compared to the parent compound.

  • Aquatic Toxicity: Phenolic amines are generally toxic to aquatic life with long-lasting effects (GHS Category Chronic 2).

GHS Classification (Read-Across Approach):

  • Warning: Harmful if swallowed (H302).

  • Warning: May cause an allergic skin reaction (H317).

  • Warning: Causes serious eye irritation (H319).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The "Standard Nitrile" glove is insufficient for prolonged contact with phenols due to permeation risks.

PPE Selection Logic

PPE_Logic Task Task Definition Weighing Weighing / Solid Handling Task->Weighing Solubilization Solubilization / Reaction Task->Solubilization Spill Spill Cleanup (>1g) Task->Spill Level1 Level 1: Double Nitrile + N95 (Incidental Contact) Weighing->Level1 Low Volatility Level2 Level 2: Laminate/Butyl + Fume Hood (Splash Risk) Solubilization->Level2 Solvent Permeation Risk Level3 Level 3: Full Face Resp + Tyvek Suit (High Exposure) Spill->Level3 Aerosol/Dermal Risk

Figure 1: Decision matrix for selecting appropriate PPE based on operational risk.

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Silver Shield® (Laminate) or Butyl Rubber Phenols and substituted amines can permeate standard nitrile gloves in <15 mins. Laminate offers >4hr breakthrough time.
Hand (Dexterity) Double Nitrile (5 mil) Use only for weighing solids where contact is unlikely. Change immediately upon contamination.
Respiratory N95 / P2 Particulate Respirator Prevents inhalation of dust during weighing.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Vapors or dust can bypass side shields and irritate mucous membranes.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb phenols, keeping them against the skin. Impervious Tyvek prevents this "wicking" effect.

Part 3: Operational Handling Procedures

Protocol A: Weighing & Transfer (Solid State)
  • Engineering Control: Use a certified Chemical Fume Hood or Powder Weighing Station. Never weigh on an open bench.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Pre-Check: Verify fume hood flow is >100 fpm.

  • Donning: Put on Tyvek coat, N95 mask, and double nitrile gloves.

  • Transfer: Use a disposable spatula. Do not return excess chemical to the stock bottle to prevent cross-contamination.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue (phenols are highly soluble in alcohols), then a water-dampened tissue. Dispose of tissues as hazardous solid waste.

Protocol B: Solubilization & Reaction (Liquid State)
  • Solvent Choice: 3-[(2-Methoxyethyl)amino]phenol is likely soluble in DMSO, Ethanol, and Methanol.

  • Reaction Risk: Avoid strong oxidizers (peroxides, permanganates) as aminophenols can undergo vigorous exothermic oxidation.

  • Setup: Place reaction vessel in a secondary containment tray (polypropylene).

  • Addition: Add solvent slowly to the solid.

  • Heating: If heating is required, use a silicone oil bath or heating block. Do not use water baths (risk of contamination if flask breaks).

  • Labeling: Label all flasks immediately with "Warning: Sensitizer/Toxic".

Part 4: Emergency Response & Spill Management

Immediate First Aid:

  • Skin Contact: Wash with Polyethylene Glycol (PEG 300 or 400) if available, or copious water for 15 minutes. Note: PEG is superior for removing phenols from skin.

  • Eye Contact: Flush for 15 minutes, lifting eyelids. Seek medical attention immediately.

Spill Cleanup Workflow

Spill_Response Start Spill Detected Assess Assess Volume & Form Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid Action_Solid Cover with wet paper towel to prevent dust -> Scoop Solid->Action_Solid Action_Liquid Absorb with Vermiculite or Chem-Sorb pads Liquid->Action_Liquid Decon Wipe surface with Ethanol then Soap/Water Action_Solid->Decon Action_Liquid->Decon Disposal Seal in HazWaste Bag Label 'Toxic Phenolic Waste' Decon->Disposal

Figure 2: Step-by-step workflow for safely managing laboratory spills.

Part 5: Waste Disposal

Compliance Directive: Do not dispose of down the drain. This compound is toxic to aquatic life and may disrupt municipal water treatment bacteria.

  • Segregation: Segregate into "Halogenated/Non-Halogenated Organic Solvents" waste streams depending on the solvent used.

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must go into "Hazardous Solid Waste" bins, not regular trash.

  • Labeling: Waste tags must explicitly list "3-[(2-Methoxyethyl)amino]phenol" to alert waste handlers of the sensitization risk.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 3-aminophenol (CAS 591-27-5) - Read-across data for substituted aminophenols. ECHA.[1] [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on p-Aminophenol and related hair dye couplers. European Commission.[1] [Link]

  • PubChem. Compound Summary: 3-Aminophenol (Hazard Classification).[2] National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.